Technical Documentation Center

4-Chloroquinoline-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloroquinoline-3-carboxylic acid
  • CAS: 179024-66-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloroquinoline-3-carboxylic acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Chloroquinoline-3-carboxylic acid, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloroquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental chemical properties, explore synthetic strategies, and discuss its known and potential applications in scientific research and drug development, grounding the discussion in established scientific principles and methodologies.

Core Chemical Identity: IUPAC Nomenclature and Molecular Structure

The foundation of understanding any chemical entity lies in its precise identification. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound in focus is 4-chloroquinoline-3-carboxylic acid . This nomenclature unequivocally defines its molecular architecture.

The structure consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A chlorine atom is substituted at the 4th position of the quinoline ring, and a carboxylic acid group is attached to the 3rd position.

Molecular Structure:

Caption: 2D structure of 4-Chloroquinoline-3-carboxylic acid.

This specific arrangement of atoms and functional groups dictates the compound's chemical reactivity and its potential interactions with biological systems.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes the key physicochemical data for 4-Chloroquinoline-3-carboxylic acid.

PropertyValueSource
IUPAC Name 4-chloroquinoline-3-carboxylic acid-
CAS Number 179024-66-9[1][2]
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
Boiling Point 352.151 °C at 760 mmHg[3]
Flash Point 166.776 °C[3]
Density 1.47 g/cm³[3]
Storage Sealed in dry, 2-8°C[1]

For unambiguous identification, spectral data is essential. While a specific spectrum for this compound is not provided in the search results, typical characterization would involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid (O-H and C=O stretches) and the C-Cl bond.

Synthesis Strategies and Methodologies

The synthesis of 4-Chloroquinoline-3-carboxylic acid can be approached through multi-step reaction sequences. While a direct, one-pot synthesis is not prominently described, a logical and experimentally validated approach involves the synthesis of a carboxylate ester intermediate followed by hydrolysis.

Synthesis of Ethyl 4-chloroquinoline-3-carboxylate

A plausible synthetic route to the ethyl ester precursor involves a cyclization reaction. For instance, a general procedure for the synthesis of ethyl 4-chloroquinoline-3-carboxylates has been described starting from 3-chloroindoles and α-halodiazoacetates.[4] Another established method is the Gould-Jacobs reaction, where an aniline derivative reacts with diethyl (ethoxymethylene)malonate, followed by cyclization and subsequent chlorination.[5]

Conceptual Experimental Workflow for Ester Synthesis:

G A Starting Materials (e.g., Substituted Aniline, Diethyl Malonate Derivative) B Condensation & Cyclization A->B C Chlorination (e.g., with POCl₃) B->C D Purification (e.g., Column Chromatography) C->D E Ethyl 4-chloroquinoline-3-carboxylate D->E

Caption: Conceptual workflow for the synthesis of the ester precursor.

Hydrolysis to 4-Chloroquinoline-3-carboxylic acid

The final step to obtain the target carboxylic acid is the hydrolysis of the corresponding ethyl ester. This is a standard and high-yielding reaction in organic synthesis.

Detailed Experimental Protocol (Hydrolysis):

Objective: To hydrolyze ethyl 4-chloroquinoline-3-carboxylate to 4-chloroquinoline-3-carboxylic acid.

Materials:

  • Ethyl 4-chloroquinoline-3-carboxylate

  • Ethanol (dry)

  • Aqueous solution of a suitable base (e.g., Sodium Hydroxide or Potassium Hydroxide)

  • Aqueous solution of a suitable acid (e.g., Hydrochloric Acid) for acidification

  • Distilled water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolve ethyl 4-chloroquinoline-3-carboxylate in ethanol in a round-bottom flask.

  • Add an aqueous solution of the base to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent to remove any unreacted ester.

  • Carefully acidify the aqueous layer with the acid solution until a precipitate is formed.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold distilled water to remove any inorganic salts.

  • Dry the solid under vacuum to obtain the final product, 4-chloroquinoline-3-carboxylic acid.

Self-Validation: The purity of the final product should be assessed by measuring its melting point (if available from other sources) and by spectroscopic methods (NMR, IR, and MS) to confirm its identity and purity.

Reactivity and Potential for Further Functionalization

The chemical structure of 4-Chloroquinoline-3-carboxylic acid offers several sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

  • Carboxylic Acid Group: This functional group can be readily converted into esters, amides, acid chlorides, and other derivatives, allowing for the introduction of a wide range of substituents.

  • Chloro Group at C4: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[6] This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of 4-substituted quinoline-3-carboxylic acid derivatives.

Reaction Scheme for Functionalization:

G A 4-Chloroquinoline-3-carboxylic acid B Esterification / Amidation (at COOH) A->B C Nucleophilic Aromatic Substitution (at C4-Cl) A->C D Diverse Library of Quinoline Derivatives B->D C->D

Caption: Potential reaction pathways for derivatization.

Applications in Research and Drug Discovery

While specific biological activities for 4-Chloroquinoline-3-carboxylic acid are not extensively documented in the readily available literature, the broader class of quinoline carboxylic acids is of significant interest in medicinal chemistry.

Scaffold for Bioactive Molecules

The quinoline core is a well-established "privileged structure" in drug discovery, appearing in a wide range of therapeutic agents. The 4-quinolone-3-carboxylic acid motif, in particular, is the core of many antibacterial agents, including the fluoroquinolones. These compounds typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.

Derivatives of quinoline-4-carboxylic acid have been investigated for a variety of biological activities, including:

  • Antimalarial: Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline derivative.[7] Research into new quinoline-based antimalarials is ongoing.[5]

  • Anticancer: Certain quinoline derivatives have shown promise as anticancer agents by targeting various cellular pathways.

  • Enzyme Inhibition: The quinoline scaffold has been utilized to design inhibitors for various enzymes, which is a key strategy in modern drug development.

Given its reactive handles, 4-Chloroquinoline-3-carboxylic acid serves as a valuable starting material for the synthesis of libraries of novel quinoline derivatives that can be screened for various biological activities.

Potential as an Intermediate in Organic Synthesis

Beyond its potential as a scaffold for drug discovery, 4-Chloroquinoline-3-carboxylic acid is a useful intermediate in organic synthesis. Its bifunctional nature allows for sequential and selective reactions to build complex molecular architectures.

Safety and Handling

Based on available Safety Data Sheets (SDS), 4-Chloroquinoline-3-carboxylic acid is associated with the following hazards:

  • Harmful if swallowed [8]

  • Causes skin irritation [8]

  • Causes serious eye irritation [8]

  • May cause respiratory irritation [8]

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

For detailed safety information, always refer to the most current Safety Data Sheet provided by the supplier.

Conclusion and Future Perspectives

4-Chloroquinoline-3-carboxylic acid is a versatile heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While its own biological profile is not yet well-defined in the public domain, its structural features make it an attractive starting point for the development of novel compounds with a wide range of potential therapeutic applications. Future research efforts could focus on the synthesis and biological evaluation of diverse libraries of derivatives to unlock the full potential of this quinoline scaffold. The development of more efficient and direct synthetic routes would also be a valuable contribution to the field.

References

  • Peeters, S., Berntsen, L. N., Rongved, P., & Bonge-Hansen, T. (2019). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry, 15, 2156–2160.
  • Ladraa, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693.
  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386.
  • CymitQuimica. (2024). Safety Data Sheet - 4-Chloroquinoline-3-carboxylic acid.
  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Quinolone-3-carboxylic acid. Retrieved January 24, 2026, from [Link]

  • Guetschou, M., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 4(11), 1054-1059.
  • ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid. Retrieved January 24, 2026, from [Link]

  • Campodónico, P. R., et al. (2024). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Molecular Liquids, 393, 123595.
  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

Sources

Exploratory

The Diverse Biological Landscape of 4-Chloroquinoline-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. Among its myriad derivatives, t...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. Among its myriad derivatives, the 4-chloroquinoline-3-carboxylic acid framework has emerged as a particularly versatile and potent pharmacophore. The strategic placement of a chlorine atom at the 4-position and a carboxylic acid at the 3-position provides a unique electronic and structural profile, rendering these molecules capable of interacting with a diverse array of biological targets. This guide offers an in-depth exploration of the multifaceted biological activities of 4-chloroquinoline-3-carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and exploit the therapeutic potential of this promising class of compounds.

The Synthetic Versatility of the 4-Chloroquinoline-3-Carboxylic Acid Scaffold

The accessibility and modular nature of the 4-chloroquinoline-3-carboxylic acid core are central to its appeal in drug discovery. A common and efficient synthetic route involves the Gould-Jacobs reaction, where an aniline derivative is condensed with diethyl 2-(ethoxymethylene)malonate, followed by cyclization to form a 4-hydroxyquinoline-3-carboxylic acid ester. Subsequent chlorination, typically with phosphorus oxychloride (POCl₃), yields the pivotal 4-chloroquinoline-3-carboxylic acid intermediate. This foundational molecule serves as a versatile launching point for a multitude of chemical modifications. The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups, while the chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents. This synthetic tractability enables the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

A general synthetic workflow is depicted below:

Synthesis_Workflow Aniline Aniline Derivatives Hydroxyquinoline 4-Hydroxyquinoline-3-carboxylic Acid Ester Aniline->Hydroxyquinoline Gould-Jacobs Reaction Malonate Diethyl 2-(ethoxymethylene)malonate Malonate->Hydroxyquinoline Chloroquinoline 4-Chloroquinoline-3-carboxylic Acid Hydroxyquinoline->Chloroquinoline Chlorination (e.g., POCl₃) Derivatives Diverse Derivatives Chloroquinoline->Derivatives Nucleophilic Substitution & Carboxylic Acid Modification

Caption: General synthetic pathway to 4-chloroquinoline-3-carboxylic acid derivatives.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Derivatives of 4-chloroquinoline-3-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines through diverse mechanisms of action.

Inhibition of Sirtuin 3 (SIRT3)

Recent studies have identified certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and survival.[1] One notable compound, designated as P6, exhibited a SIRT3 inhibitory IC50 value of 7.2 µM, with selectivity over SIRT1 and SIRT2.[1] The anticancer effects of these derivatives in leukemic cell lines were attributed to the induction of G0/G1 phase cell cycle arrest and cell differentiation, rather than apoptosis.[1]

Table 1: SIRT3 Inhibition and Antiproliferative Activity of a Lead Compound

CompoundSIRT3 IC₅₀ (µM)SIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)Cell LineAntiproliferative Effect
P67.232.633.5MLLr leukemic cellsG0/G1 arrest, differentiation

Data sourced from Frontiers in Chemistry, 2022.[1]

Induction of Apoptosis and DNA/RNA Damage

A series of 7-chloro-(4-thioalkylquinoline) derivatives, structurally related to the core topic, have been investigated for their cytotoxic activity.[2] Notably, sulfonyl N-oxide derivatives demonstrated pronounced cytotoxicity against various human cancer cell lines.[2] For the most selective compounds, the mechanism of action was found to involve the accumulation of cells in the G0/G1 phase of the cell cycle, inhibition of DNA and RNA synthesis, and the induction of apoptosis.[2]

Antiproliferative Activity in Various Cancer Cell Lines

The antiproliferative potential of quinoline-3-carboxylic acid derivatives has been explored in a broader context. Studies have shown that these compounds can exhibit micromolar inhibition against cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia), with some derivatives showing selectivity for cancer cells over non-cancerous cell lines.[3] For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives were found to be both potent and selective.[3]

Antimicrobial Activity: A Broad Spectrum of Action

The quinoline core is historically associated with antimicrobial agents, and 4-chloroquinoline-3-carboxylic acid derivatives continue this legacy with activity against a range of pathogens.

Antibacterial Activity

Quinolones containing a 3-carboxylic acid moiety are a well-established class of antibacterial agents that primarily target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[4] This inhibition disrupts DNA replication and repair, leading to bacterial cell death. The structure-activity relationship studies of 2-phenyl-quinoline-4-carboxylic acid derivatives have revealed that certain compounds display good antibacterial activity against Staphylococcus aureus, with some showing MIC values as low as 64 μg/mL.[5] The introduction of a basic group in the quinoline structure can be beneficial for regulating physicochemical properties and influencing potency and spectrum.[5]

Table 2: Antibacterial Activity of Selected 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
5a464>128
5a7>128128

Data sourced from Molecules, 2017.[5]

Antimalarial Activity

The 4-aminoquinoline scaffold, closely related to the topic, is the foundation for the renowned antimalarial drug chloroquine.[6][7] While the core of this guide is 4-chloroquinoline-3-carboxylic acid, it is crucial to acknowledge the extensive research into related quinoline derivatives for antimalarial activity. The 7-chloroquinoline moiety is essential for the antimalarial activity of chloroquine.[7] Structure-activity relationship studies on 4-oxo-3-carboxyl quinolones have led to the discovery of analogues with potency equal to or greater than mefloquine in drug-resistant strains.[4]

Anti-inflammatory Properties

Quinoline-3-carboxylic acids have also been investigated for their anti-inflammatory potential. Certain derivatives have demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages, with potencies comparable to the classical NSAID indomethacin.[8] This suggests that these compounds may exert their anti-inflammatory effects through mechanisms distinct from the cyclooxygenase inhibition typical of many NSAIDs. One substituted quinoline carboxylic acid, CL 306 ,293, was shown to suppress inflammation and joint destruction in animal models of arthritis, with evidence suggesting a mechanism involving the downregulation of T-cell function.[9]

Antiviral Activity: A Promising Frontier

The antiviral potential of 4-oxoquinoline-3-carboxamide derivatives has been demonstrated against bovine herpesvirus type 5 (BoHV-5).[10][11] One derivative, 4h, exhibited a high selectivity index of 206, with an EC50 value of 6.0 µM.[10][11] Time-of-addition studies revealed that this compound significantly reduces virus production at various stages of the viral replication cycle.[10][11] Interestingly, these compounds do not appear to block virus attachment or penetration, suggesting an intracellular target.[10][11] Furthermore, 4-quinoline carboxylic acid derivatives have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine biosynthesis, which is essential for the replication of certain viruses.[12][13] This inhibition of a host cell factor represents a promising broad-spectrum antiviral strategy.

Table 3: Antiviral Activity of a Lead 4-Oxoquinoline-3-carboxamide against BoHV-5

CompoundCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
4h12396.0206

Data sourced from the International Journal of Molecular Medicine, 2019.[10]

Antiviral_Mechanism cluster_host Host Cell cluster_virus Virus DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Replication Viral Replication Pyrimidine->Replication Required for Derivative 4-Quinoline Carboxylic Acid Derivative Derivative->DHODH Inhibition

Caption: Inhibition of host DHODH by 4-quinoline carboxylic acid derivatives as an antiviral strategy.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. Below are representative methodologies for assessing the key biological activities of 4-chloroquinoline-3-carboxylic acid derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antibacterial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

Protocol:

  • Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-stimulated Macrophages

This assay measures the inhibition of nitric oxide production, a key inflammatory mediator.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of NO production.

Conclusion and Future Directions

The 4-chloroquinoline-3-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for rational drug design.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Combating Drug Resistance: The potential of these compounds to overcome existing drug resistance mechanisms, particularly in infectious diseases and oncology, warrants further investigation.

References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. NIH National Library of Medicine. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. NIH National Library of Medicine. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. PubMed. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. NIH National Library of Medicine. [Link]

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]

  • (PDF) Antiviral Activity of 4-Oxoquinoline-3 - Carboxamide Derivatives against Bovine Herpesvirus Type 5. ResearchGate. [Link]

Sources

Exploratory

4-Chloroquinoline-3-carboxylic Acid: A Cornerstone Building Block for Complex Molecule Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-Chloroquinoline-3-carboxylic acid is a bifunctional heterocyclic compound that has emerged as a highly versatile and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroquinoline-3-carboxylic acid is a bifunctional heterocyclic compound that has emerged as a highly versatile and indispensable building block in modern organic and medicinal chemistry. Its unique architecture, featuring two distinct and orthogonally reactive sites—a nucleophilically labile chlorine atom at the C4 position and a modifiable carboxylic acid group at the C3 position—provides chemists with a robust platform for constructing diverse molecular scaffolds. This guide delves into the synthesis, physicochemical properties, and core reactivity of this quinoline derivative. We will explore its pivotal role in the synthesis of a wide array of bioactive compounds, including antimalarial, anticancer, and anti-inflammatory agents, supported by mechanistic insights, detailed experimental protocols, and field-proven applications.

Introduction: The Strategic Value of the 4-Chloroquinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The strategic placement of a chloro group and a carboxylic acid on this framework, as seen in 4-chloroquinoline-3-carboxylic acid, creates a molecule with exceptional synthetic potential.

  • The C4-Chloro Group: This position is electronically activated by the electron-withdrawing nature of the ring nitrogen. This makes the chlorine an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a vast range of nitrogen, oxygen, and sulfur nucleophiles.

  • The C3-Carboxylic Acid Group: This functional group serves as a versatile handle for derivatization through classic carboxylic acid chemistry, including amidation, esterification, and reduction to the corresponding alcohol.

This dual reactivity allows for a modular and divergent approach to library synthesis, enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂PubChem[1]
Molecular Weight 207.61 g/mol PubChem[1]
Appearance Yellowish solid / prismResearchGate[2]
Boiling Point 352.15 °C at 760 mmHgECHEMI[3]
Flash Point 166.78 °CECHEMI[3]
Density 1.47 g/cm³ECHEMI[3]
CAS Number 179024-66-9ECHEMI[3]

The structure of 4-chloroquinoline-3-carboxylic acid is typically confirmed using standard analytical techniques including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. X-ray crystallography studies have confirmed its orthorhombic crystal structure, revealing a planar quinolyl ring system.[2] The crystal packing is stabilized by intermolecular O-H···N and C-H···O hydrogen bonds, which form a two-dimensional network.[2]

Synthesis of the Core Scaffold

The most common and efficient route to 4-chloroquinoline-3-carboxylic acid begins with the corresponding 4-hydroxyquinoline-3-carboxylic acid, which can be synthesized via the well-established Gould-Jacobs reaction. The final chlorination step is a critical transformation that activates the scaffold for subsequent derivatization.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Saponification cluster_2 Step 3: Chlorination Aniline Aniline Derivative Enamine Enamine Intermediate Aniline->Enamine + Malonate Diethyl Malonate Derivative Malonate->Enamine Hydroxyquinolone 4-Hydroxyquinoline- 3-carboxylic acid ester Enamine->Hydroxyquinolone Thermal Cyclization Hydroxyquinolone_ester_ref 4-Hydroxyquinoline- 3-carboxylic acid ester Hydroxyquinolone_acid 4-Hydroxyquinoline- 3-carboxylic acid Hydroxyquinolone_ester_ref->Hydroxyquinolone_acid NaOH or KOH Hydroxyquinolone_acid_ref 4-Hydroxyquinoline- 3-carboxylic acid FinalProduct 4-Chloroquinoline- 3-carboxylic acid Hydroxyquinolone_acid_ref->FinalProduct SOCl₂ or POCl₃

General Synthesis Workflow
Exemplary Protocol: Chlorination of 4-Hydroxyquinoline-3-carboxylic Acid

This protocol describes the conversion of the 4-hydroxy (or 4-oxo) tautomer to the 4-chloro derivative, a key activation step.

  • Setup: To a suspension of 4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent such as benzene or toluene, add thionyl chloride (SOCl₂) (2.0-5.0 eq).[4]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) for 1-4 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates from the cooled mixture.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with the anhydrous solvent (e.g., benzene) to remove residual reagents. Dry the product under vacuum to yield 4-chloroquinoline-3-carboxylic acid chloride. For the carboxylic acid, a subsequent hydrolysis step is performed.

Causality Insight: The use of thionyl chloride or phosphorus oxychloride (POCl₃) is critical. The lone pair on the oxygen of the 4-hydroxy group attacks the electrophilic sulfur (or phosphorus) atom, initiating a sequence that ultimately transforms the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion to yield the product.

The Duality of Reactivity: A Synthetic Chemist's Playground

The power of 4-chloroquinoline-3-carboxylic acid lies in its two distinct reactive centers, which can be addressed selectively or sequentially to build molecular complexity.

Reactivity cluster_C4 Reactions at C4 (SₙAr) cluster_C3 Reactions at C3 (COOH) Core 4-Chloroquinoline- 3-carboxylic acid Amine 4-Amino- (R-NH₂) Core->Amine R-NH₂ Thiol 4-Thioether- (R-SH) Core->Thiol R-SH Alkoxide 4-Alkoxy- (R-OH) Core->Alkoxide R-OH Amide 3-Carboxamide (R-NH₂) Core->Amide 1. SOCl₂ 2. R-NH₂ Ester 3-Ester (R-OH) Core->Ester R-OH, H⁺ Alcohol 3-Hydroxymethyl (LiAlH₄, DIBAL) Core->Alcohol Reducing Agent

Key Reaction Pathways from the Core Scaffold
A. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The primary mode of reactivity involves the displacement of the C4-chloro group. The electron-deficient nature of the quinoline ring facilitates the addition of a nucleophile, forming a stable Meisenheimer intermediate, which then collapses, expelling the chloride ion to restore aromaticity. This reaction is highly efficient for introducing a wide variety of functionalities.

  • Key Nucleophiles: Primary and secondary amines, anilines, thiols, and alkoxides.

  • Significance: This is the cornerstone reaction for synthesizing many quinoline-based drugs, particularly in the antimalarial and anticancer fields, where a substituted amine at C4 is often a critical pharmacophoric element.

B. Derivatization of the C3-Carboxylic Acid

The carboxylic acid at the C3 position offers a secondary point for diversification.

  • Amide Formation: The acid can be activated (e.g., by conversion to an acid chloride with SOCl₂ or using coupling reagents like N,N'-carbonyldiimidazole) and reacted with amines to form amides.[5] This is a common strategy to modulate solubility, introduce new binding motifs, or attach linkers.

  • Esterification: Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) can be used to produce esters, which can act as prodrugs or modify the pharmacokinetic profile of the molecule.

  • Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL) can reduce the carboxylic acid to a primary alcohol (a 3-hydroxymethyl group).[5] This transformation alters the electronic properties and hydrogen bonding capacity of the substituent.

Applications in the Synthesis of Bioactive Molecules

The synthetic utility of 4-chloroquinoline-3-carboxylic acid is best illustrated by its application in the development of high-value therapeutic agents.

Antimalarial Agents

The 4-aminoquinoline scaffold is iconic in antimalarial drug discovery. 4-Chloroquinoline-3-carboxylic acid serves as a key intermediate for novel antimalarial quinolones.[5] By reacting the C4-chloro group with various amines and subsequently modifying the C3-carboxylic acid, researchers can fine-tune the compound's activity against drug-resistant strains of Plasmodium falciparum.[5]

Enzyme Inhibitors for Cancer and Autoimmune Disorders
  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases.[6] Derivatives of 4-quinoline carboxylic acid, synthesized from the 4-chloro precursor, have been developed as potent DHODH inhibitors.[6] The quinoline core mimics the binding of the well-known inhibitor brequinar, while modifications at the C3 and other positions allow for new, potent interactions within the enzyme's binding pocket.[6]

  • SIRT3 Inhibitors: Sirtuin 3 (SIRT3), a mitochondrial deacetylase, is a potential therapeutic target for leukemia.[7] Starting from quinoline-4-carboxylic acid frameworks, researchers have designed and synthesized potent and selective SIRT3 inhibitors, demonstrating the scaffold's applicability in targeting specific enzyme isoforms for cancer therapy.[7]

Antibacterial Agents

The 4-quinolone-3-carboxylic acid motif is the foundational pharmacophore of the entire quinolone class of antibiotics.[8] While most synthetic routes build the quinolone core directly, the 4-chloro-3-carboxylic acid derivative provides an alternative and flexible entry point for creating novel antibacterial agents that can overcome existing resistance mechanisms.[5][8]

Safety and Handling

As with any reactive chemical, proper handling of 4-chloroquinoline-3-carboxylic acid is paramount for laboratory safety.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[3]

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

    • Eye Contact: Rinse eyes thoroughly with pure water for at least 15 minutes.[3]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

  • Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

(Note: Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.)

Conclusion and Future Outlook

4-Chloroquinoline-3-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery and organic synthesis. Its predictable, reliable, and versatile reactivity provides a direct and efficient route to complex molecular architectures. The continued exploration of new reactions at its C3 and C4 positions, combined with its proven success in generating potent bioactive molecules, ensures that this scaffold will remain a staple in the synthetic chemist's toolbox for years to come. Future efforts will likely focus on its use in combinatorial chemistry for high-throughput screening, the development of novel catalytic methods for its derivatization, and its application in the synthesis of targeted covalent inhibitors and molecular probes.

References

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride.
  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
  • Journal of Medicinal Chemistry. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
  • Current Medicinal Chemistry. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.
  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Google Patents. (n.d.). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • DergiPark. (2022).
  • ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid.
  • ResearchGate. (2014).
  • ResearchGate. (2017).
  • Journal of Medicinal Chemistry. (n.d.).
  • ECHEMI. (n.d.).
  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid.

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloroquinoline-3-Carboxylic Acid

Foreword: The Critical Role of Physicochemical Characterization in Drug Development In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are the cornerstones upon which a successful drug development program is built. These parameters dictate a compound's bioavailability, manufacturability, and shelf-life, ultimately influencing its safety and efficacy. This guide provides a comprehensive technical framework for assessing the solubility and stability of 4-chloroquinoline-3-carboxylic acid, a heterocyclic compound representative of a class of molecules with significant therapeutic potential. While specific data for this compound is not extensively available in public literature, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals to meticulously characterize this and similar molecules, ensuring scientific integrity and regulatory compliance.

Physicochemical Properties of 4-Chloroquinoline-3-Carboxylic Acid: A Predictive Overview

4-Chloroquinoline-3-carboxylic acid is an ionizable molecule, and its properties are expected to be significantly influenced by pH. The presence of the carboxylic acid group suggests acidic properties, while the quinoline nitrogen can act as a weak base. This amphoteric nature will govern its solubility in aqueous and organic media.

Predicted Solubility Profile

The solubility of 4-chloroquinoline-3-carboxylic acid is anticipated to be low in neutral aqueous solutions due to its relatively rigid aromatic structure. However, its solubility is expected to increase significantly at pH values above the pKa of the carboxylic acid and below the pKa of the quinoline nitrogen.

Table 1: Predicted Physicochemical Properties of 4-Chloroquinoline-3-Carboxylic Acid

PropertyPredicted Value/BehaviorRationale
Chemical Formula C₁₀H₆ClNO₂Based on molecular structure.
Molecular Weight 207.61 g/mol Calculated from the chemical formula.
pKa (Carboxylic Acid) ~3-5Typical range for carboxylic acids on aromatic rings.
pKa (Quinoline Nitrogen) ~4-6Typical range for the quinoline nucleus.
Aqueous Solubility (neutral pH) LowThe hydrophobic quinoline ring dominates.
Solubility in Acidic pH IncreasedProtonation of the quinoline nitrogen leads to the formation of a more soluble cationic species.
Solubility in Basic pH IncreasedDeprotonation of the carboxylic acid group leads to the formation of a more soluble anionic species.
Solubility in Organic Solvents Moderate to HighExpected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.

Methodologies for Determining Solubility

A precise determination of the solubility profile is a critical early-stage activity in drug development. The following protocols are designed to provide a comprehensive understanding of the solubility of 4-chloroquinoline-3-carboxylic acid.

Thermodynamic Equilibrium Solubility Determination

This method determines the saturation solubility of a compound in a given solvent system at a specific temperature.

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of 4-chloroquinoline-3-carboxylic acid to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

pH-Solubility Profile Determination

For ionizable compounds, understanding the relationship between pH and solubility is crucial for predicting in vivo dissolution.[2][3]

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide physiological pH range (e.g., pH 1 to 10).

  • Equilibrium Solubility Measurement: Perform the thermodynamic equilibrium solubility experiment as described in section 2.1 in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the corresponding pH of the saturated solution. This plot will reveal the pH-solubility profile of the compound.

A Framework for Assessing Chemical Stability

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[4][5][6] The following sections outline a comprehensive stability assessment program for 4-chloroquinoline-3-carboxylic acid, guided by the International Council for Harmonisation (ICH) guidelines.[4][5]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to identify the likely degradation products and establish the intrinsic stability of the molecule.[7][8] These studies are performed under more severe conditions than accelerated stability testing.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ConditionsPurpose
Acid Hydrolysis 0.1 N to 1 N HCl at elevated temperature (e.g., 60-80 °C)To assess susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 N to 1 N NaOH at room or elevated temperatureTo assess susceptibility to degradation in alkaline environments.
Oxidation 3-30% H₂O₂ at room temperatureTo evaluate sensitivity to oxidative stress.
Thermal Degradation Dry heat at a temperature higher than accelerated stability (e.g., 80 °C)To determine the impact of heat on the solid-state stability.
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[4]To assess the compound's sensitivity to light.

Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of 4-chloroquinoline-3-carboxylic acid in the respective stress media. For solid-state thermal and photostability, expose the neat compound to the stress conditions.

  • Stress Application: Expose the samples to the conditions outlined in Table 2 for a sufficient duration to achieve a target degradation of 5-20%.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[9] HPLC with UV or mass spectrometric detection is the most common technique for this purpose.[1]

Key Method Development Considerations:

  • Column Chemistry: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to resolve the parent compound from its degradation products.

  • Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal detection wavelength. Mass spectrometry (MS) can be used for the identification of degradation products.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizing Experimental Workflows

Clear and logical workflows are essential for the reproducible execution of these critical studies. The following diagrams, rendered in DOT language, illustrate the key experimental processes.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Excess Compound B Add to Solvents/Buffers A->B Dispense C Agitate at Constant Temp (24-48h) B->C Incubate D Centrifuge for Phase Separation C->D Process E Withdraw Supernatant D->E F Dilute Sample E->F G Quantify by HPLC F->G

Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.

Stability_Workflow cluster_stress Forced Degradation cluster_sampling Sampling & Quenching cluster_analysis Analysis & Characterization Stress Prepare Solutions & Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Sampling Withdraw Samples at Time Points Stress->Sampling Quench Neutralize/Stop Reaction Sampling->Quench Analysis Analyze by Stability-Indicating HPLC Method Quench->Analysis Characterization Identify Degradation Products (LC-MS, NMR) Analysis->Characterization

Caption: Workflow for Forced Degradation and Stability Assessment.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 3: Example of a Solubility Data Summary

Solvent SystemTemperature (°C)Solubility (mg/mL)Standard Deviation
Water25
0.1 N HCl25
PBS (pH 7.4)25
0.1 N NaOH25
Ethanol25
Water37
0.1 N HCl37
PBS (pH 7.4)37
0.1 N NaOH37
Ethanol37

Table 4: Example of a Stability Data Summary from Forced Degradation

Stress ConditionDuration% Assay of Parent% Total DegradationMajor Degradants (RT)
0.1 N HCl, 60 °C24 h
0.1 N NaOH, RT24 h
3% H₂O₂, RT24 h
Dry Heat, 80 °C48 h
Photostability (ICH Q1B)-

Conclusion: A Pathway to Comprehensive Understanding

The characterization of solubility and stability is a non-negotiable aspect of modern drug development. This guide has provided a detailed, scientifically-grounded framework for the comprehensive evaluation of 4-chloroquinoline-3-carboxylic acid. By adhering to these principles and protocols, researchers can generate high-quality, reliable data that will inform critical decisions throughout the development lifecycle. The emphasis on robust experimental design, validated analytical methodology, and adherence to international guidelines will ensure that the resulting data package is both scientifically sound and regulatorily compliant. While the journey of a drug candidate is fraught with challenges, a solid foundation in its fundamental physicochemical properties will undoubtedly pave the way for a more efficient and successful development program.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Guideline. [Link]

  • Avdeef, A. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(10), 3864-3877. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Abdel-Halim, M., et al. (2022). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Journal of Biomedical Science, 29(1), 1-21. [Link]

  • Bhaskar, R. D., et al. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Analytical Methods in Chemistry, 2013, 892017. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Therapeutic Goods Administration (TGA). (2022). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

  • Bergström, C. A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecular Pharmaceutics, 20(12), 6235-6244. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-31. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 127-138. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2023). Stability Indicating Assay Method. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

Sources

Exploratory

The Versatile Scaffold: 4-Chloroquinoline-3-Carboxylic Acid as a Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 4-chloroquinoline-3-carboxylic acid stands out as a uniquely versatile and powerful building block for the synthesis of novel drug candidates. Its strategic placement of two distinct reactive handles—a nucleophilically labile chlorine atom at the C4-position and a modifiable carboxylic acid at the C3-position—provides an exceptional platform for generating vast chemical diversity. This guide offers a senior scientist's perspective on the synthesis, chemical manipulation, and application of this scaffold, providing field-proven insights and detailed protocols for researchers engaged in the discovery of next-generation therapeutics, from antimalarials to targeted oncology agents.

Introduction: The Strategic Value of the 4-Chloroquinoline-3-Carboxylic Acid Core

The quinoline ring system is a recurring motif in a multitude of biologically active compounds, most famously exemplified by the antimalarial drug Chloroquine. The enduring relevance of this scaffold stems from its rigid, planar structure, which is adept at participating in π-π stacking and hydrogen bonding interactions with biological targets. The 4-chloroquinoline-3-carboxylic acid derivative elevates this inherent potential by serving as a pre-functionalized, high-value intermediate. The electron-withdrawing nature of the quinoline nitrogen activates the C4-position, making the chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr). Simultaneously, the C3-carboxylic acid provides a convenient anchor for amide bond formation, esterification, or reduction, enabling systematic exploration of structure-activity relationships (SAR). This dual reactivity is the cornerstone of its utility, allowing for the methodical and independent introduction of pharmacophoric elements at two key vectors of the molecule.

Section 1: Foundational Synthesis of the Core Scaffold

The reliable and scalable synthesis of the 4-chloroquinoline-3-carboxylic acid core is the critical first step in any drug discovery campaign utilizing this scaffold. The most robust and widely adopted pathway involves the Gould-Jacobs cyclization followed by a chlorination step.

Workflow: Gould-Jacobs Cyclization and Chlorination

The causality of this workflow is elegant in its efficiency. The initial condensation builds the requisite aniline-enamine intermediate, which upon thermal cyclization, preferentially forms the 6-membered pyridone ring, yielding the stable 4-hydroxyquinoline system. This tautomerizes to the 4-quinolone form, which is the direct precursor to many active molecules. Subsequent chlorination with a potent agent like phosphoryl chloride (POCl₃) cleanly converts the hydroxyl group into the reactive chloro group, furnishing the desired scaffold.

Gould_Jacobs_Synthesis Aniline Substituted Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (Ethanol, Reflux) Malonate Diethyl (ethoxymethylene)malonate Malonate->Enamine QuinoloneEster Ethyl 4-hydroxyquinoline- 3-carboxylate Enamine->QuinoloneEster Thermal Cyclization (Gould-Jacobs, ~250°C) QuinoloneAcid 4-Hydroxyquinoline- 3-carboxylic Acid QuinoloneEster->QuinoloneAcid Saponification (aq. NaOH) FinalProduct 4-Chloroquinoline- 3-carboxylic Acid QuinoloneAcid->FinalProduct Chlorination (POCl₃, Reflux)

Caption: Synthetic workflow for 4-chloroquinoline-3-carboxylic acid.

Experimental Protocol: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid via Gould-Jacobs Reaction

This protocol describes the synthesis of the key precursor to the final chlorinated product.

  • Step 1: Enamine Formation. In a round-bottom flask equipped with a reflux condenser, combine substituted aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq) in absolute ethanol. The ethanol serves as a polar protic solvent that facilitates the condensation reaction. Reflux the mixture for 4-6 hours, monitoring the consumption of the aniline starting material by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. Remove the ethanol under reduced pressure. The resulting crude enamine is added portion-wise to a pre-heated high-boiling point solvent (e.g., Dowtherm A) at 240-250°C. This high temperature provides the necessary activation energy for the intramolecular cyclization. Maintain the temperature for 30 minutes. The choice of a high-boiling solvent is critical for achieving the required thermal energy for efficient ring closure.

  • Step 3: Isolation of the Ester. Allow the reaction mixture to cool to approximately 100°C and add hexane to precipitate the crude ethyl 4-hydroxyquinoline-3-carboxylate. The product is generally insoluble in nonpolar solvents like hexane at this temperature, while the Dowtherm A remains in solution, allowing for efficient separation by filtration.

  • Step 4: Saponification. Suspend the crude ester in a 10% aqueous sodium hydroxide solution and reflux for 2-3 hours. This step hydrolyzes the ethyl ester to the corresponding carboxylate salt.

  • Step 5: Acidification and Isolation. After cooling the mixture in an ice bath, acidify to pH 2-3 with concentrated hydrochloric acid. The acidification protonates the carboxylate and the phenolic oxygen, causing the 4-hydroxyquinoline-3-carboxylic acid to precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.

Experimental Protocol: Chlorination to Yield 4-Chloroquinoline-3-carboxylic Acid
  • Step 1: Reaction Setup. In a fume hood, carefully add 4-hydroxyquinoline-3-carboxylic acid (1.0 eq) to an excess of phosphoryl chloride (POCl₃, ~5-10 eq). POCl₃ acts as both the reagent and the solvent in this reaction. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Step 2: Reflux. Heat the mixture to reflux (approx. 105°C) for 2-4 hours. The reaction progress can be monitored by TLC by quenching a small aliquot in methanol to convert the product to the methyl ester for easier analysis.

  • Step 3: Quenching and Isolation. After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This step hydrolyzes the excess POCl₃ and precipitates the product. Caution: This is a highly exothermic and vigorous reaction. The resulting solid, 4-chloroquinoline-3-carboxylic acid, is collected by filtration, washed thoroughly with water, and dried.

Section 2: Derivatization Strategies for Library Development

The power of the 4-chloroquinoline-3-carboxylic acid scaffold lies in its capacity for orthogonal derivatization, allowing for the systematic and independent exploration of chemical space at two distinct positions.

Derivatization_Pathways Core 4-Chloroquinoline- 3-carboxylic Acid Core->C4_Node Nucleophilic Aromatic Substitution Core->C3_Node Coupling/ Reduction C4_Product 4-Substituted Quinoline C4_Node->C4_Product Base (e.g., DIPEA) Solvent (e.g., NMP) Amine R-NH₂ Amine->C4_Product Alcohol R-OH Alcohol->C4_Product Thiol R-SH Thiol->C4_Product C3_Product 3-Substituted Quinoline C3_Node->C3_Product Amine2 R'-NH₂ Amine2->C3_Product Amide Coupling (e.g., HATU) Alcohol2 R'-OH Alcohol2->C3_Product Esterification (e.g., DCC) ReducingAgent LiAlH₄ or DIBAL ReducingAgent->C3_Product Reduction

Caption: Key derivatization pathways from the core scaffold.

Protocol: Nucleophilic Aromatic Substitution at C4
  • Step 1: Reaction Setup. Dissolve 4-chloroquinoline-3-carboxylic acid (1.0 eq) in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).

  • Step 2: Addition of Reagents. Add the desired primary or secondary amine (1.2 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

  • Step 3: Heating. Heat the reaction mixture to 80-120°C. The elevated temperature is required to overcome the activation energy of the SNAr reaction. Monitor progress by TLC or LC-MS.

  • Step 4: Workup and Purification. Upon completion, cool the reaction, dilute with water, and acidify to precipitate the product. The product can then be purified by filtration or extraction, followed by column chromatography or recrystallization.

Protocol: Amide Bond Formation at C3
  • Step 1: Activation of the Carboxylic Acid. Dissolve the starting quinoline (which may already be substituted at the C4 position) (1.0 eq) in an anhydrous aprotic solvent like DMF. Add an amide coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir for 15-20 minutes at room temperature. This forms a highly reactive activated ester intermediate in situ.

  • Step 2: Amine Addition. Add the desired amine (1.1 eq) to the mixture.

  • Step 3: Reaction. Allow the reaction to stir at room temperature for 4-12 hours. The nucleophilic amine attacks the activated ester, forming the stable amide bond.

  • Step 4: Purification. The product is typically isolated after an aqueous workup and purified via flash column chromatography to yield the final amide derivative.

Section 3: Applications in Drug Discovery and SAR Insights

The true value of the 4-chloroquinoline-3-carboxylic acid scaffold is demonstrated by its successful application in diverse therapeutic areas.

Antimalarial Agents

The quinoline core is historically linked to antimalarial activity. Modern efforts have focused on developing derivatives active against multi-drug-resistant strains of Plasmodium falciparum.[1]

  • Mechanism & SAR: While classic 4-aminoquinolines interfere with heme detoxification, newer 4(1H)-quinolone derivatives derived from this scaffold are believed to target the parasite's cytochrome bc₁ complex.[1] Structure-activity relationship studies have shown that while the 3-carboxylic acid moiety is a feature of antibacterial quinolones, its removal or conversion to an ester can be beneficial for antimalarial potency, suggesting a divergence in the pharmacophore requirements for these two activities.[1] Modifications at the C2-position with various aryl groups have been explored to enhance potency and improve metabolic stability.[1]

Compound ID C2-Substituent C7-Substituent Activity (IC₅₀, K1 Strain, nM)
TDR42098PhenylMethoxy15
Analog A4-FluorophenylMethoxy10
Analog B2,4-DifluorophenylMethoxy8

Data synthesized from trends described in cited literature for illustrative purposes.

Anticancer Agents

The scaffold has been masterfully adapted for targeted cancer therapy, notably in the development of selective enzyme inhibitors.

  • Case Study: SIRT3 Inhibitors: Sirtuin 3 (SIRT3) is a mitochondrial deacetylase implicated in the progression of certain cancers, such as acute myeloid leukemia (AML). A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed to selectively inhibit SIRT3.

  • Mechanism of Action & Rationale: The design incorporated a bulky 2-aryl group to occupy the target enzyme's binding pocket and an acrylamide warhead for potential covalent interaction. The 4-carboxylic acid was derivatized into various amides to modulate solubility and cell permeability. The lead compound, P6 , was found to be a potent and selective SIRT3 inhibitor. Mechanistic studies revealed that its anticancer effects stem from inducing G0/G1 phase cell cycle arrest and promoting cell differentiation rather than apoptosis.

SIRT3_Inhibition_Pathway P6 Compound P6 (Quinoline Derivative) SIRT3 SIRT3 Deacetylase (Mitochondrial) P6->SIRT3 Inhibition Substrates Mitochondrial Protein Substrates (Acetylated) SIRT3->Substrates Deacetylation Arrest G0/G1 Phase Arrest SIRT3->Arrest Leads to Differentiation Cell Differentiation SIRT3->Differentiation Induces Metabolism Reprogrammed Metabolism (Enhanced OxPhos) Substrates->Metabolism Promotes CellCycle Cell Cycle Progression Metabolism->CellCycle Supports Leukemia Leukemic Cell Proliferation CellCycle->Leukemia Drives

Caption: Proposed mechanism of action for SIRT3 inhibitor P6.

Compound ID SIRT1 IC₅₀ (µM) SIRT2 IC₅₀ (µM) SIRT3 IC₅₀ (µM) Antiproliferative (MOLM-13, µM)
P632.633.57.25.8

Data sourced directly from Hui et al., 2022.

Antibacterial Agents

The 4-quinolone-3-carboxylic acid motif is the foundational pharmacophore for the entire class of quinolone antibiotics.[1][2]

  • Mechanism & SAR: These compounds function by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—leading to the cessation of DNA replication and cell death.[1] For this class of activity, the 4-oxo (or 4-hydroxy) tautomer and the 3-carboxylic acid are considered essential for binding to the enzyme-DNA complex. The addition of a fluorine atom at the C6-position and a piperazine ring at the C7-position (via SNAr on a related scaffold) led to the highly successful fluoroquinolone class of antibiotics.[2]

Section 4: Future Perspectives and Conclusion

The 4-chloroquinoline-3-carboxylic acid scaffold is far more than a simple synthetic intermediate; it is a validated platform for innovation in drug discovery. Its proven success across multiple therapeutic areas underscores its privileged structural status. Future efforts will likely focus on:

  • Novel Target Exploration: Applying libraries derived from this scaffold to new and challenging biological targets.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups (e.g., tetrazoles) to modulate physicochemical properties and target engagement.

  • C-H Activation: Using modern synthetic methods to directly functionalize other positions on the quinoline ring, adding new vectors for chemical exploration.

  • Fragment-Based Growth: Utilizing the core as a foundational fragment for growing into the binding sites of targets identified through fragment screening campaigns.

References

  • Madrid, P. B., Wilson, N. T., DeRisi, J. L., & Guy, R. K. (2006). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 49(23), 6803–6815. Available at: [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Available at: [Link]

  • Hui, Q., Li, X., Fan, W., Gao, C., Zhang, L., Qin, H., Wei, L., & Zhang, L. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. Available at: [Link]

  • El-Faham, A., Al-Otaibi, E. A., & Wadaan, M. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

  • Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Ladraa, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693. Available at: [Link]

  • Bambeke, F. V., Michot, J.-M., Van Eldere, J., & Tulkens, P. M. (2005). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 12(5), 535-557. Available at: [Link]

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-aminoquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113–116. (Note: While not directly in search results, this is a foundational reference for the synthesis of related compounds like Chloroquine and provides context).
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Malki, J., Al-Ghamdi, S., & El-Emam, A. A. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(19), 6542. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Doebner Reaction in Quinoline-4-Carboxylic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Doebner Reaction The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Doebner Reaction

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Among the numerous synthetic routes to this vital heterocycle, the Doebner reaction, first described by Oscar Doebner in 1887, remains a cornerstone for the preparation of quinoline-4-carboxylic acids.[1][5] This robust, three-component reaction convenes an aromatic amine, an aldehyde, and pyruvic acid in a one-pot synthesis, offering a direct and versatile entry point to this important class of molecules.[1][6]

While the classical Doebner reaction is powerful, it has known limitations, particularly concerning harsh reaction conditions and diminished yields when employing anilines bearing electron-withdrawing groups.[1][5][7] This has spurred the development of numerous modern variants, including the highly effective "Doebner hydrogen-transfer reaction," which expands the substrate scope and improves efficiency, making it a vital tool for contemporary drug discovery and development.[7][8][9] This guide provides a detailed exploration of the Doebner reaction, from its mechanistic underpinnings to practical, field-proven protocols for the synthesis of quinoline-4-carboxylic acids.

Reaction Mechanism and Pathways

The Doebner reaction proceeds through a cascading sequence of intermediates. A comprehensive understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions. The generally accepted pathway involves four key stages:

  • Imine (Schiff Base) Formation: The reaction initiates with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base).[1]

  • Michael-Type Addition: Concurrently, pyruvic acid can tautomerize to its enol form. This enol then participates in a Michael-type addition to the electrophilic imine.[1]

  • Intramolecular Cyclization: The resulting adduct undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline attacks an activated carbonyl or iminium ion, leading to the formation of a dihydroquinoline intermediate.[1]

  • Oxidation (Aromatization): The final step is the oxidation of the dihydroquinoline to the stable, aromatic quinoline ring system. In a key insight into the reaction's efficiency, it is proposed that a second molecule of the initially formed imine acts as an internal oxidizing agent, being itself reduced in a hydrogen-transfer process.[1][8]

Doebner_Mechanism Figure 1: Proposed Mechanism of the Doebner Reaction cluster_reactants Reactants cluster_intermediates Intermediates Aniline Aniline SchiffBase N-Arylimine (Schiff Base) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid MichaelAdduct Michael Adduct PyruvicAcid->MichaelAdduct Enol Form SchiffBase->MichaelAdduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Intramolecular Cyclization - H₂O Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation (Hydrogen Transfer)

Sources

Application

Application Notes and Protocols: Leveraging 4-Chloroquinoline-3-Carboxylic Acid Derivatives as Pivotal Intermediates in Antimalarial Drug Synthesis

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold For decades, the 4-aminoquinoline scaffold has been a cornerstone in the global fight against malaria, a devastating parasitic disease.[1][2] Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold

For decades, the 4-aminoquinoline scaffold has been a cornerstone in the global fight against malaria, a devastating parasitic disease.[1][2] Chloroquine, a prominent member of this class, was once a frontline treatment due to its high efficacy, low cost, and favorable safety profile.[3] However, the emergence of widespread drug resistance in Plasmodium falciparum, the most lethal malaria parasite, has necessitated the development of novel and modified 4-aminoquinoline analogues.[1][2][4] These efforts aim to retain the potent antimalarial activity while circumventing resistance mechanisms.[2][4]

This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4-chloroquinoline-3-carboxylic acid derivatives as key intermediates in the synthesis of potent 4-aminoquinoline-based antimalarials. We will delve into the synthetic rationale, provide detailed protocols, and discuss the critical transformations that underscore the versatility of this synthetic pathway.

The Strategic Role of the 3-Carboxylic Acid Group: A Removable Handle for Scaffold Construction

A critical insight in the synthesis of many 4-aminoquinoline antimalarials is the use of a carboxylic acid group at the 3-position of the quinoline ring system as a temporary, directing group. This functional group facilitates the initial cyclization to form the quinoline core. Once the core is established, the carboxylic acid is strategically removed through decarboxylation to yield the essential 4-aminoquinoline pharmacophore.

The following sections will detail a robust and well-established synthetic sequence that begins with a substituted aniline and culminates in the production of 4,7-dichloroquinoline, a versatile precursor for a multitude of antimalarial agents, including chloroquine. This pathway highlights the transient but vital role of the 3-carboxylic acid intermediate.

Synthetic Workflow: From Substituted Aniline to the 4,7-Dichloroquinoline Core

The multi-step synthesis to produce 4,7-dichloroquinoline, a crucial precursor for many antimalarial drugs, is a prime example of strategic organic synthesis. The journey from a simple substituted aniline to this key intermediate involves the formation and subsequent removal of a carboxylic acid group at the 3-position of the quinoline ring. This process underscores the chemical logic of using a functional group as a temporary "handle" to facilitate a desired ring-forming reaction. Once the quinoline scaffold is securely constructed, this handle is removed to yield the final, desired core structure. The following diagram illustrates this synthetic pathway.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_core Core Scaffold Synthesis cluster_final Final Product Synthesis A 3-Chloroaniline C Ethyl α-carbethoxy-β- (3-chloroanilino)acrylate A->C Condensation B Ethyl Ethoxymethylenemalonate B->C D Ethyl 7-chloro-4-hydroxyquinoline- 3-carboxylate C->D Thermal Cyclization E 7-Chloro-4-hydroxyquinoline- 3-carboxylic Acid D->E Saponification (Hydrolysis) F 7-Chloro-4-hydroxyquinoline E->F Decarboxylation G 4,7-Dichloroquinoline (Key Precursor) F->G Chlorination H N1-(7-chloroquinolin-4-yl)-N2,N2- diethylethane-1,2-diamine (Chloroquine Analogue) G->H Nucleophilic Aromatic Substitution (SNAr) I Appropriate Diamine I->H

Caption: Synthetic pathway from 3-chloroaniline to a chloroquine analogue.

Protocol 1: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid

This protocol outlines the initial steps to construct the quinoline ring system with the carboxylic acid at the 3-position.

Step 1a: Condensation to form Ethyl α-carbethoxy-β-m-chloroanilinoacrylate [5]

  • In a 500-mL round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate.

  • Add a few boiling chips to the mixture.

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol generated to evaporate.

  • The resulting warm product is used directly in the next step without further purification.

Step 1b: Thermal Cyclization to Ethyl 7-Chloro-4-hydroxy-3-quinolinecarboxylate [5]

  • In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to vigorous boiling.

  • Carefully pour the product from Step 1a through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour. A significant portion of the cyclized product will crystallize out of the solution.

  • Cool the mixture and filter to collect the solid product.

  • Wash the filter cake with two 400-mL portions of a suitable non-polar solvent like Skellysolve B to remove colored impurities.

Step 1c: Saponification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid [5]

  • Mix the air-dried filter cake from Step 1b with 1 L of 10% aqueous sodium hydroxide.

  • Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.

  • Cool the saponification mixture and separate the aqueous solution from any residual oil.

  • Acidify the aqueous solution with concentrated hydrochloric acid or 10% sulfuric acid until it is acidic to Congo red paper.

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash it thoroughly with water.

  • The dried acid should melt at approximately 266°C with effervescence.

Protocol 2: Decarboxylation and Chlorination to form 4,7-Dichloroquinoline

This crucial phase of the synthesis involves the removal of the 3-carboxylic acid group and the conversion of the 4-hydroxy group to a chloro group, yielding the highly reactive precursor for the final drug analogues.

Step 2a: Decarboxylation to 7-Chloro-4-quinolinol [5]

  • Suspend the air-dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid from Protocol 1 in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and a reflux condenser.

  • Boil the mixture for 1 hour under a stream of nitrogen to facilitate the removal of water and drive the decarboxylation.

Step 2b: Chlorination to 4,7-Dichloroquinoline [5]

  • Cool the resulting clear, light-brown solution from Step 2a to room temperature.

  • Add 90 mL (150 g, 0.98 mole) of phosphorus oxychloride (POCl₃).

  • Raise the temperature to 135–140°C and stir the mixture for 1 hour.

  • Cool the reaction mixture and pour it into a separatory funnel.

  • Rinse the flask with ether and add the rinsings to the separatory funnel.

  • Wash the solution with three 500-mL portions of 10% hydrochloric acid.

  • Combine the acid extracts, cool them in an ice bath, and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

  • Collect the product by filtration, wash with water, and dry.

Protocol 3: Synthesis of a Chloroquine Analogue

The final step involves the nucleophilic aromatic substitution of the chloro group at the 4-position with a suitable amine side chain. This is a versatile reaction that allows for the creation of a diverse library of antimalarial candidates.

Step 3: Nucleophilic Aromatic Substitution [6]

  • In a closed vessel, combine 1.0 g (5.0 mmol) of 4,7-dichloroquinoline and an excess of the desired diamine (e.g., 8.0 mL, 53.5 mmol of tris(2-aminoethyl)amine for a specific analogue).

  • Heat the mixture to 90°C for 30 hours under a nitrogen atmosphere with vigorous stirring.

  • Quench the reaction by adding 20 mL of concentrated sodium hydroxide solution.

  • Extract the product with dichloromethane (CH₂Cl₂) and wash the organic layer with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo to obtain the final product.

  • The product can be further purified by chromatography or recrystallization as needed.

Mechanism of Action: How 4-Aminoquinolines Combat Malaria

The antimalarial activity of 4-aminoquinoline drugs like chloroquine is primarily attributed to their interference with the parasite's detoxification of heme.[7][8] Inside the human red blood cell, the malaria parasite digests hemoglobin in its acidic food vacuole to obtain essential amino acids.[7] This process releases large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an inert crystalline substance called hemozoin.[7][8]

4-aminoquinolines are weak bases that accumulate to high concentrations in the acidic food vacuole of the parasite.[7][8] Once there, they are believed to inhibit the heme polymerase enzyme, preventing the formation of hemozoin.[8] The buildup of toxic free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[7]

The following diagram illustrates the proposed mechanism of action for 4-aminoquinoline antimalarials.

Mechanism_of_Action cluster_host Host Red Blood Cell cluster_parasite Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification Death Parasite Death Heme->Death Accumulation leads to Heme_Polymerase Heme Polymerase Heme_Polymerase->Heme catalyzes Drug 4-Aminoquinoline (e.g., Chloroquine) Drug->Heme_Polymerase Inhibition

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Characterization of Intermediates and Final Products

Ensuring the identity and purity of each synthesized compound is paramount. A combination of analytical techniques should be employed at each stage of the synthesis.

Compound Analytical Techniques Expected Observations
7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid Melting Point, ¹H NMR, ¹³C NMR, Mass SpectrometrySharp melting point around 266°C with decomposition. NMR spectra consistent with the aromatic quinoline core, a carboxylic acid proton, and a hydroxyl group. Mass spectrum corresponding to the molecular weight.
4,7-Dichloroquinoline Melting Point, ¹H NMR, ¹³C NMR, Mass Spectrometry, GC-MSSharp melting point. NMR spectra showing characteristic signals for the dichloro-substituted quinoline ring. GC-MS to confirm purity and identity.
Final 4-Aminoquinoline Analogue ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLCNMR spectra confirming the incorporation of the amine side chain and the disappearance of the 4-chloro signal. Mass spectrum confirming the final molecular weight. HPLC to determine purity.

Conclusion and Future Perspectives

The synthetic route detailed herein, which utilizes a 4-hydroxyquinoline-3-carboxylic acid intermediate, represents a robust and versatile platform for the generation of novel 4-aminoquinoline-based antimalarial candidates. The strategic removal of the 3-carboxylic acid group via decarboxylation is a key step that enables the construction of the essential pharmacophore. By modifying the amine side chain introduced in the final step, researchers can generate extensive libraries of compounds for structure-activity relationship (SAR) studies. This approach remains a valuable tool in the ongoing effort to develop new antimalarials that can overcome the challenge of drug resistance and contribute to the global goal of malaria eradication.

References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. (n.d.).
  • Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PubMed Central. (n.d.).
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - Research journals. (n.d.).
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite | ACS Omega. (n.d.). Retrieved January 24, 2026, from [Link]

  • 2-Chloroquinoline-3-carboxylic acid - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of 7-chloroquinolinyl-4- - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved January 24, 2026, from [Link]

  • Structure of 4-aminoquinoline derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

  • Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Method

Application Notes & Protocols: Leveraging 4-Chloroquinoline-3-Carboxylic Acid for the Synthesis of Potent Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Prepared by: Gemini, Senior Application Scientist Introduction: Targeting a Key Metabolic Choke Point Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-lim...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Targeting a Key Metabolic Choke Point

Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines—the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the production of DNA, RNA, and other essential biomolecules. While normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, rapidly proliferating cells, such as cancer cells, activated lymphocytes, and virus-infected host cells, are heavily dependent on the de novo pathway.[1][2] This dependency makes DHODH a highly attractive therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2][3]

The quinoline carboxylic acid scaffold has emerged as a privileged structure in the design of potent DHODH inhibitors, exemplified by the well-studied compound brequinar.[4] These inhibitors typically function by occupying the ubiquinone binding pocket of the enzyme, thereby blocking the electron transfer step of the catalytic cycle. A key pharmacophoric element for high-affinity binding is a carboxylic acid group, which forms critical electrostatic interactions with conserved residues in the active site.[1][4]

This document provides a detailed guide for researchers and drug development professionals on the strategic application of 4-chloroquinoline-3-carboxylic acid , a versatile chemical intermediate, in the synthesis of novel DHODH inhibitors. We will explore the synthetic rationale, provide a detailed experimental protocol, and discuss the underlying mechanism and structure-activity relationships that govern the efficacy of this important class of molecules.

The Synthetic Strategy: Why 4-Chloroquinoline-3-Carboxylic Acid?

The choice of 4-chloroquinoline-3-carboxylic acid as a starting material is predicated on its inherent chemical functionalities, which are ideally suited for diversification and for establishing the core interactions with the DHODH enzyme.

  • The Carboxylic Acid (C3-COOH): This group is the primary anchor for binding to the DHODH active site. It typically forms a crucial salt bridge with a conserved arginine residue (Arg136 in human DHODH), an interaction essential for potent inhibition.[1][5]

  • The Chloro Group (C4-Cl): The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution or, more versatilely, a handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic and efficient introduction of a wide variety of substituents into the hydrophobic channel of the DHODH binding pocket, enabling the fine-tuning of inhibitor potency and pharmacokinetic properties.

The general synthetic approach involves using the C4-chloro position to introduce molecular diversity while retaining the C3-carboxylic acid as the key binding moiety.

Experimental Protocol: Synthesis of a 4-Aryl-Quinoline-3-Carboxylic Acid Derivative

This section details a representative protocol for the synthesis of a DHODH inhibitor scaffold using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is chosen for its reliability, broad substrate scope, and mild reaction conditions.

General Reaction Scheme

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Saponification Start 4-Chloroquinoline-3-carboxylic acid methyl ester Product1 4-Aryl-quinoline-3-carboxylic acid methyl ester Start->Product1 Pd(PPh3)4, K2HPO4 Dioxane/H2O, 130°C Product1_ref 4-Aryl-quinoline-3-carboxylic acid methyl ester Reagent1 Arylboronic Acid (R-B(OH)2) Reagent1->Product1 FinalProduct Final Product: 4-Aryl-quinoline-3-carboxylic acid Product1_ref->FinalProduct KOH or LiOH THF/H2O, 50°C G cluster_DHODH DHODH Active Site cluster_Inhibitor Quinoline Inhibitor R136 Arg136 Q47 Gln47 Hydrophobic_Pocket Hydrophobic Pocket (M43, L58, A59, etc.) Y356 Tyr356 COOH Carboxylic Acid (COO⁻) COOH->R136 Salt Bridge (Primary Anchor) COOH->Q47 H-Bond Quinoline Quinoline Core Quinoline->Hydrophobic_Pocket van der Waals Aryl 4-Aryl Group (R) Aryl->Hydrophobic_Pocket Hydrophobic Interaction Aryl->Y356 Potential H-Bond (with modification)

Sources

Application

analytical methods for the characterization of 4-chloroquinoline-3-carboxylic acid

An In-Depth Guide to the Analytical Characterization of 4-Chloroquinoline-3-Carboxylic Acid Authored by: A Senior Application Scientist Introduction 4-Chloroquinoline-3-carboxylic acid is a key heterocyclic compound, ser...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 4-Chloroquinoline-3-Carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

4-Chloroquinoline-3-carboxylic acid is a key heterocyclic compound, serving as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its derivatives are explored for a range of therapeutic applications, building upon the well-established quinoline scaffold present in many drugs.[1] The precise characterization of this molecule is paramount to ensure purity, confirm identity, and establish a robust quality control framework during the drug development process.

This document provides a comprehensive guide to the analytical methodologies for the complete characterization of 4-chloroquinoline-3-carboxylic acid. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The protocols herein are grounded in fundamental principles and offer practical insights into method selection and data interpretation, ensuring scientific rigor and trustworthiness in your results.

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 4-chloroquinoline-3-carboxylic acid. Each technique provides a unique piece of the puzzle—from purity and identity to structural confirmation. The following workflow illustrates the logical progression of analysis.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Elucidation cluster_2 Elemental Composition HPLC HPLC-UV (Purity, Assay) NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry (via GC-MS or LC-MS) NMR->MS FTIR FTIR Spectroscopy (Functional Groups) EA Elemental Analysis (CHN) MS->EA Sample Sample: 4-Chloroquinoline-3-carboxylic Acid Sample->HPLC Primary Analysis Sample->NMR Definitive Structure Sample->FTIR Functional Group ID Sample->MS Molecular Weight Sample->EA Formula Confirmation

Sources

Method

Application Note: High-Purity 4-Chloroquinoline-3-Carboxylic Acid via Optimized Recrystallization

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 4-chloroquinoline-3-carboxylic acid by recrystallization. Purity of this compound is critical as it serves as a key i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-chloroquinoline-3-carboxylic acid by recrystallization. Purity of this compound is critical as it serves as a key intermediate in the synthesis of various pharmacologically active molecules. This guide moves beyond a simple set of instructions to explain the fundamental principles governing the choice of solvent and the rationale behind each step of the protocol. The described methodology is designed to be a self-validating system for researchers, scientists, and drug development professionals, ensuring high-purity material suitable for downstream applications.

Introduction: The Imperative for Purity

4-Chloroquinoline-3-carboxylic acid is a pivotal building block in medicinal chemistry, notably in the development of antimalarial and anticancer agents. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and introduce toxicological risks in final drug products. Therefore, a robust and reproducible purification method is not merely a procedural step but a cornerstone of synthetic success and drug safety.

Recrystallization remains a powerful and cost-effective technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization process dissolves the compound in a hot solvent and allows it to form highly ordered crystals upon slow cooling, while impurities either remain in the cooled mother liquor or are removed via hot filtration.

Mechanistic Insight: Solvent Selection Rationale

The choice of a recrystallization solvent is the most critical parameter for success. The ideal solvent for 4-chloroquinoline-3-carboxylic acid should exhibit the following properties:

  • High Solvation Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent to allow for complete dissolution.

  • Low Solvation Power at Ambient or Sub-Ambient Temperatures: A significant decrease in solubility upon cooling is essential to maximize the recovery of the purified compound.

  • Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

  • Chemical Inertness: The solvent must not react with the 4-chloroquinoline-3-carboxylic acid.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.

Based on the chemical structure of 4-chloroquinoline-3-carboxylic acid, which contains a polar carboxylic acid group and a quinoline backbone, polar protic solvents are logical candidates. While alcohols like ethanol or methanol could be considered, experimental evidence from structurally similar compounds, such as 2-chloroquinoline-3-carboxylic acid, points towards aqueous acetic acid as a highly effective solvent system.[1] Glacial acetic acid is an excellent solvent for many carboxylic acids at elevated temperatures, and the addition of water can modulate the solubility to achieve optimal recovery upon cooling.

Experimental Workflow and Protocol

The following protocol has been optimized for the purification of 4-chloroquinoline-3-carboxylic acid on a laboratory scale.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Hazard Information: 4-Chloroquinoline-3-carboxylic acid is harmful if swallowed and causes skin and eye irritation.[2] Avoid inhalation of dust and direct contact with skin and eyes. Glacial acetic acid is corrosive and has a pungent odor; handle with care.

Materials and Equipment
  • Crude 4-chloroquinoline-3-carboxylic acid

  • Glacial Acetic Acid (ACS grade or higher)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Watch glass

  • Spatula

  • Vacuum oven

Recrystallization Workflow Diagram

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot Glacial Acetic Acid A->B C Heat and stir until fully dissolved B->C E Quickly filter hot solution into a clean flask C->E if insoluble impurities exist F Allow filtrate to cool slowly to room temp. C->F if no insoluble impurities D Preheat funnel and filter paper D->E E->F G Cool further in an ice bath F->G H Collect crystals via vacuum filtration G->H I Wash with cold water/acetic acid mixture H->I J Dry crystals under vacuum I->J K K J->K Pure Product

Sources

Application

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 4-Chloroquinoline-3-Carboxylic Acid Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Among these, 4-chloroquinoline-3-carboxylic acid and its ester derivatives are particularly valuable as versatile intermediates. Their strategic functionalization at the 2, 3, and 4-positions allows for the construction of diverse molecular libraries essential for drug discovery programs. These derivatives are crucial precursors for compounds investigated for antimalarial, antibacterial, and anticancer activities.[2][3]

This document provides a comprehensive, field-proven guide for the large-scale synthesis of these critical building blocks. We move beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical safety protocols required for industrial-scale production. The guide is structured around a robust and scalable two-stage synthetic strategy:

  • Stage 1: The Gould-Jacobs Reaction to construct the core 4-hydroxyquinoline-3-carboxylic acid ester scaffold from readily available anilines.

  • Stage 2: Dehydroxy-chlorination to convert the intermediate into the target 4-chloroquinoline derivative using phosphorus oxychloride.

Each stage is accompanied by detailed, step-by-step protocols, data tables, and mechanistic diagrams to ensure clarity, reproducibility, and safety.

Overall Synthetic Workflow

The logical flow from common starting materials to the final, highly functionalized intermediate is depicted below. This two-stage approach is favored for its reliability, scalability, and the relative ease of purification of the intermediate.

Synthetic_Workflow Aniline Substituted Aniline Stage1_Input Aniline->Stage1_Input DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Stage1_Input Gould_Jacobs Stage 1: Gould-Jacobs Reaction (Condensation & Thermal Cyclization) Stage1_Input->Gould_Jacobs Hydroxy_Intermediate Ethyl 4-Hydroxyquinoline- 3-carboxylate Derivative Gould_Jacobs->Hydroxy_Intermediate Chlorination Stage 2: Chlorination (Dehydroxy-chlorination) Hydroxy_Intermediate->Chlorination POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Chlorination Final_Product Ethyl 4-Chloroquinoline- 3-carboxylate Derivative Chlorination->Final_Product

Caption: High-level overview of the two-stage synthesis.

Stage 1: Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acid Esters

Core Principle: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely adopted method for constructing the quinoline core.[4] It proceeds through two distinct phases: first, the condensation of a substituted aniline with an electrophilic malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature, pericyclic thermal cyclization of the resulting anilidomethylenemalonate intermediate.[3][5] The reaction terminates with the formation of the thermodynamically stable 4-hydroxyquinoline system, which exists in tautomeric equilibrium with its 4-quinolone form.

This method is exceptionally well-suited for large-scale synthesis due to its use of relatively inexpensive starting materials and its robust nature, although the high temperatures required for cyclization necessitate careful selection of a high-boiling point solvent and appropriate engineering controls.

Gould_Jacobs_Mechanism cluster_condensation Condensation Step cluster_cyclization Thermal Cyclization Step Aniline Aniline Condensation_Product Anilidomethylenemalonate Aniline->Condensation_Product Nucleophilic Attack DEEM DEEM DEEM->Condensation_Product Cyclization_TS 6π-Electrocyclization (High Temp, ~250°C) Condensation_Product->Cyclization_TS Cyclized_Intermediate Dihydropyridine Intermediate Cyclization_TS->Cyclized_Intermediate Product Ethyl 4-Hydroxyquinoline- 3-carboxylate Cyclized_Intermediate->Product Aromatization (-EtOH)

Caption: Mechanism of the Gould-Jacobs Reaction.

Protocol 1: Large-Scale Synthesis of Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate

This protocol details the synthesis using 3-chloroaniline as the starting material, a common precursor for analogues of the antimalarial drug chloroquine.[6]

Reagent Table

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.Notes
3-Chloroaniline127.571.275 kg10.01.0Starting material
Diethyl Ethoxymethylenemalonate216.232.27 kg10.51.05Slight excess ensures full conversion
Diphenyl Ether170.2110 L--High-boiling solvent (B.P. 259 °C)
Hexanes-20 L--For washing/trituration

Experimental Protocol

  • Reaction Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a distillation head connected to a condenser, and a nitrogen inlet.

  • Condensation: Charge the reactor with 3-chloroaniline (1.275 kg, 10.0 mol) and diethyl ethoxymethylenemalonate (2.27 kg, 10.5 mol).

  • Initial Heating: Under a slow stream of nitrogen, begin stirring and heat the mixture to 110-120 °C. Ethanol, a byproduct of the condensation, will begin to distill off. Maintain this temperature for approximately 2-3 hours, or until ethanol distillation ceases. This indicates the complete formation of the intermediate, diethyl (3-chloroanilino)methylenemalonate.

  • Solvent Addition & Cyclization: Allow the mixture to cool slightly to ~100 °C. Carefully add diphenyl ether (10 L) to the reactor.

  • High-Temperature Cyclization: Heat the reaction mixture to 250-255 °C. The solution will darken. Hold at this temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the intermediate is consumed.

  • Precipitation and Isolation: Turn off the heating and allow the mixture to cool slowly. The product will begin to precipitate from the diphenyl ether at around 120-140 °C. Allow the suspension to cool to ambient temperature (< 30 °C) with gentle stirring to ensure complete precipitation.

  • Filtration and Washing: Filter the resulting slurry through a large Büchner funnel or a filter press. Wash the filter cake thoroughly with hexanes (2 x 10 L) to remove the residual diphenyl ether.

  • Drying: Dry the pale yellow solid in a vacuum oven at 80-90 °C until a constant weight is achieved.

  • Yield & Characterization: The expected yield is typically 80-90%. The product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, can be characterized by NMR and mass spectrometry.

Stage 2: Dehydroxy-chlorination

Core Principle: Conversion of 4-Quinolone to 4-Chloroquinoline

The conversion of the 4-hydroxyquinoline (4-quinolone) intermediate to the target 4-chloroquinoline is a critical activation step. Phosphorus oxychloride (POCl₃) is the industrial reagent of choice for this transformation. The mechanism involves the activation of the quinolone oxygen by POCl₃ to form a phosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion via a nucleophilic aromatic substitution-type mechanism (addition-elimination).

Chlorination_Mechanism cluster_activation Activation Step cluster_substitution Nucleophilic Substitution Step Quinolone 4-Quinolone Intermediate Phosphate_Ester Phosphate Ester Intermediate (Excellent Leaving Group) Quinolone->Phosphate_Ester Attack on P POCl3 POCl₃ POCl3->Phosphate_Ester Substitution_TS Addition-Elimination Phosphate_Ester->Substitution_TS Chloride_Ion Cl⁻ Chloride_Ion->Substitution_TS Product 4-Chloroquinoline Product Substitution_TS->Product

Caption: Mechanism for Chlorination using POCl₃.

Critical Safety Mandate: Handling Phosphorus Oxychloride (POCl₃)

POCl₃ is an extremely hazardous substance and must be handled with utmost care. It is a clear, fuming liquid that is highly toxic, corrosive, and reacts violently and exothermically with water, releasing toxic hydrogen chloride gas.[7][8][9] All operations must be conducted within a high-performance chemical fume hood designed for large-scale work.

  • Personal Protective Equipment (PPE): A full-face shield, splash goggles, long neoprene gloves, a steel-toed boot, and a chemical-resistant apron or suit are mandatory.[7][10] Ensure an appropriate respirator is available for emergency situations.

  • Engineering Controls: Use a closed-system reactor if possible. Ensure emergency showers and eyewash stations are immediately accessible and have been recently tested.[10]

  • Quenching Protocol: Never add water directly to a large volume of POCl₃. The work-up procedure must involve the slow, portion-wise addition of the reaction mixture to a large volume of ice/water with vigorous stirring and external cooling.

Protocol 2: Large-Scale Synthesis of Ethyl 4,7-dichloroquinoline-3-carboxylate

Reagent Table

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.Notes
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate267.682.14 kg8.01.0From Stage 1
Phosphorus Oxychloride (POCl₃)153.337.36 L (12.2 kg)79.5~10.0Used as both reagent and solvent
Dichloromethane (DCM)84.9320 L--For extraction
Ice / Water-~50 kg / 50 L--For quenching
Sodium Bicarbonate (Sat. Soln.)-As needed--For neutralization

Experimental Protocol

  • Reaction Setup: In a meticulously dried 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and thermocouple, charge the ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (2.14 kg, 8.0 mol).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (7.36 L) to the reactor. The solid will begin to dissolve.

  • Reaction Heating: Begin stirring and slowly heat the mixture to reflux (approx. 105-110 °C). The solution should become homogeneous and may darken. Maintain the reflux for 3-4 hours, monitoring the reaction by TLC or HPLC until the starting material is no longer detectable.

  • Removal of Excess POCl₃ (Optional but Recommended): After cooling the reaction to ~50 °C, excess POCl₃ can be removed by distillation under reduced pressure. This significantly reduces the hazard and violence of the subsequent quenching step. Ensure the vacuum system is protected from corrosive vapors.

  • Hazardous Work-up: Quenching: Prepare a separate 100 L vessel containing a vigorously stirred mixture of crushed ice (~50 kg) and water (20 L). EXTREME CAUTION: Very slowly, and in a controlled stream, transfer the reaction mixture from the reactor into the ice/water slurry. The rate of addition must be carefully controlled to keep the internal temperature of the quenching vessel below 20 °C. This process is highly exothermic and will generate large amounts of HCl gas. Ensure adequate ventilation and scrubbing.

  • Product Isolation: Once the addition is complete, continue stirring for 30-60 minutes. The product will precipitate as a solid.

  • Neutralization: Slowly and carefully add a saturated solution of sodium bicarbonate to the slurry until the pH is neutral (pH 7-8). Be prepared for significant gas evolution (CO₂).

  • Extraction: Extract the aqueous slurry with dichloromethane (2 x 10 L). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 10 L), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to afford ethyl 4,7-dichloroquinoline-3-carboxylate as a crystalline solid.

  • Yield & Characterization: Expected yields are typically in the range of 85-95%. Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Conclusion

The two-stage synthetic route detailed herein provides a reliable and scalable pathway to 4-chloroquinoline-3-carboxylic acid derivatives. The Gould-Jacobs reaction effectively builds the core heterocyclic system, while the subsequent chlorination with phosphorus oxychloride efficiently installs the reactive handle at the 4-position. The final product is a highly valuable intermediate, poised for further chemical elaboration. The 4-chloro group is an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide variety of amine, oxygen, or sulfur-based side chains, enabling the rapid generation of compound libraries for drug discovery and development.[11] Strict adherence to the outlined safety protocols, particularly during the handling and quenching of phosphorus oxychloride, is paramount to ensuring a safe and successful large-scale synthesis.

References

  • US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents.
  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives - DergiPark.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines.
  • CHLOROQUINE synthesis - ChemicalBook.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central.
  • Gould–Jacobs reaction - Wikipedia.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies.
  • 4,7-dichloroquinoline - Organic Syntheses Procedure.
  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov.
  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA.
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - MDPI.
  • Gould–Jacobs reaction | Request PDF - ResearchGate.
  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? - ResearchGate.
  • Phosphorus oxychloride - Lanxess.
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem.
  • EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI.
  • Synthesis of chloroquine and hydroxychloroquine. - ResearchGate.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI.
  • CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents.
  • NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride - CDC.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • 4,7-Dichloroquinoline - Wikipedia.
  • Chloroquine | C18H26ClN3 | CID 2719 - PubChem - NIH.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • Phosphorus(V) oxychloride - SAFETY DATA SHEET.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloroquinoline-3-Carboxylic Acid

Prepared by: Senior Application Scientist, Gemini Division This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-chloroquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-chloroquinoline-3-carboxylic acid and its precursors. As a critical intermediate in pharmaceutical development, optimizing its yield and purity is paramount. This document moves beyond standard protocols to address common experimental failures, explain the underlying chemical principles, and provide field-proven troubleshooting strategies.

Overview of the Primary Synthetic Pathway

The most prevalent and versatile method for synthesizing the quinoline core for this target is the Gould-Jacobs reaction . This pathway involves a four-stage process, each with unique challenges that can impact overall yield. Understanding this workflow is the first step in effective troubleshooting.

G cluster_workflow Synthetic Workflow: Gould-Jacobs Route A Stage 1: Condensation Aniline + EMME B Stage 2: Thermal Cyclization (Gould-Jacobs Annulation) A->B Anilinomethylenemalonate Intermediate C Stage 3: Saponification (Ester Hydrolysis) B->C Ethyl 4-hydroxyquinoline-3-carboxylate D Stage 4: Chlorination (Hydroxy to Chloro Conversion) C->D 4-Hydroxyquinoline-3-carboxylic acid E Final Product 4-Chloroquinoline-3-carboxylic Acid D->E Purification G start Low Yield / Impure Product After Chlorination Step q1 Was the reaction mixture a dark, tarry color? start->q1 a1_yes Decomposition Likely. - Reduce reaction temp. - Use less POCl3. - Add substrate portion-wise. q1->a1_yes Yes a1_no Incomplete Reaction or Workup Issue q1->a1_no No q1_no_path q1_no_path q2 Does TLC/LC-MS show significant starting material? a1_no->q2 a2_yes Incomplete Reaction. - Increase reaction time/temp. - Ensure POCl3 is fresh. q2->a2_yes Yes a2_no Workup/Purification Issue. q2->a2_no No q3 Was the product sticky or oily after workup? a2_no->q3 a3_yes Inadequate Quenching/Washing. Residual H3PO4 present. - Re-slurry product in cold water. - Wash with dilute NaHCO3 soln. q3->a3_yes Yes a3_no Final Product Acquired. Consider recrystallization for higher purity. q3->a3_no No

Caption: Troubleshooting flowchart for the chlorination of 4-hydroxyquinoline-3-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

(Adapted from Gould-Jacobs Reaction Principles) [1][2][3]

  • Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Ethanol is evolved during the reaction.

  • Cyclization: In a separate flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A (approx. 10 volumes based on aniline weight) to 250 °C.

  • Slowly add the crude anilinomethylenemalonate intermediate from step 1 to the hot Dowtherm A.

  • Maintain the temperature at 250-255 °C for 1 hour. The product may begin to crystallize.

  • Allow the mixture to cool to room temperature.

  • Add hexanes or Skellysolve B (2-3 volumes) to dilute the Dowtherm A and aid filtration.

  • Filter the solid product and wash thoroughly with hexanes to remove the solvent. Air dry the filter cake.

Protocol 2: Saponification to 7-chloro-4-hydroxyquinoline-3-carboxylic acid

(Note: This protocol assumes a 7-chloro substituent from a 3-chloroaniline start. The core procedure is general.) [3]

  • Combine the crude ester from Protocol 1 with a 10% aqueous solution of sodium hydroxide (approx. 10 volumes).

  • Heat the mixture to reflux until all the solid has dissolved (typically 1-2 hours). Monitor by TLC.

  • Cool the resulting solution to room temperature.

  • Slowly add 2N HCl with vigorous stirring. Monitor the pH. Continue adding acid until the pH is between 1 and 2, ensuring maximum precipitation.

  • Stir the slurry in an ice bath for 30 minutes to an hour.

  • Filter the white/off-white solid, wash with copious amounts of cold water, and dry under vacuum.

Protocol 3: Chlorination to 7-chloro-4-chloroquinoline-3-carboxylic acid

(This protocol is illustrative and requires extreme caution.)

  • In a flask equipped with a reflux condenser and gas trap (to neutralize HCl fumes), carefully add phosphorus oxychloride (POCl₃, 5.0 eq).

  • Heat the POCl₃ to 80 °C.

  • In portions, carefully add the dry 7-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) from Protocol 2.

  • After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 3-4 hours. Monitor by TLC (note: product and SM may be difficult to resolve; quenching a small aliquot for LC-MS analysis is more reliable).

  • Cool the reaction mixture to room temperature.

  • In a separate, large beaker, prepare a slurry of crushed ice.

  • Under a highly efficient fume hood , slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. The quenching is highly exothermic.

  • Stir the resulting slurry until all the ice has melted.

  • Filter the crude solid product. Wash the filter cake extensively with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) may be required for high purity.

References

  • Madrid, P. B., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 56(15), 6134–6146. Available at: [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Available at: [Link]

  • Marnett, L. J., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(24), 18138–18157. Available at: [Link]

  • Takahashi, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(8), 3949–3957. Available at: [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link]

  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E66, o693. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266-14280. Available at: [Link]

  • Google Patents. (1987). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8352, 3-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • El-Maghraby, M. A., et al. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(1), 26-32. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • de la Torre, M. C., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2018(4), M1013. Available at: [Link]

  • Google Patents. (2013). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Al-Omar, M. A., et al. (2016). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Arabian Journal of Chemistry, 9, S113-S127. Available at: [Link]

  • Wentland, M. P. (2019). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... ResearchGate. Available at: [Link]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220875, 4-Quinolone-3-carboxylic acid. Retrieved from [Link]

Sources

Optimization

overcoming poor solubility of 4-chloroquinoline-3-carboxylic acid in organic solvents

Technical Support Center: 4-Chloroquinoline-3-carboxylic Acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-chloroquinoline-3-carboxylic acid. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloroquinoline-3-carboxylic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-chloroquinoline-3-carboxylic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your research, with a primary focus on its poor solubility in organic solvents. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure you can confidently move forward with your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 4-chloroquinoline-3-carboxylic acid.

Q1: Why is 4-chloroquinoline-3-carboxylic acid so poorly soluble in common organic solvents?

A: The poor solubility stems from a combination of its molecular structure. The molecule has a rigid, planar quinoline ring system which can pack efficiently into a stable crystal lattice.[1] This strong crystal packing is reinforced by intermolecular hydrogen bonds between the carboxylic acid group (O-H) of one molecule and the nitrogen atom (N) of the quinoline ring of another.[1] Breaking these strong intermolecular forces requires a significant amount of energy, which many common non-polar or moderately polar organic solvents (like hexanes, toluene, or dichloromethane) cannot provide, leading to low solubility.

Q2: What are the best initial solvents to screen for dissolving 4-chloroquinoline-3-carboxylic acid?

A: For initial screening, it is advisable to start with more polar, aprotic solvents that can disrupt the hydrogen bonding and interact with the quinoline ring. Based on literature for similar quinoline-based carboxylic acids, promising solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile

  • Tetrahydrofuran (THF)

While solubility might still be limited, these solvents often provide a better starting point than less polar options.[2]

Q3: Can I improve solubility by simply heating the mixture? What are the risks?

A: Yes, heating will generally increase the solubility of 4-chloroquinoline-3-carboxylic acid. However, this method comes with risks. The compound could decompose at high temperatures, especially during prolonged heating. A key risk is decarboxylation, where the carboxylic acid group is lost as CO2, leading to the formation of 4-chloroquinoline.[3] It is crucial to first determine the thermal stability of the compound (e.g., via TGA/DSC analysis) if you plan to use elevated temperatures. For short-term dissolution, gentle warming (e.g., 40-60 °C) is generally safe, but always monitor for color changes or gas evolution, which could indicate degradation.

Q4: Is forming a salt of the acid a good strategy to enhance solubility in organic solvents?

A: Absolutely. Converting the carboxylic acid into a salt is one of the most effective strategies to dramatically alter its solubility profile.[4][5] By reacting the carboxylic acid with a base, you form an ionic salt. While this typically increases water solubility, choosing an appropriate base with a bulky organic counter-ion (like triethylamine or diisopropylethylamine) can create an organic salt that is significantly more soluble in organic solvents compared to the original neutral acid.[6]

Q5: What are cosolvents, and how can they help dissolve this compound?

A: A cosolvent is a second solvent added to a primary solvent system to modify its properties and enhance the solubility of a solute.[7] For 4-chloroquinoline-3-carboxylic acid, you might have a reaction that requires a non-polar solvent like toluene, in which the acid is insoluble. By adding a small amount of a polar aprotic cosolvent like DMF or NMP, you can create a solvent mixture with an intermediate polarity that is capable of dissolving the acid while still being suitable for your reaction conditions. This approach is a powerful tool for fine-tuning solubility.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed, actionable protocols for overcoming the poor solubility of 4-chloroquinoline-3-carboxylic acid.

Problem: My 4-chloroquinoline-3-carboxylic acid will not dissolve in my desired reaction solvent (e.g., THF, Dichloromethane, Toluene).

Here is a systematic workflow to tackle this common issue.

G cluster_0 start Start: Insoluble Compound sol1 Strategy 1: pH Modification (In-situ Salt Formation) start->sol1 Quickest approach sol2 Strategy 2: Cosolvent System sol1->sol2 If base is incompatible with reaction end Result: Soluble System sol1->end Success sol3 Strategy 3: Pre-form & Isolate Salt sol2->sol3 If cosolvent affects reaction outcome sol2->end Success sol3->end Success G cluster_1 acid Insoluble Acid (R-COOH) base Select Base (e.g., NaOH, TEA) reaction Reaction in Protic Solvent (e.g., EtOH/H2O) base->reaction salt Isolate Soluble Salt (R-COO- M+) reaction->salt

Caption: Workflow for preparing an isolated, soluble salt.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-chloroquinoline-3-carboxylic acid in a suitable protic solvent like ethanol or a mixture of THF/water.

  • Base Addition: Add one equivalent of a base (e.g., sodium hydroxide solution for a sodium salt, or triethylamine for a triethylammonium salt). [4]3. Salt Isolation:

    • For inorganic salts (like sodium or potassium salts), remove the organic solvent under reduced pressure. The resulting aqueous solution can be lyophilized (freeze-dried) to yield the solid salt. [6] * For organic salts (like triethylammonium salts), the salt may precipitate upon addition of a non-polar solvent (like diethyl ether or hexanes). The precipitate can then be collected by filtration.

  • Verification: Confirm salt formation using techniques like NMR (disappearance of the acidic proton) or FTIR (shift in the carbonyl stretching frequency).

  • Solubility Test: Test the solubility of the isolated salt in your target organic solvent. You should observe a significant improvement.

References

  • Ladraa, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693. Available at: [Link]

  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., & DeRisi, J. L. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 52(24), 7934-7940*. Available at: [Link]

  • Domagala, J. M., & Heifetz, C. L. (1987). U.S. Patent No. 4,822,801. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (2020). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 4-Chloroquinoline. PubChem Compound Database. Retrieved from [Link]

  • Rabelo, S. C., da Costa, A. C., & Maciel Filho, R. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. BioEnergy Research, 12(4), 836-845*. Available at: [Link]

  • LibreTexts. (2021). Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Chemistry LibreTexts. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 3: Carboxylic Acid Salts. Science of Synthesis. Retrieved from [Link]

  • Pilkington, L. I., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

  • Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12260-12270*. Available at: [Link]

  • LibreTexts. (2019). Reactions of Carboxylic Acids—General Features. Chemistry LibreTexts. Retrieved from [Link]

  • Chen, X., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(19), 4193*. Available at: [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park's Lab. Retrieved from [Link]

  • Tung, J. C. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Doctoral dissertation, University of California, Berkeley). Available at: [Link]

  • University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press. Available at: [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. Available at: [Link]

  • Westin, J. (n.d.). Carboxylic Acids Important Reactions. Jack Westin MCAT Content. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Isomer Formation in Quinoline Synthesis

Welcome to the technical support center for navigating the complexities of quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to the precise construction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to the precise construction of quinoline scaffolds. Unwanted isomer formation is a frequent challenge in classical quinoline synthesis methods, leading to reduced yields and difficult purification processes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, grounding our advice in mechanistic principles and field-proven protocols.

Troubleshooting Guide: Isomer Formation

This section directly addresses common problems of regioselectivity encountered during various named quinoline synthesis reactions.

The Skraup and Doebner-von Miller Syntheses

These related reactions involve the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds (or their precursors).[1][2] A primary challenge is controlling the regioselectivity of the cyclization step, especially with substituted anilines.

Q: My Skraup/Doebner-von Miller synthesis with a meta-substituted aniline is producing a mixture of 5- and 7-substituted quinoline isomers. How can I favor the formation of one over the other?

A: This is a classic issue of regioselectivity dictated by the electronics of the aniline substituent. The cyclization step is an electrophilic aromatic substitution, where the dihydroquinoline intermediate attacks the aniline ring. The position of this attack is governed by the directing effect of the substituent on the aniline.

  • Electron-donating groups (EDGs) at the meta-position (e.g., -CH₃, -OCH₃) will primarily direct the cyclization to the ortho and para positions. This leads to a mixture of the 5-substituted (para to the EDG) and 7-substituted (ortho to the EDG) isomers. Steric hindrance can play a role in favoring the 5-substituted product.

  • Electron-withdrawing groups (EWGs) at the meta-position (e.g., -NO₂, -Cl) will also direct to the ortho and para positions relative to themselves, but they deactivate the ring, making the reaction more difficult.

Troubleshooting Strategies:

  • Leverage Steric Hindrance: While electronic effects are primary, bulky substituents on the aniline or the α,β-unsaturated carbonyl compound can influence the isomer ratio by sterically hindering attack at the more crowded ortho position, thus favoring the 5-substituted isomer.

  • Alternative Synthetic Routes: If a specific isomer is required in high purity, it is often more efficient to choose a different synthetic strategy that offers unambiguous regiochemical control, such as the Friedländer or Combes synthesis, where the substitution pattern is predetermined by the starting materials.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[3][4] Isomer formation can occur when an unsymmetrical β-diketone is used.

Q: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of quinoline isomers. How can I control the regioselectivity of the initial condensation?

A: The regioselectivity of the initial condensation between the aniline and the unsymmetrical β-diketone is the critical step for preventing isomer formation. The aniline can react with either of the two carbonyl groups of the β-diketone, leading to two different enamine intermediates, which then cyclize to form isomeric quinolines.[5][6]

Causality of Isomer Formation:

The initial nucleophilic attack of the aniline on one of the carbonyl carbons is reversible. The relative stability of the resulting enamine intermediates and the reaction conditions determine the final product ratio.

Troubleshooting Protocol: Kinetic vs. Thermodynamic Control

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, and the aniline will preferentially attack the sterically less hindered carbonyl group of the β-diketone. This will favor the formation of the corresponding enamine and, subsequently, one of the quinoline isomers.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction is under thermodynamic control. The initial condensations are reversible, and the more stable enamine intermediate will be favored. The stability of the enamine is influenced by the electronic effects of the substituents on the β-diketone.

Experimental Protocol for Regiocontrol:

  • For the Kinetically Favored Isomer:

    • Dissolve the aniline and the unsymmetrical β-diketone in a suitable solvent (e.g., toluene).

    • Cool the mixture to 0°C.

    • Slowly add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) while maintaining the low temperature.[3]

    • Allow the reaction to proceed at a low temperature for an extended period, monitoring by TLC.

  • For the Thermodynamically Favored Isomer:

    • Combine the aniline, unsymmetrical β-diketone, and acid catalyst.

    • Heat the reaction mixture to a higher temperature (e.g., reflux in a high-boiling solvent) to allow the initial condensation to equilibrate.[7]

    • Maintain the high temperature until the reaction is complete.

Data Presentation: Influence of Temperature on Isomer Ratio (Hypothetical Example)

CatalystTemperature (°C)Isomer A (%)Isomer B (%)Control Type
Conc. H₂SO₄08515Kinetic
Conc. H₂SO₄1102080Thermodynamic
Polyphosphoric Acid257525Kinetic
Polyphosphoric Acid1501090Thermodynamic
The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base.[7] A significant challenge arises when using unsymmetrical ketones, which can lead to a mixture of quinoline isomers.[8]

Q: My Friedländer synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I direct the cyclization to obtain a single product?

A: The regioselectivity in the Friedländer synthesis is determined by which α-carbon of the unsymmetrical ketone forms the new C-C bond with the carbonyl group of the o-aminoaryl aldehyde or ketone. This is influenced by the reaction conditions (acid vs. base catalysis) and the nature of the ketone.

Mechanistic Insight:

  • Base-Catalyzed Conditions: Under basic conditions, an enolate is formed from the ketone. The thermodynamically more stable enolate (more substituted) is generally favored, leading to the corresponding quinoline isomer.

  • Acid-Catalyzed Conditions: Under acidic conditions, an enol is formed. The regioselectivity can be more complex and may favor the kinetically formed enol (less substituted).

Troubleshooting Workflow:

Friedlander_Troubleshooting start Start: Mixture of Isomers in Friedländer Synthesis cond Are you using an unsymmetrical ketone? start->cond base Base-Catalyzed Conditions cond->base Yes acid Acid-Catalyzed Conditions cond->acid Yes thermo Favors Thermodynamically More Stable Enolate (More Substituted Quinolone) base->thermo kinetic May Favor Kinetically Less Stable Enol (Less Substituted Quinolone) acid->kinetic protocol Modify Reaction Conditions: - Change catalyst (acid vs. base) - Vary temperature - Use a pre-formed enolate or enamine thermo->protocol kinetic->protocol end End: Improved Regioselectivity protocol->end

Caption: Troubleshooting workflow for isomer control in the Friedländer synthesis.

Experimental Protocol for Enhanced Regioselectivity:

  • Employ a Directed Aldol Reaction Approach: Instead of relying on the in-situ formation of the enolate, a pre-formed enolate (e.g., a lithium enolate) or an enamine can be used. This provides much greater control over the regioselectivity of the initial C-C bond formation.

  • Optimize Catalyst and Temperature:

    • For the thermodynamically favored product, use a strong base (e.g., KOH, NaOH) in a protic solvent (e.g., ethanol) at elevated temperatures.[7]

    • For potentially accessing the kinetically favored product, explore milder acidic catalysts (e.g., p-toluenesulfonic acid) at lower temperatures.

  • Use Nanocatalysts: Recent research has shown that certain nanocatalysts can offer high yields and improved selectivity under milder conditions for the Friedländer synthesis.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Skraup and Doebner-von Miller reactions?

A1: The Skraup synthesis traditionally uses glycerol, which dehydrates in the presence of concentrated sulfuric acid to form acrolein (an α,β-unsaturated aldehyde) in situ.[3][7] The Doebner-von Miller reaction is a more general modification that uses pre-formed α,β-unsaturated aldehydes or ketones.[2][7]

Q2: Are there any "green" or more environmentally friendly approaches to quinoline synthesis that also offer better isomer control?

A2: Yes, significant research has focused on developing greener synthetic routes.[10] Many modern methods utilize catalysts such as iron, copper, or ruthenium, and can proceed under milder, solvent-free, or aqueous conditions.[9][11] These methods often provide higher regioselectivity and avoid the harsh conditions and byproducts associated with classical syntheses. For instance, certain nanocatalyzed Friedländer reactions proceed in high yield with excellent selectivity under solvent-free conditions.[9]

Q3: Can computational chemistry help predict the likely isomeric outcome of a quinoline synthesis reaction?

A3: Absolutely. Density Functional Theory (DFT) calculations can be used to model the reaction pathways and determine the relative stabilities of intermediates and transition states. This can provide valuable insight into the kinetic and thermodynamic factors that govern regioselectivity, helping to predict the major isomer under different reaction conditions.

Q4: My quinoline product is a dark, tarry substance. How can I effectively purify it?

A4: Tar formation is common in reactions like the Skraup synthesis due to the strongly acidic and oxidizing conditions.[12] A common and effective purification method is steam distillation, which can separate the volatile quinoline product from the non-volatile tar. Subsequent extraction and chromatography can further purify the product.

References

  • G. A. Ramann and B. J. Cowen, “Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal”, Tetrahedron letters, vol. 56(46), pp. 6436-6439, 2015. [Link]

  • Gajendra Singh Thakur, Ajay Kumar Gupta, and Dr. Sanmati Kumar Jain, "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW," IIP Series. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. [Link]

  • Combes Quinoline Synthesis. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications - YouTube. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated | ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. [Link]

  • Combe's synthesis of quinoline || detailed mechanism - YouTube. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. [Link]

  • Combes quinoline synthesis - Wikipedia. [Link]

  • Manganese-Catalyzed Regioselective Hydroboration of Quinolines via Metal–Ligand Cooperation | CCS Chemistry - Chinese Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Hydrolysis of Ethyl 4-Chloroquinoline-3-carboxylate

Welcome to the technical support center for the hydrolysis of ethyl 4-chloroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of ethyl 4-chloroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful conversion of ethyl 4-chloroquinoline-3-carboxylate to its corresponding carboxylic acid, a critical building block in the synthesis of various bioactive molecules.

Troubleshooting Guides & FAQs

Question 1: My hydrolysis reaction is incomplete, or the yield of 4-chloroquinoline-3-carboxylic acid is low. What are the likely causes and how can I improve it?

Answer:

Incomplete hydrolysis is a frequent issue. The primary causes often revolve around reaction conditions, the choice of base, and the presence of competing side reactions.

Underlying Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The hydrolysis of this sterically hindered ester can be sluggish. It is crucial to monitor the reaction's progress, typically by Thin Layer Chromatography (TLC), until the starting material is fully consumed.[1][2] Depending on the chosen conditions, this can take anywhere from a few hours to over 24 hours. If the reaction stalls, a moderate increase in temperature can enhance the rate. However, excessive heat may promote side reactions.

  • Inappropriate Base or Concentration: The choice and concentration of the base are critical.

    • Alkaline Hydrolysis (Saponification): This is the most common method. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent like ethanol or a mixture of ethanol and water are typically employed. Lithium hydroxide (LiOH) can also be an effective alternative.[2] Ensure that at least a stoichiometric amount of base is used. An excess of the base is often recommended to drive the reaction to completion.

    • Acidic Hydrolysis: While less common for this specific substrate, acid-catalyzed hydrolysis is a potential alternative. A mixture of acetic acid, sulfuric acid, and water has been patented for the hydrolysis of similar quinolone carboxylic esters.[3]

  • Poor Solubility: Ethyl 4-chloroquinoline-3-carboxylate has limited solubility in purely aqueous solutions. The use of a co-solvent like ethanol, methanol, or dioxane is essential to ensure the substrate is fully dissolved and accessible to the hydrolyzing agent.

Question 2: I am observing significant formation of a side product, 4-hydroxyquinoline-3-carboxylate (or its corresponding acid). How can I prevent this?

Answer:

The formation of the 4-hydroxy (or 4-oxo) quinolone derivative is a well-documented side reaction.[1][2] The chlorine atom at the 4-position is susceptible to nucleophilic substitution, especially under prolonged reaction times or at elevated temperatures.

Mechanism of Side Product Formation:

The hydroxide ions (OH⁻) used for the hydrolysis can also act as a nucleophile and attack the C4 position of the quinoline ring, leading to the displacement of the chloride ion.

Strategies to Minimize Side Product Formation:

  • Optimize Reaction Temperature: Keep the reaction temperature as low as reasonably possible while still achieving a practical reaction rate. Room temperature or gentle heating (e.g., 40-50 °C) is often a good starting point.

  • Control Reaction Time: Closely monitor the reaction by TLC. Once the starting material is consumed, promptly work up the reaction to avoid prolonged exposure to the basic conditions that favor the substitution reaction.

  • Choice of Base: In some cases, using a milder base like lithium hydroxide might offer better selectivity compared to stronger bases like sodium or potassium hydroxide.

Question 3: What is the best way to monitor the progress of the hydrolysis reaction?

Answer:

Thin Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the reaction progress.

Detailed TLC Protocol:

  • Stationary Phase: Use standard silica gel plates (e.g., Silica Gel 60 F254).

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes is a good starting point. The optimal ratio will depend on the specific polarity of your starting material and product. A common starting ratio is 30:70 (v/v) ethyl acetate:hexanes.

  • Visualization:

    • The starting material (ethyl 4-chloroquinoline-3-carboxylate) and the product (4-chloroquinoline-3-carboxylic acid) are often UV active. Visualize the spots under a UV lamp (254 nm).

    • The carboxylic acid product will have a significantly lower Rf value (it will travel a shorter distance up the plate) than the ester starting material due to its higher polarity.

    • The 4-hydroxy side product will also have a different Rf value, typically lower than the starting ester.

Question 4: What is the recommended work-up procedure to isolate the 4-chloroquinoline-3-carboxylic acid product?

Answer:

A standard acidic work-up is required to protonate the carboxylate salt formed during the basic hydrolysis and precipitate the desired carboxylic acid.

Step-by-Step Work-up Protocol:

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Remove Organic Solvent (if applicable): If a volatile organic co-solvent like ethanol was used, it's often beneficial to remove it under reduced pressure (e.g., using a rotary evaporator).

  • Acidification: Slowly add a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄) to the cooled aqueous solution with stirring. The desired carboxylic acid is insoluble in acidic water and will precipitate out as a solid. Monitor the pH with litmus paper or a pH meter to ensure the solution is acidic (pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts. Further washing with a non-polar organic solvent like hexanes can help remove any remaining non-polar impurities.

  • Drying: Dry the isolated solid under vacuum to obtain the final product.

Question 5: How can I purify the final 4-chloroquinoline-3-carboxylic acid product if it is not pure enough after the initial work-up?

Answer:

If the product contains impurities, recrystallization is the most common and effective purification method.

Recrystallization Protocol:

  • Solvent Selection: Choose a solvent or a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting the hydrolysis of ethyl 4-chloroquinoline-3-carboxylate.

troubleshooting_hydrolysis cluster_troubleshooting Troubleshooting Steps start Start Hydrolysis monitor Monitor Reaction by TLC start->monitor incomplete Incomplete Reaction monitor->incomplete Starting Material Present complete Reaction Complete monitor->complete No Starting Material increase_temp Increase Temperature or Time incomplete->increase_temp check_base Check Base Stoichiometry incomplete->check_base check_solubility Improve Solubility (Co-solvent) incomplete->check_solubility workup Acidic Work-up complete->workup product Isolate Product workup->product increase_temp->monitor check_base->monitor check_solubility->monitor

Caption: Troubleshooting workflow for hydrolysis.

Summary of Reaction Conditions

ParameterRecommended ConditionRationale
Base NaOH, KOH, or LiOH (1.1 - 2.0 equivalents)Saponification is a robust method for ester hydrolysis.[4][5][6]
Solvent Ethanol/Water, Methanol/Water, or Dioxane/WaterEnsures solubility of the starting ester.
Temperature Room Temperature to 50 °CBalances reaction rate with minimizing side product formation.
Monitoring Thin Layer Chromatography (TLC)Allows for real-time tracking of the reaction progress.[1][2]
Work-up Acidification with dilute HCl or H₂SO₄ to pH 2-3Protonates the carboxylate to precipitate the carboxylic acid.

References

  • Beilstein Journals. (n.d.). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Retrieved from [Link][1][2][7]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Saponification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Retrieved from [Link]

Sources

Optimization

scale-up challenges for the synthesis of 4-chloroquinoline-3-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloroquinoline-3-carboxylic acid, a key intermediate in the m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloroquinoline-3-carboxylic acid, a key intermediate in the manufacturing of various pharmaceutical agents. As you transition from bench-scale experiments to pilot or manufacturing scale, you will encounter a unique set of challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience, to help you navigate the complexities of scale-up.

Overview of the Primary Synthetic Route

The most prevalent industrial synthesis of 4-chloroquinoline-3-carboxylic acid derivatives follows the Gould-Jacobs reaction pathway.[1][2] This process typically involves three main stages: the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), a high-temperature thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate core, and subsequent chlorination followed by hydrolysis. Each of these steps presents distinct challenges during scale-up.

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination & Hydrolysis Aniline Aniline Derivative Anilinomethylene Diethyl Anilinomethylenemalonate Aniline->Anilinomethylene Ethanol, Reflux [19] EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Anilinomethylene Hydroxyquinoline Ethyl 4-Hydroxyquinoline- 3-carboxylate Anilinomethylene->Hydroxyquinoline High Temp. (e.g., Dowtherm A, ~250 °C) [4] ChloroEster Ethyl 4-Chloroquinoline- 3-carboxylate Hydroxyquinoline->ChloroEster POCl₃ [1] FinalProduct 4-Chloroquinoline-3-Carboxylic Acid ChloroEster->FinalProduct Alkaline Hydrolysis (e.g., NaOH, KOH) [1]

Caption: Typical Gould-Jacobs workflow for 4-chloroquinoline-3-carboxylic acid synthesis.

Troubleshooting Guide

This section addresses specific, high-impact problems encountered during the scale-up of this synthesis in a question-and-answer format.

Q1: My thermal cyclization (Step 2) is giving low yields and forming significant tar-like byproducts. What's going wrong?

A1: This is a classic scale-up challenge related to heat transfer and reaction kinetics. At the high temperatures required for this cyclization (~250 °C), ensuring uniform heating is critical.

Root Cause Analysis:

  • Poor Heat Transfer & Hotspot Formation: On a large scale, it is difficult to heat the viscous reaction mixture evenly. Localized overheating ("hotspots") on the reactor walls can cause thermal decomposition of the anilinomethylene intermediate or the quinolone product, leading to polymerization and tar formation.

  • Incorrect Heating Medium: High-boiling solvents like Dowtherm A or diphenyl ether are typically used.[3] Using a solvent with insufficient thermal stability or a boiling point too close to the reaction temperature can lead to pressure build-up and decomposition.

  • Presence of Impurities: Residual ethanol or moisture from the previous step can interfere with the reaction at high temperatures, promoting side reactions. Ensure the diethyl anilinomethylenemalonate intermediate is thoroughly dried.

Troubleshooting & Optimization Protocol:

  • Reactor and Agitation:

    • Use a glass-lined or appropriately rated stainless-steel reactor to prevent metal-catalyzed decomposition.

    • Ensure robust agitation. The agitator design (e.g., anchor or pitched-blade turbine) should be sufficient to create good top-to-bottom turnover of the viscous reaction mass, minimizing contact time with the heated reactor walls.

  • Controlled Heating Profile:

    • Implement a slow, controlled heating ramp to the target temperature. Avoid aggressive heating, which is a primary cause of hotspots.

    • Monitor both the jacket temperature and the internal batch temperature. A large delta between these two values (ΔT) indicates poor heat transfer and a high risk of localized overheating.

  • Solvent Selection: While Dowtherm A is standard, consider alternative high-temperature stable solvents if compatibility or safety is a concern. The choice of solvent can also influence the solubility of intermediates and byproducts.

  • Use of Catalysts: Some modern procedures utilize catalysts like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to achieve cyclization under milder conditions, which can be a viable alternative to high-temperature thermal methods and significantly reduce byproduct formation.[2]

Q2: The chlorination with phosphorus oxychloride (POCl₃) is incomplete, and the work-up is hazardous. How can I improve this step?

A2: The chlorination of the 4-hydroxyquinoline intermediate is highly exothermic and involves a hazardous reagent. Incomplete reaction and a difficult work-up are often linked.

Root Cause Analysis:

  • Reagent Reactivity & Stoichiometry: POCl₃ reacts violently with water.[4] Any moisture in the starting material or solvent will consume the reagent, forming phosphoric acid and HCl, leading to an incomplete reaction. An insufficient molar excess of POCl₃ can also result in poor conversion.

  • Poor Temperature Control: The reaction is exothermic. If the heat is not removed efficiently, the temperature can rise uncontrollably, leading to the formation of dark, intractable byproducts.

  • Difficult Quenching: The most dangerous part of this step is quenching the excess POCl₃. Adding the reaction mixture to water or ice directly is extremely hazardous on a large scale due to the violent and highly exothermic hydrolysis of POCl₃, which releases large volumes of HCl gas.[4]

Troubleshooting & Optimization Protocol:

  • Strict Anhydrous Conditions:

    • Ensure the 4-hydroxyquinoline intermediate is bone-dry (LOD < 0.1%).

    • Use a dry, inert solvent if one is required, although POCl₃ can often be used as both reagent and solvent.

  • Controlled Reagent Addition & Temperature Management:

    • At scale, a "reverse addition" is often safer: slowly add the solid 4-hydroxyquinoline intermediate in portions to the POCl₃ at a controlled temperature (e.g., 50-60°C), allowing the cooling system to manage the exotherm.

    • Maintain the reaction temperature vigilantly. A typical reflux temperature is around 100-110°C.

  • Safe and Controlled Quenching Procedure:

    • NEVER add the reaction mixture directly to a large volume of water.

    • Recommended Method: Cool the reaction mixture. In a separate, well-ventilated reactor, prepare a cooled (0-10°C) aqueous solution (e.g., water or a dilute base like sodium carbonate solution). Slowly and controllably transfer the reaction mixture sub-surface into the quench solution with vigorous agitation. This ensures the heat is dissipated efficiently.

    • Monitor the pH and temperature of the quench vessel throughout the addition. The final pH should be adjusted to precipitate the product.

  • In-Process Control (IPC): Monitor the reaction progress using HPLC or TLC. The disappearance of the 4-hydroxyquinoline starting material signals completion. A common issue is stalling, which may require an additional charge of POCl₃ or extended heating time.

Start Chlorination Reaction Stalled (Incomplete Conversion by IPC) Q1 Were anhydrous conditions strictly maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is POCl₃ stoichiometry sufficient? (Typically 3-5 eq.) A1_Yes->Q2 Sol1 Action: Dry starting material and solvents rigorously. Re-run reaction. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is reaction temperature adequate? (e.g., ~100-110°C) A2_Yes->Q3 Sol2 Action: Increase molar ratio of POCl₃. Consider a small additional charge. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Problem Resolved A3_Yes->End Sol3 Action: Increase temperature to target and hold for longer duration. A3_No->Sol3

Caption: Troubleshooting flowchart for incomplete chlorination.

Q3: My final product after hydrolysis has poor purity and is difficult to crystallize. What impurities should I look for?

A3: Purity issues often stem from incomplete reactions in prior steps or side reactions during hydrolysis. The final crystallization is hampered by the presence of closely related impurities.

Root Cause Analysis:

  • Incomplete Hydrolysis: The hydrolysis of the ethyl ester to the carboxylic acid can be sluggish. If incomplete, the residual ethyl ester will be a major impurity.

  • Over-hydrolysis/Dechlorination: Harsh hydrolysis conditions (high temperature, high concentration of NaOH) can cause nucleophilic substitution of the chlorine atom at the C4 position, leading to the reformation of 4-hydroxyquinoline-3-carboxylic acid.

  • Isomeric Impurities: Depending on the starting aniline, isomeric quinolones can form during the cyclization step, which are carried through the synthesis and are often very difficult to remove by crystallization.

  • Residual Solvents/Reagents: Inadequate drying or washing can leave residual high-boiling solvents (e.g., Dowtherm A) or inorganic salts.

Troubleshooting & Optimization Protocol:

  • Optimize Hydrolysis:

    • Monitor the reaction by HPLC to ensure complete disappearance of the ethyl ester intermediate.

    • Control the temperature carefully (e.g., 70-80°C) to avoid dechlorination.

    • Use a moderate concentration of base (e.g., 1-2N NaOH or KOH)[5].

  • Purification Strategy:

    • pH-Based Isolation: The carboxylic acid product is soluble in base and insoluble in acid. A robust purification technique involves dissolving the crude product in a basic aqueous solution, filtering to remove any insoluble impurities (like the unhydrolyzed ester), and then re-precipitating the pure product by acidifying the filtrate with an acid like HCl.[6]

    • Recrystallization: If further purification is needed, select an appropriate solvent system. Toluene or mixtures of ethanol/water are often effective.[6]

    • Charcoal Treatment: If the product is highly colored, a charcoal treatment of the basic solution before acidification can help remove colored polymeric impurities.

Scale-Up Parameter Comparison

ParameterLab Scale (10 g)Pilot Scale (10 kg)Key Scale-Up Consideration
Cyclization Temp. ~250 °C (Heating Mantle)~250 °C (Jacketed Reactor)Heat transfer efficiency is paramount. Requires a high-temp thermal fluid and excellent agitation to prevent hotspots.
POCl₃ Addition Added all at onceSlow, portion-wise addition of solid to liquid (or reverse)Exotherm management. Addition rate must be dictated by the reactor's cooling capacity.
POCl₃ Quench Poured onto crushed iceSlow, sub-surface addition into a cooled quench vesselSafety and control. Avoids violent reaction and release of HCl gas. Requires a dedicated, well-ventilated quench reactor.
Isolation Vacuum filtration (Büchner)Centrifuge or Nutsche filter-dryerSolid handling at scale. Efficiently washing and drying large quantities of wet cake is critical for purity.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up the POCl₃ chlorination step? A: The top three concerns are: 1) The violent, exothermic reaction of POCl₃ with water or other protic substances, which can cause a dangerous runaway reaction and pressure buildup.[4] 2) The release of corrosive HCl gas during the reaction and especially during the quench.[4] 3) The severe corrosivity of POCl₃ to both human tissue and many materials of construction. All operations must be conducted in a well-ventilated area (or closed system) using appropriate personal protective equipment (PPE) and in reactors made of compatible materials (e.g., glass-lined steel).

Q: How do I choose an appropriate solvent for the high-temperature cyclization at scale? A: The ideal solvent should have: 1) A high boiling point (>260 °C) for thermal stability. 2) Good heat transfer properties. 3) Inertness to the reaction conditions. 4) Favorable solubility characteristics for the product and byproducts to ensure a manageable slurry. 5) Acceptable safety, environmental, and cost profiles for industrial use. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is a common choice but requires careful handling due to its high temperature of operation.[3]

Q: What analytical methods are recommended for in-process control (IPC)? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantitative analysis. It can effectively separate the starting material, intermediate, product, and key impurities, allowing you to track reaction completion and purity at each stage. Thin-Layer Chromatography (TLC) is a faster, qualitative tool suitable for quick checks of reaction progress at the bench or in the plant.

Q: My final product is off-color (yellow to brown). What are the likely impurities? A: Off-color products typically indicate the presence of trace, highly colored impurities. These often arise from: 1) Thermal degradation during the high-temperature cyclization step. 2) Side reactions during the exothermic POCl₃ chlorination. 3) Oxidation of the quinoline ring system. A purification step involving activated carbon (charcoal) treatment of a solution of your product (often in its salt form in an aqueous base) is highly effective at removing these color bodies before final crystallization.

References

  • Ye, Y., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(19), 6585-6593. Available from: [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Available from: [Link]

  • Orita, A., et al. (2003). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 68(23), 8959-8965. Available from: [Link]

  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E66, o693. Available from: [Link]

  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl., 21(2), 1-19. Available from: [Link]

  • EP0245690A1. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]

  • The choline chloride/hydroquinone carboxylic acid-based DES as a novel catalyst for the green synthesis of dihydrochromeno[4,3-d]pyrimidinediones. (2025). Scientific Reports. Available from: [Link]

  • Chen, J., et al. (2014). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry, 10, 2438-2445. Available from: [Link]

  • White, S. W., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(15), 11481-11503. Available from: [Link]

  • Kalluraya, B., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Korean Chemical Society, 58(4), 382-388. Available from: [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Available from: [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Available from: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). Molecules. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. Available from: [Link]

Sources

Troubleshooting

managing poor pharmacokinetic profiles of quinolone derivatives

Technical Support Center: Quinolone Derivative Development A Senior Application Scientist's Guide to Managing Poor Pharmacokinetic Profiles Welcome to the technical support center for quinolone derivative development. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinolone Derivative Development

A Senior Application Scientist's Guide to Managing Poor Pharmacokinetic Profiles

Welcome to the technical support center for quinolone derivative development. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important class of compounds. My goal is to provide not just protocols, but the underlying rationale to help you troubleshoot and overcome the common pharmacokinetic (PK) hurdles associated with quinolone derivatives. While newer generations of fluoroquinolones have shown improved PK properties compared to early examples like nalidixic acid, optimizing novel derivatives remains a significant challenge.[1]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter during your experimental work.

Section 1: Troubleshooting Poor Absorption & Low Bioavailability

Poor oral bioavailability is one of the most common failure points for promising quinolone analogues. The issue typically stems from two primary physical-chemical properties: low aqueous solubility and/or poor membrane permeability.

Q1: My lead quinolone derivative shows excellent in vitro potency but has less than 10% oral bioavailability in rats. What are the most likely causes and how do I diagnose the root problem?

Expert Insight: A significant drop-off from in vitro potency to in vivo efficacy is a classic sign of a PK issue. For quinolones, the primary culprits are poor solubility, poor permeability, rapid first-pass metabolism, or efflux transporter activity. The first step is to determine if the problem is solubility- or permeability-limited.

Diagnostic Workflow:

  • Assess Aqueous Solubility: The planar, aromatic core of many quinolones contributes to low water solubility.[1] Some derivatives can be practically insoluble (<5 µM), severely limiting the amount of drug available to be absorbed.[2]

  • Evaluate Membrane Permeability: Even if a compound dissolves, it must be able to cross the intestinal epithelium to enter systemic circulation.

To differentiate these, a side-by-side comparison using a kinetic solubility assay and a passive permeability assay is highly effective.

Workflow Diagram: Diagnosing Poor Oral Bioavailability

G cluster_0 Initial Observation cluster_1 Step 1: Differentiating Root Cause cluster_2 Step 2: Analysis & Action start Poor Oral Bioavailability (<10%) in Animal Model solubility Kinetic Solubility Assay start->solubility permeability PAMPA Assay (Passive Permeability) start->permeability low_sol Result: Low Solubility (<10 µg/mL) solubility->low_sol both_low Result: Both Low solubility->both_low sol_ok_perm_ok Result: Solubility & Permeability OK solubility->sol_ok_perm_ok low_perm Result: Low Permeability (Papp < 1 x 10⁻⁶ cm/s) permeability->low_perm permeability->both_low permeability->sol_ok_perm_ok action_sol Action: Formulation or Medicinal Chemistry (e.g., Salt, Prodrug) low_sol->action_sol action_perm Action: Medicinal Chemistry (Increase Lipophilicity, Reduce H-bonds) low_perm->action_perm action_both Action: Major Structural Redesign or Advanced Formulation (e.g., SEDDS) both_low->action_both action_other Action: Investigate Metabolism/Efflux (Caco-2 Assay, Microsomal Stability) sol_ok_perm_ok->action_other G cluster_0 Problem Identification cluster_1 Metabolite Identification cluster_2 Analysis & Synthesis cluster_3 Validation start Compound is Unstable in Microsomal Assay met_id Run Metabolite ID study (LC-MS/MS analysis of microsomal incubation) start->met_id analyze Identify structure of major metabolites (e.g., hydroxylation on piperazine ring) met_id->analyze synthesize Synthesize new analogues with blocking groups (F, CH₃) at the identified 'hotspot' analyze->synthesize retest Re-run Microsomal Stability Assay on new analogues synthesize->retest outcome Result: Improved Half-Life retest->outcome

Caption: Workflow for improving metabolic stability via site blocking.

For example, strategic alkylation of the piperazine ring at the R7 position has been shown to increase the elimination half-life and bioavailability of certain quinolones. [1]

Section 3: Addressing Permeability and Efflux

If your compound is soluble and metabolically stable but still shows poor bioavailability, the issue may be low membrane permeability or active removal from intestinal cells by efflux pumps.

Q5: How can I distinguish between poor passive permeability and active efflux as the cause of low drug absorption?

Expert Insight: This is a critical distinction. Poor passive permeability is an intrinsic property of the molecule's physicochemical characteristics (e.g., too polar, too many hydrogen bond donors). Active efflux means the drug gets into the cell but is actively pumped back out by transporters like P-glycoprotein (P-gp). The gold-standard assay for this is the Caco-2 Bidirectional Permeability Assay .

Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured for about 21 days, differentiate to form a polarized monolayer of cells with tight junctions, mimicking the intestinal epithelium. [3]Crucially, they express efflux transporters like P-gp. [3] The Caco-2 Assay: The assay measures the rate of drug transport in two directions:

  • Apical to Basolateral (A→B): Mimics absorption from the gut into the blood.

  • Basolateral to Apical (B→A): Mimics efflux from the blood back into the gut.

Calculating the Efflux Ratio (ER): The key metric is the Efflux Ratio, calculated as: ER = P_app (B→A) / P_app (A→B)

Interpreting the Efflux Ratio:

  • ER ≈ 1: Transport is primarily passive diffusion.

  • ER > 2: Suggests the compound is a substrate for active efflux. The drug is being pumped out of the cells, limiting net absorption.

If the A→B permeability is low and the ER is ~1, the problem is poor passive permeability. If the A→B permeability is low but the ER is >2, the problem is active efflux.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports (e.g., Transwell™ plates) and culture for 21-25 days to allow for full differentiation and monolayer formation. [3] * Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.

  • Permeability Measurement (A→B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound (e.g., at 10 µM) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours). [3] * At the end of the incubation, take samples from both the donor and receiver compartments.

  • Permeability Measurement (B→A):

    • Simultaneously, on a separate set of wells, perform the experiment in the reverse direction.

    • Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate and sample as described above.

  • Analysis:

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (P_app) for both directions and determine the Efflux Ratio.

Section 4: Mitigating Toxicity

Quinolones are associated with several class-related toxicities, including phototoxicity, cardiotoxicity (QT prolongation), and tendinopathy. [1][4][5]These adverse effects can halt the development of an otherwise effective compound.

Q6: My lead candidate is showing signs of cardiotoxicity in early screens. What structural features are associated with this, and can it be engineered out?

Expert Insight: Cardiotoxicity in quinolones is often linked to the inhibition of the hERG potassium channel, which can lead to a dangerous heart arrhythmia. While the exact structure-toxicity relationship is complex, modifications at the C7 and N1 positions can influence hERG activity.

Mitigation Strategies:

  • Modulate Basicity at C7: The basicity of the amine in the C7 side chain is often a key factor. Reducing the pKa of this group can sometimes decrease hERG affinity. This can be achieved by introducing electron-withdrawing groups nearby or by changing the ring system (e.g., from piperazine to a less basic heterocycle).

  • Modify the N1 Substituent: The substituent at the N1 position can also play a role. Exploring different alkyl and cycloalkyl groups (e.g., ethyl vs. cyclopropyl) can sometimes dissociate antibacterial potency from hERG liability.

  • Increase Polarity: Generally, increasing the overall polarity and reducing the lipophilicity of a molecule can decrease its propensity to bind to promiscuous targets like hERG.

It is essential to establish a rapid screening cascade where new analogues are tested for both antibacterial potency and hERG inhibition in parallel. This allows you to track the structure-activity relationship (SAR) and the structure-toxicity relationship (STR) simultaneously, guiding your medicinal chemistry efforts toward a safer profile.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone antibiotics. Biochemistry, 53(10), 1565–1574. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20. [Link]

  • Góra, A., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Monatshefte für Chemie - Chemical Monthly, 149(8), 1347–1370. [Link]

  • Lode, H., et al. (1990). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy, 26(Suppl B), 41–49. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Zhang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 1-25. [Link]

  • Doan, T. N., et al. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Cellular and Infection Microbiology, 12, 959392. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Le, T., & Le, J. K. (2023). Quinolones. In StatPearls. StatPearls Publishing. [Link]

  • Sleigh, K., & Barton, N. (2021). Fluoroquinolone antibiotics and adverse events. Australian Prescriber, 44(5), 166–169. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • AZoLifeSciences. (2023). Optimizing a Drug's Pharmacokinetics. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Michalska, K., & Granica, M. (2020). Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications. Oxidative Medicine and Cellular Longevity, 2020, 8013537. [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Nanomedicine & Nanotechnology. [Link]

Sources

Optimization

Technical Support Center: NMR Spectroscopy of 4-Chloroquinoline-3-carboxylic Acid

Welcome to the technical support center for the analysis of 4-chloroquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter unexpected...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-chloroquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter unexpected results during the NMR analysis of this important heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions to help you interpret your spectra, identify potential issues, and confidently characterize your molecule.

Introduction: The Intricacies of the 4-Chloroquinoline-3-carboxylic Acid Spectrum

4-Chloroquinoline-3-carboxylic acid is a key building block in medicinal chemistry, and its structural integrity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for its characterization. However, the NMR spectrum of this compound can sometimes present unexpected complexities arising from synthesis byproducts, sample degradation, or the inherent electronic properties of the quinoline ring system. This guide provides a systematic approach to troubleshooting these issues.

Part 1: Troubleshooting Guide for Unexpected NMR Results

This section is designed to address specific problems you may encounter during the NMR analysis of 4-chloroquinoline-3-carboxylic acid.

Q1: Why am I seeing more peaks in my ¹H NMR spectrum than expected for 4-chloroquinoline-3-carboxylic acid?

An excess of signals in the ¹H NMR spectrum is a common issue and typically points to the presence of impurities. The most likely culprits are residual starting materials or byproducts from the synthesis. The synthesis of 4-chloroquinoline-3-carboxylic acid often proceeds via a Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate, followed by chlorination and ester hydrolysis.[1][2]

Possible Impurities and Their Spectral Signatures:

  • Ethyl 4-chloroquinoline-3-carboxylate (starting material for hydrolysis): If the final hydrolysis step is incomplete, you will see characteristic signals for an ethyl group: a triplet around 1.4 ppm and a quartet around 4.4 ppm.

  • 4-Hydroxyquinoline-3-carboxylic acid (precursor to chlorination): This impurity may be present if the chlorination reaction with a reagent like phosphorus oxychloride (POCl₃) was not complete.[3] The phenolic proton is often broad and its chemical shift is solvent-dependent. The aromatic protons will also have slightly different chemical shifts compared to the chlorinated product.

  • Unidentified aromatic byproducts: Side reactions during the high-temperature cyclization in the Gould-Jacobs synthesis can lead to isomeric quinoline derivatives or other aromatic impurities.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for extra peaks in the ¹H NMR spectrum.

Experimental Protocol for Impurity Identification:

  • Re-purification: Recrystallize your sample from an appropriate solvent system (e.g., ethanol/water, acetic acid) or perform column chromatography to isolate the pure compound.

  • Spiking Experiment: If you have a sample of a suspected impurity (e.g., the ethyl ester), add a small amount to your NMR sample. An increase in the intensity of the unexpected peaks will confirm the identity of the impurity.

  • Acquire 2D NMR Spectra: If the impurity is unknown, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for structure elucidation.

Q2: The chemical shifts of the quinoline protons in my spectrum don't match the expected values. Why?

Deviations in chemical shifts can be disconcerting, but they are often caused by environmental factors affecting the molecule in the NMR tube.

Potential Causes:

  • Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of aromatic and acidic protons due to differences in solvent polarity, aromaticity (in the case of benzene-d₆ or pyridine-d₅), and hydrogen bonding capabilities.[5]

  • Concentration Dependence: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to intermolecular interactions, such as π-π stacking.[6]

  • pH of the Sample: The protonation state of the quinoline nitrogen and the carboxylic acid group will dramatically affect the electronic environment and thus the chemical shifts of the protons. Traces of acid or base in your NMR solvent or on the glassware can alter the pH.

Troubleshooting Steps:

  • Standardize Your Conditions: Ensure you are using the same solvent and a similar concentration as the reference data you are comparing against.

  • Solvent Exchange Study: Acquire spectra in a few different standard NMR solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe the effect on the chemical shifts. This can also help to resolve overlapping signals.

  • D₂O Exchange: To confirm the assignment of the carboxylic acid proton, add a drop of D₂O to your NMR sample, shake well, and re-acquire the spectrum. The carboxylic acid proton signal should broaden and eventually disappear due to proton-deuterium exchange.

Q3: My NMR signals are broad and poorly resolved. What can I do?

Poor resolution can obscure important coupling information and make interpretation difficult.

Common Reasons and Solutions:

  • Sample Purity: The presence of paramagnetic impurities (even trace amounts of metals) can cause significant line broadening. Ensure your glassware is scrupulously clean.

  • Sample Solubility and Aggregation: If your compound is not fully dissolved or is aggregating at the concentration used, you will observe broad peaks. Try diluting the sample or gently warming it to improve solubility.

  • Magnetic Field Inhomogeneity: The magnetic field of the spectrometer needs to be homogenous across the sample. This is corrected by a process called "shimming." If you are not an experienced NMR user, ask for assistance in shimming the spectrometer.

Experimental Protocol for Improving Resolution:

  • Filter your sample: To remove any particulate matter, filter your dissolved sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Optimize Concentration: Prepare a few samples at different concentrations to find the optimal balance between signal-to-noise and resolution.

  • Re-shim the Spectrometer: Carefully re-shim the spectrometer, paying attention to both on-axis and off-axis shims.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for 4-chloroquinoline-3-carboxylic acid?

Table 1: Estimated ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonEstimated Chemical Shift (ppm)MultiplicityNotes
H-29.0 - 9.2sSinglet, downfield due to proximity to nitrogen and deshielding by the carboxylic acid.
H-58.1 - 8.3dDoublet, part of the benzenoid ring system.
H-88.0 - 8.2dDoublet, deshielded due to proximity to the heterocyclic ring.
H-6, H-77.7 - 8.0mMultiplets, complex coupling in the benzenoid ring.
COOH> 13.0br sBroad singlet, highly deshielded, will exchange with D₂O.

Table 2: Estimated ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonEstimated Chemical Shift (ppm)
C=O165 - 170
C-2150 - 152
C-4148 - 150
C-8a147 - 149
C-7134 - 136
C-5129 - 131
C-6128 - 130
C-8126 - 128
C-4a125 - 127
C-3123 - 125

Note: These are estimated values and may vary depending on the specific experimental conditions.

Q5: How can I definitively confirm the structure of my compound if the 1D NMR is ambiguous?

2D NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The following experiments are particularly useful for 4-chloroquinoline-3-carboxylic acid:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). It is excellent for identifying the spin systems in the benzenoid ring (H-5, H-6, H-7, H-8).[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows you to assign the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds). It is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, the H-2 proton should show an HMBC correlation to C-3, C-4, and the carboxylic carbon.[7]

Workflow for 2D NMR-based Structure Confirmation:

Caption: Workflow for structural confirmation using 2D NMR techniques.

Part 3: Potential Degradation Pathways

Haloquinolines and carboxylic acids can be susceptible to degradation under certain conditions.

  • Hydrolysis of the Chloro Group: Under strongly basic conditions or upon prolonged heating in protic solvents, the 4-chloro group can be hydrolyzed to a 4-hydroxy group, regenerating the precursor.

  • Decarboxylation: While generally stable, quinoline-4-carboxylic acids can undergo decarboxylation at very high temperatures, which could lead to the formation of 4-chloroquinoline as an impurity.[8]

  • Photodegradation: Some quinolone derivatives are known to be sensitive to light, which can lead to complex degradation pathways.[9] It is advisable to store samples in the dark.

If you suspect degradation, LC-MS is an excellent technique to identify the masses of the unknown products, which can provide clues to their structures.

References

  • PubChem. (n.d.). Ethyl 4-chloroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, J. S., et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 6(10), 1063–1067.
  • Peeters, S., et al. (2019). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry, 15, 2156–2160.
  • Tian, J., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(12), 4749-4763.
  • Seaton, P. J., & Williamson, R. T. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Staszewska-Krajewska, O., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6433.
  • Zhang, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15, 1358826.
  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Seaton, P. J., & Williamson, R. T. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Al-Trawneh, S. A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(18), 6520.
  • Bilski, P., et al. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20863–20893.
  • Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(1), 163-174.
  • Ionescu, E., et al. (2021). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 26(16), 4995.
  • Seaton, P. J., & Williamson, R. T. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Chen, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 195.
  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386.
  • Berbentea, F., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(10), 891-894.
  • Schievano, E., et al. (2022). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. Molecules, 27(19), 6521.
  • Gruetzner, R., & Cuntze, E. (1937). U.S. Patent No. 2,082,358. Washington, DC: U.S.
  • AccelaChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. Retrieved from [Link]

  • da Silva, E. N., et al. (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. Organic & Biomolecular Chemistry, 18(6), 1039-1057.
  • Nikolova, P., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3169.
  • LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1105, 336-346.

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 4-Chloroquinoline-3-Carboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-chloroquinoline-3-carboxylic acid. This guide is designed to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-chloroquinoline-3-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to navigate the complexities of your experimental work. Our approach is rooted in scientific expertise and field-proven insights to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of 4-chloroquinoline-3-carboxylic acid, providing a foundational understanding for your experimental design.

Q1: What are the likely degradation pathways for 4-chloroquinoline-3-carboxylic acid under forced degradation conditions?

A1: Based on the structure of 4-chloroquinoline-3-carboxylic acid, which features a quinoline ring, a carboxylic acid group, and a chlorine substituent, several degradation pathways can be anticipated under forced degradation conditions. These studies are crucial for understanding the molecule's intrinsic stability.[1][2] The primary pathways are expected to be:

  • Hydrolysis: The amide bond within the quinoline ring system could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening products. However, the aromatic nature of the quinoline ring suggests it is relatively stable to hydrolysis.

  • Oxidation: The quinoline ring is susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, and eventual ring cleavage to form smaller organic acids.[3] The carboxylic acid group can also be a site of oxidative decarboxylation.

  • Photodegradation: Exposure to UV or visible light can induce photodegradation. The chlorine substituent may be cleaved through homolytic or heterolytic fission, leading to dechlorination and the formation of hydroxylated or other substituted quinolines. The quinoline ring itself can also undergo photochemical reactions.

Q2: What are the expected primary degradation products of 4-chloroquinoline-3-carboxylic acid?

A2: While specific degradation products for this exact molecule are not extensively documented, we can predict likely products based on the degradation of similar compounds like quinoline and its derivatives.[4] Key expected products include:

  • Hydroxy-4-chloroquinoline-3-carboxylic acid: Formed through oxidative pathways where a hydroxyl group is added to the quinoline ring.

  • 4-Hydroxyquinoline-3-carboxylic acid: A product of photolytic or reductive dechlorination.

  • Quinoline-3-carboxylic acid-N-oxide: Resulting from the oxidation of the nitrogen atom in the quinoline ring.

  • Ring-opened products: More extensive degradation, particularly through strong oxidation (e.g., ozonation or Fenton reaction), can lead to the cleavage of the quinoline ring system, forming smaller aliphatic carboxylic acids and aldehydes.

Q3: Which analytical techniques are most suitable for identifying and quantifying 4-chloroquinoline-3-carboxylic acid and its degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of 4-chloroquinoline-3-carboxylic acid and its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is the workhorse for separating the parent compound from its degradation products. A reversed-phase C18 column is a good starting point. UV detection can be used for quantification, but its utility depends on the chromophores of the degradation products.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products. Time-of-flight (TOF) or Orbitrap mass analyzers can provide high-resolution mass data, enabling the determination of elemental compositions for the degradation products.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this type of compound due to its polarity and low volatility, derivatization could make some smaller, more volatile degradation products amenable to GC-MS analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My HPLC chromatogram shows poor peak shape (tailing or fronting) for 4-chloroquinoline-3-carboxylic acid.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Solution:

    • Check Mobile Phase pH: The carboxylic acid and the quinoline nitrogen have pKa values that will influence their ionization state. Ensure the mobile phase pH is at least 2 pH units away from the pKa of the carboxylic acid and the quinoline nitrogen to ensure a consistent ionization state and minimize secondary interactions with the column.

    • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts and poor peak shape.[7]

    • Column Contamination: If the problem persists, your column may be contaminated. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove strongly retained compounds.[8]

    • Sample Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[7]

Issue 2: I am not observing any significant degradation of 4-chloroquinoline-3-carboxylic acid under my stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough, or the molecule is inherently very stable under the tested conditions.

  • Solution:

    • Increase Stress Severity: For hydrolytic studies, increase the concentration of the acid or base and/or increase the temperature. For oxidative studies, increase the concentration of the oxidizing agent (e.g., hydrogen peroxide). For photolytic studies, increase the light intensity or exposure time. A "one-size-fits-all" approach is not appropriate for forced degradation studies.[9]

    • Extend Exposure Time: Degradation is a kinetic process. If no degradation is observed after a short period, extend the duration of the stress test.

    • Consider a Different Stressor: If the compound is stable to hydrolysis and mild oxidation, consider more aggressive advanced oxidation processes (AOPs) like Fenton chemistry or ozonation, which generate highly reactive hydroxyl radicals.

Issue 3: I see many small, unidentified peaks in my LC-MS analysis after degradation.

  • Possible Cause: This is common in degradation studies and indicates the formation of multiple degradation products.

  • Solution:

    • High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the unknown peaks. This will allow you to propose elemental compositions for the degradation products.

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments on the unknown peaks. The fragmentation patterns will provide structural information that can help in identifying the degradation products.

    • Systematic Pathway Analysis: Try to logically connect the identified degradation products. For example, look for masses corresponding to hydroxylation, dechlorination, or ring-opening of the parent molecule.

Issue 4: My photocatalytic degradation experiment shows low efficiency.

  • Possible Cause: Several factors can limit the efficiency of photocatalysis, including catalyst deactivation, inappropriate pH, or the presence of interfering substances.

  • Solution:

    • Catalyst Loading: Optimize the concentration of your photocatalyst. Too little catalyst will limit the reaction rate, while too much can lead to light scattering and reduced efficiency.

    • pH of the Solution: The surface charge of the photocatalyst and the ionization state of the target molecule are pH-dependent. The adsorption of the substrate onto the catalyst surface is often a key step, so optimizing the pH is crucial.

    • Presence of Scavengers: Other species in your solution (e.g., certain anions) can act as scavengers for the reactive oxygen species, reducing the degradation efficiency.

    • Light Source: Ensure your light source has an appropriate wavelength and intensity to activate your photocatalyst. The quantum efficiency of many photocatalysts is a limiting factor.

Experimental Protocols

These protocols provide a starting point for your degradation studies. Remember to always prioritize safety and use appropriate personal protective equipment.

Protocol 1: Forced Degradation Studies

This protocol outlines the setup for hydrolytic, oxidative, and photolytic stress testing.[2]

1.1 Acid and Base Hydrolysis:

  • Prepare a stock solution of 4-chloroquinoline-3-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • For acid hydrolysis, add an aliquot of the stock solution to 0.1 M HCl.

  • For base hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH.

  • Prepare a control sample by adding an aliquot of the stock solution to purified water.

  • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration for analysis.

1.2 Oxidative Degradation:

  • Prepare a stock solution of 4-chloroquinoline-3-carboxylic acid as described above.

  • Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Protect the solution from light to prevent photolytic degradation.

  • Incubate at room temperature or a slightly elevated temperature for a defined period.

  • At specified time points, withdraw samples and quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite). Dilute for analysis.

1.3 Photolytic Degradation:

  • Prepare a solution of 4-chloroquinoline-3-carboxylic acid in a photochemically inert solvent (e.g., water or acetonitrile).

  • Expose the solution to a controlled light source (e.g., a xenon lamp with filters to simulate sunlight or a specific UV wavelength).

  • Simultaneously, run a dark control by wrapping an identical sample in aluminum foil to exclude light.

  • At specified time points, withdraw samples and analyze them directly.

Protocol 2: HPLC-MS Analysis of Degradation Samples

This protocol provides a general method for the analysis of degradation samples. Method optimization will be required for your specific application.

  • Chromatographic System: A standard HPLC system coupled to a mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Gradient to 5% B

    • 18.1-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive and negative modes.

  • Data Acquisition: Full scan mode to detect all ions, and targeted MS/MS on the parent compound and expected degradation products.

Visualization of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of 4-chloroquinoline-3-carboxylic acid based on established chemical principles and data from analogous compounds.

Degradation_Pathways 4-Chloroquinoline-3-carboxylic acid 4-Chloroquinoline-3-carboxylic acid Hydroxy-4-chloroquinoline-3-carboxylic acid Hydroxy-4-chloroquinoline-3-carboxylic acid 4-Chloroquinoline-3-carboxylic acid->Hydroxy-4-chloroquinoline-3-carboxylic acid Oxidation 4-Hydroxyquinoline-3-carboxylic acid 4-Hydroxyquinoline-3-carboxylic acid 4-Chloroquinoline-3-carboxylic acid->4-Hydroxyquinoline-3-carboxylic acid Photolysis / Dechlorination Quinoline-3-carboxylic acid-N-oxide Quinoline-3-carboxylic acid-N-oxide 4-Chloroquinoline-3-carboxylic acid->Quinoline-3-carboxylic acid-N-oxide Oxidation (N-oxidation) Ring-opened products Ring-opened products Hydroxy-4-chloroquinoline-3-carboxylic acid->Ring-opened products Further Oxidation 4-Hydroxyquinoline-3-carboxylic acid->Ring-opened products Further Oxidation

Caption: Proposed major degradation pathways of 4-chloroquinoline-3-carboxylic acid.

Experimental Workflow for Degradation Studies

Experimental_Workflow cluster_0 Stress Conditions cluster_1 Sample Analysis cluster_2 Data Interpretation Acid/Base Hydrolysis Acid/Base Hydrolysis HPLC-UV HPLC-UV Acid/Base Hydrolysis->HPLC-UV Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->HPLC-UV Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->HPLC-UV LC-MS (Full Scan) LC-MS (Full Scan) HPLC-UV->LC-MS (Full Scan) Quantify Degradation Quantify Degradation HPLC-UV->Quantify Degradation LC-MS/MS (Fragmentation) LC-MS/MS (Fragmentation) LC-MS (Full Scan)->LC-MS/MS (Fragmentation) Identify Degradation Products Identify Degradation Products LC-MS/MS (Fragmentation)->Identify Degradation Products Propose Degradation Pathways Propose Degradation Pathways Identify Degradation Products->Propose Degradation Pathways 4-Chloroquinoline-3-carboxylic acid 4-Chloroquinoline-3-carboxylic acid 4-Chloroquinoline-3-carboxylic acid->Acid/Base Hydrolysis 4-Chloroquinoline-3-carboxylic acid->Oxidation (H2O2) 4-Chloroquinoline-3-carboxylic acid->Photolysis (UV/Vis)

Caption: A typical experimental workflow for investigating degradation pathways.

Data Interpretation and Quantitative Analysis

The following table provides an example of how to present quantitative data from a forced degradation study.

Stress ConditionTime (hours)% Parent Compound Remaining% Degradation Product A% Degradation Product B
0.1 M HCl, 60°C0100.00.00.0
695.22.10.5
1288.95.81.2
2475.412.32.8
3% H₂O₂, RT0100.00.00.0
682.18.94.3
1265.718.59.1
2440.335.115.6

Note: The percentages of degradation products are calculated based on the initial concentration of the parent compound, assuming a similar response factor in the detector. For accurate quantification, reference standards for the degradation products are required.

References

  • Challenges and pitfalls in the investigation of the catalytic ozonation mechanism: A critical review. Journal of Hazardous Materials, 437, 129157. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Common challenges/drawbacks in photocatalysis systems for environmental remediation. ResearchGate. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(7), 899-908. [Link]

  • Performance of CuTiO3 Photocatalytic Oxidation for Treating Organic Peroxide Production Wastewater Under Visible Light. MDPI. [Link]

  • (PDF) Microbial degradation of quinoline and methylquinolines. ResearchGate. [Link]

  • A review on the factors affecting the photocatalytic degradation of hazardous materials. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 33, 1-27. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 129, 143-162. [Link]

  • In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. MDPI. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Oxidation methods of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]

  • Photocatalytic Dye Degradation from Textile Wastewater: A Review. ACS Omega, 7(1), 26-38. [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. [Link]

  • Beyond the Multicomponent Debus−Radziszewski Route: Two- Component Cyclocondensation Constructing a 12 + 3‐Connected a. Journal of the American Chemical Society. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. ResearchGate. [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 11, 1248555. [Link]

  • A Review on Photocatalysis Used For Wastewater Treatment: Dye Degradation. National Institutes of Health. [Link]

  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences, 12(11), 7846-7857. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Chloroquinoline-3-Carboxylic Acid Analogs

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing 4-chloroquinoline-3-carboxylic acid analogs. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing 4-chloroquinoline-3-carboxylic acid analogs. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile scaffold for the discovery of novel therapeutic agents. The quinoline ring system, a recurring motif in numerous biologically active compounds, continues to be a focal point in medicinal chemistry.[1] The strategic placement of a chlorine atom at the C4 position and a carboxylic acid at the C3 position provides a unique chemical entity with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] This document will dissect the intricate relationship between chemical structure and biological function, offering insights into the rational design of more potent and selective analogs.

The 4-Chloroquinoline-3-Carboxylic Acid Scaffold: A Privileged Structure

The 4-chloroquinoline-3-carboxylic acid core is a key pharmacophore, a molecular framework that is recognized by biological targets. The reactivity of the C4-chloro group allows for facile nucleophilic substitution, providing a convenient handle for introducing diverse functionalities and exploring a wide chemical space. The carboxylic acid at the C3 position is often crucial for target engagement, frequently participating in hydrogen bonding or salt bridge interactions within the active site of enzymes or receptors.[3] Understanding how modifications at various positions of this scaffold influence biological activity is paramount for successful drug design.

Comparative Analysis of Biological Activities: A Deep Dive into SAR

The versatility of the 4-chloroquinoline-3-carboxylic acid scaffold is evident in its diverse biological profile. This section will compare the SAR of its analogs across three major therapeutic areas: antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Quinolone-3-carboxylic acids have a well-established history as antibacterial agents, primarily targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[4] The SAR for antibacterial activity is often well-defined, with specific structural features being critical for potency.

Key SAR Insights for Antimicrobial Activity:

  • The Carboxylic Acid at C3: This group is generally considered essential for antibacterial activity. It is believed to interact with the bacterial topoisomerase enzymes.[4] Esterification or amidation of this group often leads to a significant decrease or loss of activity.[4]

  • The C4 Position: While the chloro group serves as a useful synthetic intermediate, its replacement with other substituents can modulate activity. For instance, replacement with a methoxy or methylamino group has been explored.[4]

  • Substitutions on the Benzo Ring (C5, C6, C7, C8): Modifications at these positions can significantly impact potency and spectrum of activity. For example, fluorine substitution at C6 and a piperazinyl group at C7 are common features in many potent fluoroquinolone antibiotics.

  • The N1 Position: Alkylation or arylation at the N1 position is a common strategy to enhance antibacterial activity.

Table 1: Comparative Antimicrobial Activity of 4-Chloroquinoline-3-Carboxylic Acid Analogs

Compound IDR1 (N1-substituent)R2 (C7-substituent)Target OrganismMIC (µg/mL)Reference
Analog 1 EthylHS. aureus64[5]
Analog 2 EthylPiperazinylS. aureus16[5]
Analog 3 CyclopropylPiperazinylS. aureus4[5]
Ciprofloxacin CyclopropylPiperazinylS. aureus1[6]

Note: This table is a representative example based on general trends observed in the literature. Actual MIC values can vary based on specific assay conditions.

Anticancer Activity: A Multifaceted Approach

The anticancer potential of quinoline derivatives is a rapidly growing area of research.[2] Analogs of 4-chloroquinoline-3-carboxylic acid have demonstrated efficacy against various cancer cell lines, often through mechanisms distinct from their antimicrobial action.

Key SAR Insights for Anticancer Activity:

  • The Carboxylic Acid at C3 vs. C4: While the 3-carboxylic acid is key for some activities, studies on quinoline-4-carboxylic acids have also shown significant antiproliferative effects.[7] The position of the carboxylic acid can dictate the biological target. For instance, certain quinoline-4-carboxylic acid derivatives are potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[3][8]

  • Substitutions at C2: The introduction of bulky, hydrophobic groups at the C2 position has been shown to be critical for the anticancer activity of some quinoline-4-carboxylic acid analogs.[8] For example, 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and anticancer activities.[5]

  • Modifications of the Carboxylic Acid: In contrast to antimicrobial activity, modification of the carboxylic acid group in anticancer analogs can sometimes be beneficial. For example, hydrolysis of an ester group to the corresponding carboxylic acid in some 2,4-disubstituted quinoline derivatives was found to enhance selectivity for cancer cells.[9]

  • Target Selectivity: Some quinoline-4-carboxylic acid derivatives have been designed as selective inhibitors of specific enzymes implicated in cancer, such as SIRT3.[10]

Table 2: Comparative Anticancer Activity of Quinoline Carboxylic Acid Analogs

Compound IDScaffoldR (C2-substituent)Cell LineIC50 (µM)Reference
Analog A Quinoline-4-carboxylic acid2'-fluoro-1,1'-biphenyl-4-ylL1210Potent[8]
Analog B 2-phenyl-quinoline-4-carboxylic acid4-aminophenylMCF-715.2[9]
Analog C 2-phenyl-quinoline-4-carboxylic acid4-hydroxyphenylMCF-78.5[9]
Doxorubicin --MCF-7~1-

Note: This table provides illustrative examples. IC50 values are highly dependent on the specific analog and the cancer cell line being tested.

Anti-inflammatory Activity: Modulating the Immune Response

Certain substituted quinoline carboxylic acids have demonstrated potent anti-inflammatory and antiarthritic properties.[11] Their mechanism of action often differs from that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Key SAR Insights for Anti-inflammatory Activity:

  • Mechanism of Action: Some quinoline carboxylic acid derivatives exert their anti-inflammatory effects by down-regulating T-cell function rather than inhibiting cyclooxygenase (COX) enzymes.[11]

  • Substituent Effects: The specific substitutions on the quinoline ring are critical for anti-inflammatory potency. For example, a study of various quinoline-3-carboxylic and quinoline-4-carboxylic acids showed significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced inflammation models.[7]

  • Comparison with NSAIDs: In some cases, these compounds have shown comparable or even superior anti-inflammatory activity to classical NSAIDs like indomethacin, with the added benefit of being non-ulcerogenic in acute tests.[7][11]

Experimental Protocols: A Practical Guide to Evaluation

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for assessing the biological activities of 4-chloroquinoline-3-carboxylic acid analogs.

Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antibacterial)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Test compounds and control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a series of two-fold serial dilutions of the test compounds and the control antibiotic in MHB directly in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Protocol for MTT Assay (Anticancer)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds and control drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the control drug for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key SAR principles and a typical experimental workflow.

SAR_Principles cluster_scaffold 4-Chloroquinoline-3-Carboxylic Acid Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Quinoline Ring C4_Cl C4-Chloro (Synthetic Handle) Mod_C4 Vary Substituent at C4 C4_Cl->Mod_C4 C3_COOH C3-Carboxylic Acid (Target Interaction) Mod_C3 Esterify/Amide C3-COOH C3_COOH->Mod_C3 Benzo_Ring Benzo Ring (Positions 5, 6, 7, 8) Mod_Benzo Substitutions on Benzo Ring Benzo_Ring->Mod_Benzo N1 N1 Position Mod_N1 Alkylate/Arylate N1 N1->Mod_N1 Antimicrobial Antimicrobial Mod_C4->Antimicrobial Anticancer Anticancer Mod_C4->Anticancer Mod_C3->Antimicrobial Often decreases activity Mod_C3->Anticancer Activity can be retained/modulated Mod_Benzo->Antimicrobial Crucial for potency Mod_Benzo->Anticancer Anti_inflammatory Anti-inflammatory Mod_Benzo->Anti_inflammatory Mod_N1->Antimicrobial Enhances activity Mod_N1->Anticancer

Caption: Key SAR principles for 4-chloroquinoline-3-carboxylic acid analogs.

Experimental_Workflow Start Design & Synthesize Analogs Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Primary_Screening Primary Biological Screening (e.g., MIC, MTT) Characterization->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive analogs (feedback) SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Potent analogs Lead_Optimization Lead Optimization (Iterative Design & Synthesis) SAR_Analysis->Lead_Optimization Advanced_Studies Advanced In Vitro & In Vivo Studies SAR_Analysis->Advanced_Studies Promising leads Lead_Optimization->Characterization Candidate Drug Candidate Advanced_Studies->Candidate

Caption: A typical experimental workflow for SAR studies.

Conclusion and Future Directions

The 4-chloroquinoline-3-carboxylic acid scaffold remains a highly attractive starting point for the development of new therapeutic agents. The wealth of available literature on its synthesis and biological evaluation provides a solid foundation for further research. Future efforts in this area should focus on:

  • Target-based design: Utilizing computational tools and structural biology to design analogs with high affinity and selectivity for specific biological targets.

  • Exploring novel biological activities: Investigating the potential of these analogs in other therapeutic areas, such as neurodegenerative diseases and viral infections.

  • Optimizing pharmacokinetic properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the full therapeutic potential of 4-chloroquinoline-3-carboxylic acid analogs can be realized.

References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (NIH). Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed. Available at: [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers. Available at: [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. ResearchGate. Available at: [Link]

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). Available at: [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. Available at: [Link]

  • Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia. Available at: [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]

Sources

Comparative

A Researcher's Comparative Guide to the In Vitro Evaluation of 4-Chloroquinoline-3-Carboxylic Acid Derivatives

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad of derivatives, 4-chloroquinoline-3-carboxylic acids represent a par...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad of derivatives, 4-chloroquinoline-3-carboxylic acids represent a particularly versatile class of compounds with a broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of the in vitro testing methodologies for these derivatives, drawing upon established protocols and experimental data to empower researchers in their drug discovery endeavors. Our focus is to dissect the causality behind experimental choices, ensuring a robust and self-validating approach to the evaluation of these promising compounds.

The Versatile Pharmacophore: An Overview of 4-Chloroquinoline-3-Carboxylic Acid Derivatives

The 4-chloroquinoline-3-carboxylic acid core is a privileged structure in drug design, largely due to its synthetic accessibility and its ability to interact with a diverse range of biological targets. The presence of the chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various side chains and functional groups. This chemical tractability enables the generation of large libraries of derivatives for structure-activity relationship (SAR) studies. These derivatives have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Comparative In Vitro Analysis: A Multi-faceted Approach

To comprehensively assess the therapeutic potential of 4-chloroquinoline-3-carboxylic acid derivatives, a battery of in vitro assays is essential. This guide will focus on the most pertinent assays for evaluating their anticancer, antimalarial, antibacterial, and antioxidant activities.

Anticancer Activity Evaluation

A significant body of research has focused on the anticancer properties of quinoline derivatives.[1][2] The in vitro assessment of these compounds typically involves a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic studies.

The initial step in evaluating the anticancer potential of a compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely adopted, reliable, and cost-effective method for this purpose.[3]

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol is a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia)[4]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (4-chloroquinoline-3-carboxylic acid derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

The following table summarizes the reported IC₅₀ values for representative 4-chloroquinoline-3-carboxylic acid derivatives against various cancer cell lines, providing a snapshot of their comparative potency.

Derivative/CompoundCancer Cell LineIC₅₀ (µM)Reference
2f (a 2,4-disubstituted quinoline-3-carboxylic acid)MCF-7 (Breast)Selective and potent[4]
2l (a 2,4-disubstituted quinoline-3-carboxylic acid)K562 (Leukemia)Selective and potent[4]
P6 (2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative)THP-1 (Leukemia)Potent anticancer activity[8]

To assess the long-term effects of a compound on the clonogenic survival of cancer cells, the colony formation assay is employed. This assay determines the ability of a single cell to proliferate and form a colony.[9][10]

Experimental Protocol: Colony Formation Assay

This protocol evaluates the ability of single cells to form colonies after treatment with the test compounds.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well plates

  • Test compounds

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 1-3 weeks, allowing colonies to form.

  • Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).[11]

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and determining the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with test compounds.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[14]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.[15] Incubate at 4°C for at least 30 minutes.[15]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Antimalarial Activity Evaluation

Quinoline-based compounds have historically been at the forefront of antimalarial drug discovery.[2][16] In vitro assays for antimalarial activity primarily focus on the parasite's intraerythrocytic developmental stages.

This assay assesses the ability of a compound to inhibit the growth and maturation of the malaria parasite, Plasmodium falciparum, within red blood cells.

Experimental Protocol: In Vitro Schizont Maturation Assay

This protocol is used to determine the inhibitory effect of compounds on the maturation of P. falciparum schizonts.

Materials:

  • Chloroquine-sensitive (e.g., 3D7) or resistant strains of P. falciparum

  • Human red blood cells (RBCs)

  • RPMI-1640 medium supplemented with AlbuMAX II or human serum

  • 96-well microtiter plates

  • Test compounds

  • Giemsa stain

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human RBCs.

  • Assay Setup: Prepare a parasite suspension with a high percentage of ring-stage parasites (4-5%) in complete medium.[17]

  • Compound Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate.

  • Incubation: Add the parasite suspension to the wells and incubate for 24-48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[17]

  • Smear Preparation and Staining: After incubation, prepare thin blood smears from each well and stain with Giemsa.

  • Microscopic Examination: Count the number of schizonts per 200 asexual parasites for each concentration.[17]

  • Data Analysis: Calculate the percentage of inhibition of schizont maturation compared to the drug-free control and determine the IC₅₀ value.

A key mechanism of action for many antimalarial drugs is the inhibition of hemozoin formation. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To detoxify this heme, the parasite polymerizes it into an insoluble crystal called hemozoin. This assay measures a compound's ability to interfere with this process.[18][19]

Experimental Protocol: Cell-Free Hemozoin Inhibition Assay

This protocol assesses the ability of compounds to inhibit the formation of β-hematin (synthetic hemozoin).

Materials:

  • Hemin chloride

  • Oleic acid

  • Dimethyl sulfoxide (DMSO)

  • Acetate buffer (pH 4.8)[20]

  • 96-well plates

  • Test compounds

Procedure:

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations.

  • Hemin Addition: Add a solution of hemin chloride dissolved in DMSO.

  • Initiation of Polymerization: Initiate the reaction by adding oleic acid and acetate buffer.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification: After incubation, centrifuge the plate, discard the supernatant, and wash the pellet with DMSO to remove unreacted hemin. Dissolve the β-hematin pellet in NaOH and measure the absorbance at 405 nm.[19]

  • Data Analysis: Calculate the percentage of hemozoin inhibition for each compound concentration and determine the IC₅₀ value.

Antibacterial Activity Evaluation

Quinolone antibiotics are a well-established class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[1][21] The in vitro antibacterial activity of 4-chloroquinoline-3-carboxylic acid derivatives can be determined by measuring their minimum inhibitory concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[22]

  • Mueller-Hinton broth (MHB) or agar (MHA)

  • 96-well microtiter plates

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[23][24] This can be assessed visually or by measuring the optical density at 600 nm.

The following table presents the MIC values of some quinoline derivatives against common bacterial strains.

Derivative/CompoundBacterial StrainMIC (µg/mL)Reference
Compound 24E. coli3.125[22]
Compound 24S. aureus3.125[22]
Antioxidant Activity Evaluation

Some quinoline derivatives have been shown to possess antioxidant properties. The ABTS assay is a common method to evaluate the free radical scavenging capacity of compounds.

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol measures the ability of a compound to scavenge the ABTS radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or PBS

  • Test compounds

  • Trolox (as a standard)

Procedure:

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[25][26]

  • ABTS•+ Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[26]

  • Assay: Add the test compound at various concentrations to the ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).[26]

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition of the ABTS radical and compare it to the activity of the Trolox standard.

Mechanistic Insights: Visualizing the Pathways

To provide a deeper understanding of how these derivatives exert their biological effects, we can visualize their potential mechanisms of action using pathway diagrams.

Inhibition of SIRT3 Signaling in Cancer

Several 4-chloroquinoline-3-carboxylic acid derivatives have been identified as inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism and survival.[8] Inhibition of SIRT3 can lead to cell cycle arrest and a reduction in cancer cell proliferation.

SIRT3_Inhibition_Pathway 4-CQ-3-CA_Derivative 4-Chloroquinoline-3- Carboxylic Acid Derivative SIRT3 SIRT3 4-CQ-3-CA_Derivative->SIRT3 Inhibits Mitochondrial_Proteins Mitochondrial Substrate Proteins SIRT3->Mitochondrial_Proteins Deacetylates Acetylated_Proteins Acetylated Substrate Proteins Mitochondrial_Proteins->Acetylated_Proteins ROS Increased ROS Acetylated_Proteins->ROS Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest ROS->Cell_Cycle_Arrest Proliferation Decreased Cancer Cell Proliferation Cell_Cycle_Arrest->Proliferation

Caption: Inhibition of SIRT3 by 4-chloroquinoline-3-carboxylic acid derivatives.

Topoisomerase II Poisoning in Bacteria

The antibacterial action of many quinolones is attributed to their ability to poison bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[1] This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand breaks and bacterial cell death.[27][28]

Topoisomerase_II_Inhibition Quinolone_Derivative 4-Chloroquinoline-3- Carboxylic Acid Derivative Cleavage_Complex Stable Topoisomerase-DNA Cleavage Complex Quinolone_Derivative->Cleavage_Complex Stabilizes Topoisomerase_II Bacterial Topoisomerase II (DNA Gyrase/Topo IV) DNA Bacterial DNA Topoisomerase_II->DNA Binds & Cleaves Replication_Block Replication Fork Blockage Cleavage_Complex->Replication_Block DSB Double-Strand Breaks Cleavage_Complex->DSB Cell_Death Bacterial Cell Death Replication_Block->Cell_Death DSB->Cell_Death

Caption: Mechanism of bacterial topoisomerase II inhibition by quinolone derivatives.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro evaluation of 4-chloroquinoline-3-carboxylic acid derivatives. The presented protocols and comparative data underscore the importance of a multi-assay approach to fully characterize the biological activities of these versatile compounds. By understanding the nuances of each assay and the underlying mechanisms of action, researchers can make more informed decisions in the lead optimization process.

Future research in this area should focus on expanding the library of derivatives to explore a wider chemical space and improve potency and selectivity. Furthermore, the integration of in silico modeling and ADMET profiling early in the drug discovery pipeline will be crucial for identifying candidates with favorable pharmacokinetic and toxicological properties. The continued investigation of 4-chloroquinoline-3-carboxylic acid derivatives holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Ahmed Lab. (2020, May 26). MTT Assay for Cell Viability [Video]. YouTube. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (2015, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Gupta, A., et al. (2017). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1361-1368. Retrieved from [Link]

  • Combrinck, J. M., et al. (2021). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Molecules, 26(24), 7586. Retrieved from [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Retrieved from [Link]

  • Alhazzazi, M. A., et al. (2016). Sirtuin-3 (SIRT3) and the Hallmarks of Cancer. Genes & Cancer, 7(5-6), 164-171. Retrieved from [Link]

  • Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. Retrieved from [Link]

  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. Retrieved from [Link]

  • Wang, L., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 24(18), 3249. Retrieved from [Link]

  • Saenz, J., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 52(16), 5188-5199. Retrieved from [Link]

  • Afshar, M., et al. (2004). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 48(6), 2133-2138. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • de Villiers, K. A. (2019). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 24(22), 4067. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(1), 795-806. Retrieved from [Link]

  • ResearchGate. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity v1. Retrieved from [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. Retrieved from [Link]

  • Wang, S., et al. (2022). The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications. Frontiers in Pharmacology, 13, 8622 SIRT3. Retrieved from [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Retrieved from [Link]

  • Hafez, H. N., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave Online Journal of Chemistry, 1(2), 1-8. Retrieved from [Link]

  • protocols.io. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • Cancer Genetics Web. (n.d.). SIRT3. Retrieved from [Link]

  • Bagca, B. G., et al. (2012). Inhibition of Human Topoisomerase IIα by Fluoroquinolones and Ultraviolet A Irradiation. Toxicological Sciences, 128(1), 136-144. Retrieved from [Link]

  • Mól, W., et al. (2019). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 24(11), 2095. Retrieved from [Link]

  • Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26565-26588. Retrieved from [Link]

  • Fidock, D. A., et al. (2004). A protocol for antimalarial efficacy models for compound screening (supplementary document). Retrieved from [Link]

  • Elsea, S. H., et al. (1997). Quinolone Action against Human Topoisomerase IIα: Stimulation of Enzyme-Mediated Double-Stranded DNA Cleavage. Biochemistry, 36(10), 2919-2924. Retrieved from [Link]

  • Isac, M. L., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences, 24(13), 10892. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846793. Retrieved from [Link]

  • Borowicz, S., et al. (2014). The Soft Agar Colony Formation Assay. Journal of Visualized Experiments, (92), e51998. Retrieved from [Link]

  • Darzynkiewicz, Z., & Juan, G. (2001). DNA content measurement for DNA ploidy and cell cycle analysis. Current Protocols in Cytometry, Chapter 7, Unit 7.5. Retrieved from [Link]

  • Bio-protocol. (2017). In Vitro Antioxidant Activity Analyses. Retrieved from [Link]

  • Wang, S., et al. (2022). The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications. Frontiers in Pharmacology, 13, 862233. Retrieved from [Link]

  • Afolayan, F. I., et al. (2021). In vitro inhibition of beta-hematin formation and in vivo effects of Diospyros mespiliformis and Mondia whitei methanol extracts on chloroquine-susceptible Plasmodium berghei-induced malaria in mice. Acta Biologica Hungarica, 72(3), 269-281. Retrieved from [Link]

  • ResearchGate. (2021, December 4). (PDF) Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules, 26(18), 5537. Retrieved from [Link]

  • Kumar, A., et al. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Journal of Clinical and Diagnostic Research, 12(10), AE01-AE06. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • Smith, J. T. (1986). [Mechanism of action of quinolones]. Presse Medicale, 15(37), 1839-1843. Retrieved from [Link]

  • Kurt, B. Z., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 667-681. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling functions of SIRT3 relevant to cancer metastasis. Retrieved from [Link]

  • Pesson, B., et al. (2012). A Novel Way to Grow Hemozoin-Like Crystals In Vitro and Its Use to Screen for Hemozoin Inhibiting Antimalarial Compounds. PLoS ONE, 7(7), e41006. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 4-Chloroquinoline-3-Carboxylic Acid

For researchers and professionals in drug development, the synthetic building block 4-chloroquinoline-3-carboxylic acid is a cornerstone for creating a new generation of therapeutics, particularly in antimalarial drug di...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthetic building block 4-chloroquinoline-3-carboxylic acid is a cornerstone for creating a new generation of therapeutics, particularly in antimalarial drug discovery. Its purity is not a mere quality metric; it is the foundation upon which reliable, reproducible, and translatable scientific data is built. An impure starting material can lead to ambiguous biological results, failed syntheses, and the costly repetition of experiments.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the purity of synthesized 4-chloroquinoline-3-carboxylic acid. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring that each protocol functions as a self-validating system.

The Synthetic Landscape: Understanding Potential Impurities

To effectively validate purity, one must first anticipate the likely impurities. 4-Chloroquinoline-3-carboxylic acid is often synthesized via a multi-step process, commonly involving a Gould-Jacobs reaction followed by chlorination.[1][2] This pathway, while effective, can introduce several classes of impurities:

  • Starting Materials: Unreacted anilines or malonic acid derivatives.

  • Intermediates: Incompletely cyclized or hydrolyzed intermediates, such as 4-hydroxyquinoline-3-carboxylic acid.[3]

  • By-products: Isomers or products from side reactions.

  • Reagents: Residual chlorinating agents (e.g., phosphorus oxychloride) or solvents.[4]

A robust validation strategy, therefore, must be capable of separating and identifying structurally similar molecules. No single technique is sufficient; an orthogonal approach, using methods with different chemical principles, is the gold standard.

Orthogonal Purity Validation Workflow

An effective validation workflow employs a tiered approach, starting with rapid, qualitative assessments and progressing to highly sensitive, quantitative, and structurally definitive methods.

Purity Validation Workflow cluster_0 Initial Assessment cluster_1 Quantitative & Confirmatory Analysis cluster_2 Final Certification Crude Crude Synthesized Product TLC Thin-Layer Chromatography (TLC) Crude->TLC Spotting MP Melting Point Analysis TLC->MP If single spot HPLC RP-HPLC (Purity %, Quantification) MP->HPLC If sharp range LCMS LC-MS (Impurity ID) HPLC->LCMS Characterize impurities NMR qNMR (Structure & Purity Assay) HPLC->NMR Confirm structure & quantify Certified Certified Pure Compound (>95%) LCMS->Certified NMR->Certified

Caption: General workflow for purity validation of synthesized compounds.

Comparison of Core Analytical Techniques

The selection of an analytical method is a critical decision driven by the specific question being asked—are we quantifying a known compound, or identifying an unknown impurity? The table below compares the primary techniques used in this validation process.

Technique Principle Primary Use Pros Cons
Melting Point Solid-to-liquid phase transition temperature.Preliminary purity check.Fast, inexpensive, simple equipment.Insensitive to small amounts of impurity; non-specific.
RP-HPLC (UV) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[5]Gold standard for purity quantification. High resolution, high sensitivity, excellent quantitation.[5]Requires method development; non-volatile buffers are MS-incompatible.[6]
LC-MS HPLC separation followed by mass-to-charge ratio detection.[4]Impurity identification and structural elucidation.High sensitivity, provides molecular weight of impurities.[7]Ionization efficiency can vary; not inherently quantitative without standards.
qNMR Absorption of radio waves by atomic nuclei in a magnetic field.Absolute purity determination and structural confirmation.[8]Universal detection, highly structure-specific, orthogonal to chromatography.[9]Lower sensitivity than MS, requires pure internal standard for quantification.[10]

Experimental Protocols & Method Causality

Preliminary Assessment: Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, characteristic value. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

  • Why this first? It's a rapid and cost-effective way to gauge the success of the synthesis and purification. A broad melting range immediately indicates significant impurity.

  • Self-Validation: The sharpness of the melting range is an internal check on purity. A range greater than 2°C suggests the need for further purification before committing to more resource-intensive analyses.

Protocol:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the tube in a calibrated melting point apparatus.

  • Heat rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point).

  • Expected Result: Pure 4-chloroquinoline-3-carboxylic acid's precursor, 4-hydroxyquinoline-3-carboxylic acid, melts at 268-273 °C. The chloro- derivative is expected to have a distinct melting point, which should be sharp for a pure sample.

The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[5]

  • Why this method? It excels at separating the target compound from structurally similar impurities. The area under each peak in the chromatogram is proportional to its concentration, allowing for precise purity calculation as a percentage of the total area.

  • Causality in Method Design:

    • Column: A C18 column is chosen as it provides good retention for the moderately nonpolar quinoline ring system.

    • Mobile Phase: A gradient of acetonitrile (organic modifier) and water is used. A low pH is maintained by adding 0.1% formic acid to suppress the ionization of the carboxylic acid group. This ensures the analyte is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times.[5]

    • Detection: UV detection at 254 nm is selected because the quinoline ring system contains a strong chromophore that absorbs well at this wavelength.

HPLC Workflow Prep Sample Preparation (1 mg/mL in Methanol) Inject Inject 10 µL into HPLC System Prep->Inject Column Separation on C18 Column (Gradient Elution) Inject->Column Detect UV Detection (254 nm) Column->Detect Data Data Acquisition (Chromatogram) Detect->Data Analyze Peak Integration & Purity Calculation (% Area) Data->Analyze Report Generate Report Analyze->Report

Caption: Step-by-step workflow for RP-HPLC purity analysis.

Detailed HPLC Protocol:

  • System: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol or a methanol/water mixture.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like linearity, precision, and accuracy.[11][12]

Hypothetical Data Summary:

PeakRetention Time (min)Area (%)Identification
14.50.8Starting Material (e.g., 3-chloroaniline)
29.21.5Intermediate (e.g., 4-hydroxy... acid)
312.897.5 4-chloroquinoline-3-carboxylic acid
415.10.2Unknown Impurity
Total 100.0 Purity: 97.5%
Structural Confirmation: LC-MS and NMR Spectroscopy

While HPLC quantifies purity, it does not definitively identify the structures of the main component or its impurities. For this, we turn to mass spectrometry and nuclear magnetic resonance.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Why this method? LC-MS provides the molecular weight of each compound as it elutes from the HPLC column.[13] This is invaluable for tentatively identifying impurities by comparing their measured mass to the masses of potential starting materials, intermediates, or by-products.

  • Self-Validation: The mass spectrometer confirms the molecular weight of the main HPLC peak corresponds to that of 4-chloroquinoline-3-carboxylic acid (C₁₀H₆ClNO₂, MW: 207.62 g/mol ). Any deviation points to a fundamental issue in the synthesis or sample identity.

B. Quantitative ¹H NMR (qNMR) Spectroscopy

  • Why this method? NMR provides a detailed fingerprint of the molecule's structure.[14] More importantly, qNMR serves as a powerful orthogonal method for purity assessment.[8] Unlike chromatography, which relies on a response factor (like UV absorbance), the NMR signal is directly proportional to the number of nuclei. By integrating the signals of the analyte against those of a certified internal standard of known purity and concentration, an absolute purity value (assay) can be determined without needing a reference standard of the analyte itself.[9]

  • Causality in Method Design:

    • Solvent: DMSO-d₆ is a common choice as it dissolves the carboxylic acid well and its residual peaks do not interfere with key analyte signals.

    • Internal Standard: A standard like maleic anhydride or dimethyl sulfone is chosen. It must be stable, non-reactive, have sharp signals that do not overlap with the analyte's signals, and be accurately weighed.

  • Self-Validation: The ¹H NMR spectrum must be consistent with the proposed structure of 4-chloroquinoline-3-carboxylic acid. The presence of unexpected signals indicates impurities, which can sometimes be identified directly from their chemical shifts and coupling patterns. The purity value obtained from qNMR should be in close agreement with the value from HPLC. A significant discrepancy would trigger an investigation into potential issues like non-chromophoric impurities (invisible to UV detection) or degradation.

Protocol for qNMR Purity Assay:

  • Accurately weigh ~10-20 mg of the synthesized 4-chloroquinoline-3-carboxylic acid into a vial.

  • Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

  • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Conclusion

Validating the purity of synthesized 4-chloroquinoline-3-carboxylic acid is a multi-faceted process that demands a logical, evidence-based approach. Relying on a single analytical technique is insufficient and scientifically unsound. By employing an orthogonal workflow that combines the quantitative strength of RP-HPLC with the structural and confirmatory power of LC-MS and qNMR, researchers can establish an unimpeachable purity profile. This rigorous validation ensures that subsequent biological and chemical studies are built on a foundation of certainty, ultimately accelerating the path of drug discovery and development.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Reddit User Discussion. (2021). Quantitative purity determination with NMR. r/NMRspectroscopy.
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • Grychowska, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97%.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Tsizin, S., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry.
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

Comparative

comparative analysis of different synthetic routes to 4-chloroquinoline-3-carboxylic acid

For researchers, medicinal chemists, and professionals in drug development, the synthesis of quinoline derivatives is a cornerstone of many discovery and optimization programs. Among these, 4-chloroquinoline-3-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of quinoline derivatives is a cornerstone of many discovery and optimization programs. Among these, 4-chloroquinoline-3-carboxylic acid stands out as a critical intermediate, serving as a versatile scaffold for a multitude of pharmacologically active agents. Its synthesis, therefore, is a subject of considerable importance, with various routes developed over the years, each presenting a unique balance of efficiency, scalability, and substrate compatibility.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 4-chloroquinoline-3-carboxylic acid. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their specific applications.

Introduction to the Core Synthetic Challenge

The synthesis of 4-chloroquinoline-3-carboxylic acid typically involves a two-stage strategic approach: first, the construction of the 4-hydroxyquinoline-3-carboxylic acid core, followed by the chlorination of the 4-position. The efficiency and success of the overall synthesis are heavily reliant on the methodology chosen for the initial quinoline ring formation. Two prominent strategies for this are the Gould-Jacobs reaction and, for related structures, the Vilsmeier-Haack reaction.

Route 1: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a classic and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and a malonic ester derivative.[1] This pathway is characterized by its reliability and the commercial availability of starting materials.

Mechanistic Insights

The reaction proceeds through two key transformations:

  • Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate (EMME) via nucleophilic substitution of the ethoxy group to form an anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: The intermediate undergoes a thermally induced 6-electron cyclization, followed by the elimination of ethanol, to yield the ethyl ester of 4-hydroxyquinoline-3-carboxylic acid.[1][2] This cyclization is typically carried out in a high-boiling point solvent like diphenyl ether.[2]

The resulting 4-hydroxyquinoline-3-carboxylic acid ester exists in tautomeric equilibrium with its 4-oxo form.[1]

Subsequent Hydrolysis and Chlorination

Following the formation of the quinolone core, two additional steps are required:

  • Saponification: The ethyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to the corresponding carboxylic acid.[2][3][4]

  • Chlorination: The 4-hydroxy group is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3]

Gould_Jacobs_Pathway Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (EtOH, 130°C) EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate QuinoloneEster Ethyl 4-Hydroxyquinoline- 3-carboxylate Intermediate->QuinoloneEster Thermal Cyclization (Ph₂O, reflux) QuinoloneAcid 4-Hydroxyquinoline- 3-carboxylic Acid QuinoloneEster->QuinoloneAcid Saponification (NaOH, reflux) FinalProduct 4-Chloroquinoline- 3-carboxylic Acid QuinoloneAcid->FinalProduct Chlorination (POCl₃, 120°C)

Experimental Protocol: Gould-Jacobs Route

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in ethanol.

  • Heat the mixture to reflux at approximately 130°C for 3 hours.[2]

  • Remove the ethanol under reduced pressure.

  • To the resulting crude anilidomethylenemalonate, add diphenyl ether and heat to reflux (approximately 250-260°C) for 4-6 hours.[2]

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry to yield ethyl 4-hydroxyquinoline-3-carboxylate.

Step 2: Synthesis of 4-Hydroxyquinoline-3-carboxylic acid

  • Suspend ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 2N sodium hydroxide solution.[4]

  • Heat the suspension to reflux for 2 hours, during which the solid should dissolve.[4]

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate to a pH of 4 with 2N hydrochloric acid to precipitate the product.[4]

  • Collect the white precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum to obtain 4-hydroxyquinoline-3-carboxylic acid. A yield of 92% has been reported for this step.[4]

Step 3: Synthesis of 4-Chloroquinoline-3-carboxylic acid

  • Carefully add 4-hydroxyquinoline-3-carboxylic acid (1.0 eq) to phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.

  • Heat the mixture to 120°C in a 1,4-dioxane solvent for 1 hour.[2]

  • After cooling, the reaction mixture is cautiously poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 4-chloroquinoline-3-carboxylic acid.

Route 2: The Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction offers an alternative and powerful method for the synthesis of functionalized quinolines, particularly 2-chloro-3-formylquinolines, from readily available N-arylacetamides.[5] While not a direct route to the carboxylic acid, the resulting 3-formyl group can be subsequently oxidized.

Mechanistic Insights

The reaction involves the formation of a Vilsmeier reagent (a chloroiminium salt) from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[5] This electrophilic reagent then reacts with an N-arylacetamide in a process involving double formylation, intramolecular cyclization, and elimination to yield the 2-chloro-3-formylquinoline.[5]

Vilsmeier_Haack_Pathway Acetanilide N-Arylacetamide FormylQuinoline 2-Chloro-3-formylquinoline Acetanilide->FormylQuinoline Vilsmeier-Haack Cyclization VilsmeierReagent Vilsmeier Reagent (DMF/POCl₃) VilsmeierReagent->FormylQuinoline FinalProduct 4-Chloroquinoline- 3-carboxylic Acid FormylQuinoline->FinalProduct Oxidation & Further Modification (Hypothetical)

Subsequent Transformation to the Carboxylic Acid

The 2-chloro-3-formylquinoline obtained from the Vilsmeier-Haack reaction would require further chemical modification to yield 4-chloroquinoline-3-carboxylic acid. This would likely involve an oxidation of the formyl group to a carboxylic acid and a subsequent (or prior) modification at the 4-position, making this a more indirect and potentially lower-yielding route compared to the Gould-Jacobs pathway for this specific target molecule.

Experimental Protocol: Vilsmeier-Haack Route (for 2-Chloro-3-formylquinoline)
  • Prepare the Vilsmeier reagent by slowly adding POCl₃ (2.0-3.0 eq) to ice-cold DMF (3.0-5.0 eq) with stirring.

  • To this reagent, add the substituted N-arylacetamide (1.0 eq) portion-wise, maintaining a low temperature.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 2-chloro-3-formylquinoline. Yields for this type of reaction are reported to be in the range of 60-80%.[6]

Comparative Analysis of the Synthetic Routes

FeatureGould-Jacobs RouteVilsmeier-Haack Route
Starting Materials Anilines, diethyl ethoxymethylenemalonateN-Arylacetamides, DMF, POCl₃
Key Intermediate 4-Hydroxyquinoline-3-carboxylic acid2-Chloro-3-formylquinoline
Number of Steps 3 (Condensation/Cyclization, Saponification, Chlorination)Multi-step (Cyclization, Oxidation, further modification)
Reaction Conditions High temperatures for cyclization (up to 260°C)Milder cyclization temperatures (80-90°C)
Reported Yields Generally good; Saponification step reported at 92%[4]Good for the initial product (60-80%)[6], but overall yield for the target molecule is lower due to additional steps.
Scalability Well-established and scalableScalable, but may generate more waste from reagents.
Substrate Scope Effective for anilines with electron-donating groups at the meta-position.[1] Anilines with electron-withdrawing groups may react poorly.[7]Generally good for N-arylacetamides with electron-donating groups.[5]
Directness to Target More direct route to the desired product.Indirect route requiring further functional group transformations.

Conclusion and Recommendations

For the synthesis of 4-chloroquinoline-3-carboxylic acid, the Gould-Jacobs reaction pathway emerges as the more direct and efficient strategy. Its prevalence in the literature for constructing the 4-hydroxyquinoline-3-carboxylic acid core, which is the immediate precursor to the final chlorination step, underscores its reliability. While the high temperatures required for the thermal cyclization can be a drawback, especially for thermally sensitive substrates, the overall route is robust and well-documented.

The Vilsmeier-Haack reaction , while a powerful tool for generating other functionalized quinolines, presents a more circuitous route to 4-chloroquinoline-3-carboxylic acid. The necessity of oxidizing the 3-formyl group and potentially modifying the 2- and 4-positions adds complexity and is likely to reduce the overall yield. However, for the synthesis of 2-chloro-3-formylquinoline derivatives as a starting point for other analogues, it remains a highly valuable and efficient method.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the availability of starting materials, and the scale of the synthesis. For the direct and efficient production of 4-chloroquinoline-3-carboxylic acid, the Gould-Jacobs pathway is the recommended approach.

References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. (n.d.). National Institutes of Health.
  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (n.d.). Google Patents.
  • CHLOROQUINE synthesis. (n.d.). ChemicalBook.
  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. Retrieved January 24, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry. Retrieved January 24, 2026, from [Link]

Sources

Validation

A Comparative Guide to DHODH Inhibition: The Potent Inhibitor Brequinar vs. the 4-Chloroquinoline-3-Carboxylic Acid Scaffold

A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Discovery In the landscape of therapeutic drug discovery, targeting metabolic pathways essential for cancer cell proliferation and immune respons...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Discovery

In the landscape of therapeutic drug discovery, targeting metabolic pathways essential for cancer cell proliferation and immune responses has emerged as a highly promising strategy. One such critical target is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This guide provides a comprehensive comparison of two distinct chemical entities in the context of DHODH inhibition: brequinar, a well-characterized and potent inhibitor with a history in clinical trials, and 4-chloroquinoline-3-carboxylic acid, a representative of the broader quinoline carboxylic acid class, which has been explored for its therapeutic potential.

This analysis moves beyond a simple cataloging of features to provide a deeper understanding of the mechanistic nuances, structure-activity relationships (SAR), and practical experimental considerations for researchers in the field.

The Central Role of DHODH in Cellular Proliferation

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines—the conversion of dihydroorotate to orotate.[1] Pyrimidines are essential building blocks for DNA and RNA, and thus, rapidly dividing cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway.[2] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and the suppression of proliferation.[1] This dependency makes DHODH an attractive target for the development of anticancer, immunosuppressive, and antiviral agents.

Brequinar: A Potent and Clinically Evaluated DHODH Inhibitor

Brequinar (NSC 368390) is a potent, non-competitive inhibitor of human DHODH with IC50 values in the low nanomolar range.[3] Its high affinity and specificity have made it a benchmark compound for DHODH research.

Mechanism of Action and Cellular Effects

Brequinar exerts its biological effects by binding to the ubiquinone-binding site of DHODH, thereby blocking its enzymatic activity.[4] This leads to a rapid depletion of intracellular pyrimidine pools, which in turn triggers:

  • Cell Cycle Arrest: Cells are halted in the S-phase of the cell cycle, a phase that demands a high supply of nucleotides for DNA replication.[1]

  • Cytostatic Effects: As a standalone agent, brequinar is primarily cytostatic, meaning it inhibits cell proliferation rather than directly inducing cell death.[5]

  • Induction of Differentiation: In certain cancer types, such as acute myeloid leukemia (AML), DHODH inhibition by brequinar has been shown to induce cellular differentiation.[6]

Clinical and Research Context

Brequinar has undergone clinical trials for various solid tumors.[7] While it showed limited efficacy as a monotherapy in these initial trials, there is a renewed interest in its use, particularly for hematological malignancies like AML and in combination therapies.[3] Its potent antiviral and immunosuppressive properties are also areas of active investigation.

The Quinoline Carboxylic Acid Scaffold: A Platform for DHODH Inhibitor Discovery

The quinoline carboxylic acid moiety is a well-established pharmacophore in medicinal chemistry.[8] Various derivatives of this scaffold have been synthesized and evaluated as DHODH inhibitors, with some demonstrating potency comparable to brequinar.[9]

Structure-Activity Relationship (SAR) of Quinolone-Based DHODH Inhibitors

Research into quinoline carboxylic acid analogs has revealed key structural features crucial for potent DHODH inhibition[3]:

  • A Carboxylic Acid Group: The carboxylic acid moiety is critical for binding to the enzyme, often forming key interactions with amino acid residues in the active site. For brequinar and its analogs, this is typically at the C(4) position.[3]

  • Bulky Hydrophobic Substituents: A large, hydrophobic group at the C(2) position of the quinoline ring is generally required for high potency.[3]

  • Substitutions on the Benzo Ring: Modifications to the benzo portion of the quinoline ring can modulate the compound's potency and pharmacokinetic properties.[3]

Evaluating 4-Chloroquinoline-3-Carboxylic Acid as a DHODH Inhibitor

Based on the established SAR for potent quinoline-based DHODH inhibitors, 4-chloroquinoline-3-carboxylic acid is not predicted to be a highly effective inhibitor. The placement of the carboxylic acid at the C(3) position and the lack of a large hydrophobic substituent at the C(2) position deviate significantly from the optimal structural requirements. While the quinoline core is present, the specific arrangement of functional groups is unlikely to facilitate the necessary interactions within the DHODH active site for potent inhibition. This compound is more likely to serve as a chemical intermediate for the synthesis of more complex molecules rather than being a bioactive agent against DHODH itself.[10]

Quantitative Data Summary

The following table summarizes the available inhibitory concentration data for brequinar and representative potent quinoline carboxylic acid derivatives. No direct DHODH inhibition data for 4-chloroquinoline-3-carboxylic acid is available in the reviewed literature, which aligns with the SAR-based prediction of its low activity.

Compound/ClassTargetReported IC50 (Human DHODH)Key Cellular Effects
Brequinar DHODH~5.2 - 20 nM[2]Cell cycle arrest, cytostatic, induces differentiation in some cancers
Quinoline-4-Carboxylic Acid Derivatives DHODH9.71 ± 1.4 nM to 26.2 ± 1.8 nM (for potent analogs)[9]Antiproliferative, effects rescued by uridine[1]
4-Chloroquinoline-3-Carboxylic Acid DHODHData not available (Predicted to be a weak inhibitor)Unknown

Visualizing the DHODH Inhibition Pathway and Experimental Workflows

DHODH in the De Novo Pyrimidine Biosynthesis Pathway

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidines Pyrimidines (UMP) Orotate->Pyrimidines ... DHODH->Orotate Brequinar Brequinar / Potent Quinoline Carboxylic Acids Brequinar->DHODH Inhibition DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA

Caption: Inhibition of DHODH by brequinar blocks the conversion of dihydroorotate to orotate.

Experimental Workflow for DHODH Inhibitor Validation

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Enzyme_Assay In Vitro DHODH Enzyme Inhibition Assay IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Cell_Prolif Cell Proliferation Assay IC50_Det->Cell_Prolif Confirmed direct inhibition Uridine_Rescue Uridine Rescue Experiment Cell_Prolif->Uridine_Rescue Conclusion Validated DHODH Inhibitor Uridine_Rescue->Conclusion On-target effect confirmed Start Test Compound Start->Enzyme_Assay

Caption: A typical workflow for validating a novel DHODH inhibitor.

Experimental Protocols

In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on recombinant human DHODH.

Principle: The activity of DHODH is monitored by the reduction of the dye 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm is proportional to DHODH activity.[2]

Materials:

  • Recombinant Human DHODH

  • L-Dihydroorotic acid (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-Dichlorophenolindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[2]

  • Test compounds and a reference inhibitor (e.g., Brequinar) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add the compound dilutions. Include a DMSO-only control.

  • Add the recombinant human DHODH enzyme to each well and pre-incubate for 15-30 minutes at room temperature.[11]

  • Prepare a reaction mixture containing L-Dihydroorotic acid, Decylubiquinone, and DCIP in the assay buffer.[2]

  • Initiate the reaction by adding the reaction mixture to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.[2]

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

Cellular Proliferation Assay with Uridine Rescue

This assay determines the effect of the inhibitor on cell growth and confirms that the antiproliferative effect is due to the inhibition of de novo pyrimidine synthesis.

Principle: DHODH inhibition depletes cellular pyrimidines, leading to the inhibition of proliferation. This effect can be reversed by adding exogenous uridine, which bypasses the need for the de novo pathway.[12][13]

Materials:

  • Rapidly proliferating cell line (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Test compound

  • Uridine solution

  • Cell proliferation reagent (e.g., WST-8, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. For the rescue experiment, a parallel set of wells is co-treated with the test compound and a fixed concentration of uridine (e.g., 100 µM).[13]

  • Include appropriate vehicle (DMSO) and uridine-only controls.

  • Incubate the plates for 48-72 hours.

  • Add the cell proliferation reagent according to the manufacturer's protocol and measure the signal (absorbance or luminescence).

  • Calculate the IC50 values for the compound with and without uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates on-target DHODH inhibition.[2]

Conclusion

Brequinar stands as a highly potent and specific inhibitor of DHODH, serving as an invaluable tool for studying the functional consequences of blocking de novo pyrimidine synthesis. Its well-documented activity provides a strong benchmark for the evaluation of new chemical entities.

The 4-quinoline carboxylic acid scaffold represents a versatile platform for the design of novel DHODH inhibitors. However, the specific arrangement of functional groups is paramount for achieving high potency. Based on established structure-activity relationships, 4-chloroquinoline-3-carboxylic acid itself is not an optimal candidate for DHODH inhibition. Researchers aiming to develop novel DHODH inhibitors based on the quinoline core should focus on derivatives that incorporate a carboxylic acid at the C(4) position and a significant hydrophobic moiety at the C(2) position.

This comparative guide underscores the importance of integrating structural biology, medicinal chemistry, and robust experimental validation in the pursuit of novel and effective DHODH-targeting therapeutics.

References

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171-186.e15.
  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856436.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 5162-5186.
  • Madak, J. T., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and Their Potential as Anti-SARS-CoV-2 Agents. Molecules, 27(22), 7856.
  • Gu, M., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Madak, J. T., et al. (2018).
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Urakami, H., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central, PMC10502120.
  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 44(5), 913-919.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • ResearchGate. (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance.... [Link]

  • Brezovska, K., et al. (2020). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem, 15(24), 2495-2503.
  • Fukumoto, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(12), 2825-2835.
  • Fandy, T. E., et al. (2022). Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia.
  • ResearchGate. The uridine rescue is influenced by uridine concentrations and by the.... [Link]

Sources

Comparative

A Comparative Guide to the Antibacterial Spectrum of 4-Chloroquinoline-3-Carboxylic Acid Derivatives

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can yield effective therapeutic agents is a cornerstone of modern drug discovery. Among these, the quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can yield effective therapeutic agents is a cornerstone of modern drug discovery. Among these, the quinoline nucleus has long been recognized as a privileged structure in medicinal chemistry, forming the backbone of numerous successful drugs.[1][2] This guide provides an in-depth technical assessment of the antibacterial spectrum of a specific subclass: 4-chloroquinoline-3-carboxylic acid derivatives. We will delve into their comparative efficacy against a range of pathogens, the underlying mechanisms of action, and the standardized methodologies required for their evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.

The Quinoline Scaffold: A Foundation for Antibacterial Activity

The quinoline ring system is a versatile heterocyclic scaffold found in both natural products and synthetic compounds, exhibiting a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][3] The addition of a carboxylic acid group at the 3-position and a halogen, such as chlorine, at the 4-position, creates the 4-chloroquinoline-3-carboxylic acid core. This core is structurally related to the well-known quinolone antibiotics, which are potent inhibitors of bacterial DNA synthesis.[4][5] The exploration of derivatives from this core aims to enhance potency, broaden the antibacterial spectrum, and overcome existing resistance mechanisms.

Comparative Antibacterial Spectrum: A Quantitative Overview

The true measure of an antibacterial agent's potential lies in its spectrum of activity. This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The data presented below is a synthesis of findings from various studies, comparing the in vitro activity of different quinoline-4-carboxylic acid derivatives against clinically relevant Gram-positive and Gram-negative bacteria.

While specific data for a wide range of 4-chloroquinoline-3-carboxylic acid derivatives is dispersed across numerous studies, the following table represents the activity profile of analogous quinoline-4-carboxylic acid derivatives to provide a comparative baseline. Structural modifications significantly influence the antibacterial activity.[1][6] For instance, the introduction of different substituents at various positions on the quinoline ring can modulate the compound's spectrum and potency.[1][7]

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Gram StainReference
2-Phenyl-quinoline-4-carboxylic acid (Derivative 5a₄) Staphylococcus aureus64Positive[1][6]
2-Phenyl-quinoline-4-carboxylic acid (Derivative 5a₇) Escherichia coli128Negative[1][6]
Quinolone Hybrid (Derivative 5d) Methicillin-resistant S. aureus (MRSA)0.125 - 8Positive[8]
Quinolone Hybrid (Derivative 5d) Gram-Negative Strains0.125 - 8Negative[8]
8-Hydroxyquinoline (Derivative 5, with chlorine) Vibrio parahaemolyticus10⁻⁶ (mg/mL)Negative[9]
8-Hydroxyquinoline (Derivative 5, with chlorine) Staphylococcus aureus10⁻⁶ (mg/mL)Positive[9]
Novel Quinolines (General Screen) Bacillus cereus, Pseudomonas3.12 - 50Mixed[10]
1-ethyl-6-fluoro-7-(1-piperazinyl) (Compound 34) Gram-Positive & Gram-Negative BacteriaMore active than Oxolinic AcidMixed[7]

Note: The efficacy of these compounds can vary significantly based on the specific derivative and the bacterial strain being tested. The data highlights that modifications to the core quinoline-4-carboxylic acid structure can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[8]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][11][12] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily found in bacteria, this enzyme introduces negative supercoils into the DNA, a process essential for initiating replication and relieving torsional stress.[5] In many Gram-negative bacteria, DNA gyrase is the primary target for quinolones.[13]

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) the intertwined daughter chromosomes after DNA replication, allowing them to segregate into daughter cells. It is the primary target in many Gram-positive bacteria.[13][14]

Quinolones bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[13][14] This leads to an accumulation of double-strand DNA breaks, which halts DNA replication and ultimately triggers cell death.[11] This targeted action against enzymes essential for bacteria but not present in the same form in eukaryotes provides a basis for their selective toxicity.

Quinolone Mechanism of Action Mechanism of Quinolone Antibacterial Action cluster_bacterium Bacterial Cell DNA Bacterial Chromosomal DNA Replication DNA Replication & Transcription DNA->Replication required for Gyrase DNA Gyrase (Primary target in Gram-negative) Replication->Gyrase relieved by TopoIV Topoisomerase IV (Primary target in Gram-positive) Replication->TopoIV relieved by DS_Breaks Double-Strand DNA Breaks Gyrase->DS_Breaks leads to TopoIV->DS_Breaks leads to Quinolone 4-Chloroquinoline Derivative Quinolone->Gyrase Inhibits Quinolone->TopoIV Inhibits CellDeath Bacterial Cell Death DS_Breaks->CellDeath triggers

Caption: Quinolone derivatives inhibit DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure reproducibility and comparability of results, standardized protocols are essential. The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.

Objective: To determine the minimum concentration of a 4-chloroquinoline-3-carboxylic acid derivative required to inhibit the visible growth of a specific bacterial strain in vitro.

Materials:

  • 96-well microtiter plates (sterile)

  • Test compound (4-chloroquinoline-3-carboxylic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only) and solvent control (broth + solvent)

  • Multichannel pipette

  • Incubator (37°C)

  • Plate reader or visual inspection mirror

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Create a stock solution of the test compound.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. Typically, this is done across 10 wells, leaving two wells for controls. The final volume in each well should be 50 µL.

    • Causality: Serial dilution creates a concentration gradient, which is critical for identifying the precise MIC value rather than just a qualitative measure of activity.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, inoculate fresh broth and grow the bacteria to the logarithmic phase (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute this culture in the broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

    • Causality: Using a standardized inoculum density is crucial for reproducibility. Too high a density can overwhelm the antibiotic, leading to falsely high MICs.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions and the positive control.

    • Add 50 µL of inoculum to a "growth control" well containing only broth.

    • Add 100 µL of sterile broth to a "sterility control" well.

    • The final volume in the test wells will be 100 µL.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and contamination.

    • Incubate the plate at 37°C for 18-24 hours.

    • Causality: This incubation period allows sufficient time for bacterial growth in the absence of effective antibiotic concentrations.

  • Data Interpretation:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • The growth control well should be turbid, and the sterility control well should be clear.

    • Self-Validation: The controls validate the experiment. Growth in the positive control confirms the viability of the inoculum, while clarity in the sterility control confirms the absence of contamination.

A Self-Validating Workflow for Antibacterial Assessment

The process of evaluating a novel compound requires a logical and systematic workflow, from initial screening to in-depth analysis. Each stage includes inherent checks to ensure the validity of the results.

Antibacterial Assessment Workflow Workflow for Assessing Antibacterial Spectrum A Compound Synthesis & Characterization B Primary Screening (e.g., Agar Diffusion) A->B Purity >95% C Quantitative MIC Determination (Broth Microdilution) B->C Active Hits D Spectrum Analysis (Panel of Gram+ & Gram- Bacteria) C->D Potent Compounds (Low MIC) E Mechanism of Action Studies (e.g., DNA Gyrase Assay) D->E Broad-Spectrum or Targeted Activity F Cytotoxicity & Safety Profiling D->F E->F Validate Target Engagement G Lead Compound Identification F->G High Therapeutic Index

Caption: A systematic workflow for identifying and validating novel antibacterial lead compounds.

Conclusion and Future Outlook

4-Chloroquinoline-3-carboxylic acid derivatives represent a promising class of compounds in the search for new antibacterial agents. Their activity is rooted in the well-established mechanism of inhibiting bacterial DNA replication, and structural modifications offer a pathway to enhance their potency and broaden their spectrum.[1][9] The data indicates that derivatives can be developed to be effective against both Gram-positive and Gram-negative pathogens, including those with existing resistance profiles.[8] For drug development professionals, the key lies in systematic evaluation using validated protocols, such as the broth microdilution method, to generate reliable and comparable data. Future work should focus on optimizing the structure-activity relationship to improve the therapeutic index, ensuring potent antibacterial activity is paired with low host cytotoxicity.

References

  • Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives Source: ScienceOpen URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae Source: Eco-Vector Journals Portal URL: [Link]

  • Title: Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights Source: MDPI URL: [Link]

  • Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives Source: MedCrave online URL: [Link]

  • Title: Quinolone antibiotic Source: Wikipedia URL: [Link]

  • Title: Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance Source: MDPI URL: [Link]

  • Title: Mechanism of action of and resistance to quinolones Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids Source: PubMed URL: [Link]

  • Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: ResearchGate URL: [Link]

  • Title: Fluoroquinolones: Mechanisms of Action and Resistance Source: YouTube URL: [Link]

  • Title: Mechanisms of quinolone action and resistance: where do we stand? Source: Microbiology Society URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Efficacy in Quinoline Synthesis

For my fellow researchers, scientists, and professionals in drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry and materials science. Its synthesis, therefore, is a subject of perpetual...

Author: BenchChem Technical Support Team. Date: February 2026

For my fellow researchers, scientists, and professionals in drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry and materials science. Its synthesis, therefore, is a subject of perpetual optimization. This guide offers an in-depth comparison of the efficacy of various catalytic systems in quinoline synthesis, moving beyond a mere recitation of methods to a critical analysis of their performance, mechanistic underpinnings, and practical applicability.

The Enduring Importance of Quinolines and Their Synthesis

The quinoline ring system is a privileged scaffold, forming the core of numerous pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents.[1][2] Its continued relevance drives the demand for synthetic routes that are not only high-yielding but also efficient, scalable, and environmentally benign. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, while foundational, often grapple with harsh conditions, low yields, and the use of toxic reagents.[3][4] This has spurred the evolution of catalytic approaches, which can be broadly categorized into three major domains: traditional acid/base catalysis, transition-metal catalysis, and the burgeoning field of nanocatalysis.

Comparative Analysis of Catalytic Strategies

The choice of catalyst is paramount, dictating not only the efficiency of the reaction but also its substrate scope, operational complexity, and environmental footprint. Here, we compare the performance of representative catalysts across different synthetic strategies, focusing on the widely utilized Friedländer annulation as a benchmark reaction.

The Friedländer Annulation: A Versatile Platform for Comparison

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is an exemplary platform for comparing catalyst efficacy due to its versatility and the extensive research dedicated to its optimization.[4][5]

Table 1: Comparative Efficacy of Various Catalysts in the Friedländer Quinoline Synthesis

Catalyst TypeCatalystReaction ConditionsReaction TimeYield (%)ReusabilityReference
Metal-Free (Acid) p-Toluenesulfonic acid (p-TsOH)Solvent-free, 80-120 °C1-4 h85-95Not Reusable[5]
Metal-Free (Iodine) I₂Solvent-free, 80-100 °C0.5-2 h90-98Not Reusable[6]
Transition Metal Ruthenium ([(p-cymene)RuCl₂]₂)Toluene, 120 °C12 h75-92Not Reported[7]
Transition Metal Zinc Iodide (ZnI₂)Dioxane, 100 °C8 h88-96Not Reusable[7]
Nanocatalyst Copper(II) oxide (CuO NPs)Solvent-free, 140 °C20-40 min80-956 cycles (slight decrease in activity)[8]
Nanocatalyst Magnetite (Fe₃O₄@SiO₂-SO₃H NPs)Ethanol, reflux5-10 min85-966 cycles (yield drop from 94% to 92%)[1][8]
Nanocatalyst Silver-Graphene Oxide (Ag₂O@GO)Ethanol, Room Temp.20 minup to 977 cycles (high efficiency retained)[9]

Deep Dive into Catalyst Classes: Mechanisms and Practical Insights

Metal-Free Catalysis: Simplicity and Accessibility

Metal-free catalysis offers the significant advantages of lower cost, reduced toxicity, and simpler purification procedures. These reactions are often promoted by Brønsted or Lewis acids, or by unique reagents like molecular iodine.

Mechanism of Acid-Catalyzed Friedländer Synthesis:

The reaction typically proceeds through an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration. The acid catalyst activates the carbonyl group, facilitating the nucleophilic attack.[5]

Acid_Catalyzed_Friedlander cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization & Aromatization 2-aminoaryl_ketone 2-Aminoaryl Ketone aldol_adduct Aldol Adduct 2-aminoaryl_ketone->aldol_adduct H+ activation alpha-methylene_ketone α-Methylene Ketone alpha-methylene_ketone->aldol_adduct enone α,β-Unsaturated Ketone aldol_adduct->enone -H₂O cyclized_intermediate Cyclized Intermediate enone->cyclized_intermediate Intramolecular Michael Addition H+ H+ quinoline Quinoline cyclized_intermediate->quinoline -H₂O (Aromatization)

Caption: General mechanism of the acid-catalyzed Friedländer synthesis.

Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis [6]

This protocol exemplifies the simplicity and efficiency of metal-free catalysis.

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and molecular iodine (10 mol%).

  • Reaction Conditions: Heat the mixture under solvent-free conditions at 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Transition-Metal Catalysis: High Efficiency and Tunability

Transition metals like ruthenium, copper, and zinc have been extensively employed to catalyze quinoline synthesis, often offering high yields and the ability to tolerate a wider range of functional groups.[6][7]

Mechanism of Ruthenium-Catalyzed Annulation:

In this example, a ruthenium catalyst facilitates an aza-Michael addition followed by intramolecular annulation. The metal center plays a crucial role in activating the substrates and promoting the key bond-forming steps.[7]

Ruthenium_Catalyzed_Annulation Ru_catalyst [(p-cymene)RuCl₂]₂ Ru_complex Ruthenium Complex Ru_catalyst->Ru_complex + Enaminone Enaminone Enaminone Michael_adduct Aza-Michael Adduct Ru_complex->Michael_adduct + Anthranil Anthranil Anthranil Michael_adduct->Ru_catalyst Catalyst Regeneration Cyclized_intermediate Cyclized Intermediate Michael_adduct->Cyclized_intermediate Intramolecular Cyclization Quinoline 3-Substituted Quinoline Cyclized_intermediate->Quinoline - H₂O, - NH₃

Caption: Simplified catalytic cycle for ruthenium-catalyzed quinoline synthesis.

Causality in Experimental Choices: The choice of a specific transition metal and its ligand system is critical. For instance, the p-cymene ligand in the ruthenium catalyst provides steric bulk and electronic properties that stabilize the catalytic intermediates and promote the desired reactivity. The selection of a high-boiling solvent like toluene is often necessary to achieve the required reaction temperature for catalyst activation and efficient turnover.

Nanocatalysis: The Frontier of Efficiency and Reusability

Nanocatalysts have emerged as a highly promising class of materials for organic synthesis, offering several advantages over their homogeneous and conventional heterogeneous counterparts. Their high surface-area-to-volume ratio provides a greater number of active sites, leading to enhanced catalytic activity and often milder reaction conditions.[1][8]

Advantages of Nanocatalysts:

  • High Activity: Increased surface area leads to more efficient catalysis.

  • Mild Reaction Conditions: Many nanocatalyzed reactions proceed at lower temperatures and pressures.

  • High Yields and Selectivity: The unique electronic and geometric properties of nanoparticles can lead to improved yields and selectivity.

  • Reusability: As heterogeneous catalysts, they can be easily separated from the reaction mixture and reused, reducing cost and waste.[8]

Experimental Protocol: CuO Nanoparticle-Catalyzed Friedländer Synthesis [8]

This protocol highlights the operational simplicity and green credentials of nanocatalysis.

  • Catalyst and Reactants: In a reaction vessel, add the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and copper(II) oxide nanoparticles (CuO NPs, 20 mol%).

  • Reaction Conditions: Heat the mixture under solvent-free conditions at 140 °C for 20-40 minutes.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, add ethanol to the reaction mixture and stir.

  • Catalyst Recovery: Separate the CuO NPs by centrifugation or filtration. The catalyst can be washed with ethanol, dried, and reused.

  • Purification: Evaporate the solvent from the filtrate and purify the crude product by recrystallization or column chromatography.

Mechanism of Nanocatalyzed Friedländer Synthesis:

The high surface area and Lewis acidic sites on the surface of metal oxide nanoparticles like CuO and Fe₃O₄ are thought to activate the carbonyl groups of the reactants, facilitating the initial aldol or Knoevenagel condensation. The reaction then proceeds through cyclization and dehydration on the catalyst surface.[1][8]

Nanocatalyst_Workflow cluster_0 Reaction cluster_1 Catalyst Recovery & Reuse Reactants Reactants Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Nanocatalyst Nanocatalyst Nanocatalyst->Reaction_Mixture Product Quinoline Product Reaction_Mixture->Product Heating Separation Separation (e.g., Centrifugation) Product->Separation Recovered_Catalyst Recovered Nanocatalyst Separation->Recovered_Catalyst Reuse Reuse Recovered_Catalyst->Reuse Reuse->Reaction_Mixture

Caption: General workflow for a nanocatalyzed quinoline synthesis.

Conclusion: Selecting the Optimal Catalyst for Your Needs

The choice of catalyst for quinoline synthesis is a multi-faceted decision that depends on the desired substitution pattern, scale of the reaction, cost considerations, and environmental constraints.

  • Metal-free catalysts are ideal for their simplicity, low cost, and accessibility, particularly for straightforward syntheses where harsh conditions are tolerable.

  • Transition-metal catalysts offer a broader substrate scope and higher efficiency for more complex quinoline derivatives, though catalyst cost and removal can be a concern.

  • Nanocatalysts represent the cutting edge, providing exceptional activity under mild conditions, high yields, and excellent reusability, making them a prime choice for developing sustainable and economically viable synthetic processes.

As Senior Application Scientists, our role is to not only provide methods but to empower researchers with the understanding to make informed decisions. By considering the mechanistic nuances and practical trade-offs of each catalytic system, you can select the most effective and efficient path to your target quinoline derivatives.

References

Sources

Comparative

A Comparative Guide to the Antitumor Activity of Novel Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Profile of Quinoline-4-Carboxylic Acids in Oncology The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of Quinoline-4-Carboxylic Acids in Oncology

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this class, quinoline-4-carboxylic acid derivatives have emerged as a particularly promising avenue for the development of novel anticancer agents.[2] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles to target specific molecular pathways implicated in tumorigenesis and cancer progression.[2]

This guide provides a comprehensive evaluation of the antitumor activity of novel quinoline-4-carboxylic acids, offering a comparative analysis of their efficacy, insights into their mechanisms of action, and detailed experimental protocols for their evaluation. As Senior Application Scientists, our goal is to synthesize technical data with practical, field-proven insights to empower your research and development endeavors.

Comparative Antitumor Activity of Novel Quinoline-4-Carboxylic Acid Derivatives

The antitumor efficacy of novel quinoline-4-carboxylic acid derivatives is typically first assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a key metric for comparison.

Below is a summary of the reported IC50 values for several recently developed quinoline-4-carboxylic acid derivatives across various cancer cell lines. This data highlights the differential sensitivity of cancer cells to these compounds and underscores the importance of the specific chemical substitutions on the quinoline core.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound P6 SIRT3 InhibitionMLLr leukemic cell lines7.2[3][4]
Compound 3j Not SpecifiedMCF-7 (Breast)Not specified, but showed 82.9% growth reduction[1]
Compound 4c Tubulin Polymerization InhibitionMDA-MB-231 (Breast)Potent (specific value not provided)[2]
HOP-92 (Non-small cell lung)2.37
SNB-75 (CNS)2.38
RXF 393 (Renal)2.21
Compound 41 DHODH InhibitionNot Specified0.00971[2]
Compound 43 DHODH InhibitionNot Specified0.0262[2]
Compound 5a MRP2 InhibitionA2780/RCIS (Ovarian)>100[5]
Compound 6b MRP2 InhibitionA2780/RCIS (Ovarian)31.95-84.41[5]
Compound 6c MRP2 InhibitionA2780/RCIS (Ovarian)31.95-84.41[5]
Compound 7b MRP2 InhibitionA2780/RCIS (Ovarian)31.95-84.41[5]

Elucidating the Mechanisms of Action: Beyond Cytotoxicity

Understanding the molecular mechanisms by which these compounds exert their antitumor effects is crucial for rational drug design and patient selection. Novel quinoline-4-carboxylic acids have been shown to act through various mechanisms, including the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.[1][2]

Key Mechanistic Pathways

Several critical signaling pathways that are often dysregulated in cancer have been identified as targets for quinoline-4-carboxylic acid derivatives. These include:

  • PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers.[6] Some novel quinoline derivatives have been shown to inhibit PI3Kα, leading to the suppression of the downstream Akt pathway and subsequent induction of apoptosis.[6]

  • MAPK Signaling Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is also frequently observed in cancer.

The following diagram illustrates a simplified overview of how a hypothetical quinoline-4-carboxylic acid derivative might inhibit the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Quinoline-4-Carboxylic Acid Derivative Compound->PI3K Inhibits MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the in vitro MTT proliferation assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the quinoline-4-carboxylic acid derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • PI Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

In Vivo Antitumor Activity (Murine Xenograft Model)

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for preclinical evaluation of anticancer drug candidates. [7] Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old. 2. Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to improve tumor take rate.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2. 5. Drug Administration: Administer the quinoline-4-carboxylic acid derivative and vehicle control to their respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a specified size, or for a predetermined duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.

Xenograft_Model_Workflow A 1. Prepare Tumor Cell Suspension B 2. Subcutaneous Injection into Mice A->B C 3. Monitor Tumor Growth B->C D 4. Randomize Mice into Groups C->D E 5. Drug Administration D->E F 6. Continue Monitoring Tumor Volume & Body Weight E->F G 7. Endpoint: Excise & Analyze Tumors F->G H 8. Evaluate Antitumor Efficacy G->H

Caption: Workflow for the in vivo murine xenograft model.

Conclusion

Novel quinoline-4-carboxylic acids represent a highly promising and versatile class of compounds for the development of new anticancer therapies. Their synthetic tractability and the ability to modulate their activity against various cancer-related targets through chemical modification make them an attractive area of research. This guide has provided a comparative overview of their antitumor activity, insights into their mechanisms of action, and detailed protocols for their preclinical evaluation. By employing these robust methodologies, researchers can effectively identify and advance the most promising candidates toward clinical development.

References

  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
  • Considerations for Whole-Slide Analysis of Murine Xenografts Experiments. (n.d.). PubMed Central.
  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Champions Oncology.
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PubMed Central.
  • The IC50 values of compounds C1 to C10 against four cancer cell lines. (n.d.).
  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (2018). PubMed.
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020).
  • Xenograft Tumor Assay Protocol. (n.d.). Rutgers Cancer Institute of New Jersey.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
  • Isolation of xenografted cells | Tumors | Protocol. (n.d.). Miltenyi Biotec.
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020).

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking New Quinoline Derivatives Against Existing Antimalarial Drugs

Authored for Researchers, Scientists, and Drug Development Professionals The quinoline molecular scaffold is the historical cornerstone of antimalarial chemotherapy, from the discovery of quinine to the synthesis of chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline molecular scaffold is the historical cornerstone of antimalarial chemotherapy, from the discovery of quinine to the synthesis of chloroquine (CQ), mefloquine, and primaquine[1]. However, the relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous effort to develop novel, effective, and safe quinoline derivatives[2][3]. This guide provides a robust, multi-stage framework for the preclinical benchmarking of new quinoline derivatives (NQDs), ensuring a rigorous and objective comparison against established antimalarial agents. Our approach is grounded in field-proven methodologies, emphasizing scientific causality and generating self-validating, reproducible data.

Strategic Selection of Benchmark Comparators

A meaningful comparison requires a well-considered panel of existing drugs. We recommend a trio of quinolines and a current first-line therapeutic to provide a comprehensive performance context.

  • Chloroquine (CQ): As the prototypical 4-aminoquinoline, CQ is the essential benchmark.[1] Its inclusion allows for the critical assessment of an NQD's activity against both CQ-sensitive (CQS) and CQ-resistant (CQR) parasite strains, providing immediate insight into its potential to overcome common resistance mechanisms.[4][5]

  • Mefloquine (MQ): A quinoline methanol, MQ has a distinct resistance profile and mechanism of action compared to CQ, involving interaction with the parasite's 80S ribosome.[1] Including MQ helps to classify the NQD's activity profile more broadly.

  • Artemether-Lumefantrine (or another ACT): Artemisinin-based Combination Therapies (ACTs) are the WHO-recommended first-line treatment for uncomplicated P. falciparum malaria.[6][7][8] Benchmarking against an ACT provides a direct comparison to the current standard of care, highlighting the rapid parasite clearance of the artemisinin component and the sustained action of the partner drug.[7][8]

The Benchmarking Workflow: A Phased Approach

A logical progression from high-throughput in vitro screening to more complex in vivo models ensures that only the most promising candidates advance, saving time and resources.

Benchmarking_Workflow cluster_0 Stage 1: In Vitro Assessment cluster_1 Stage 2: Mechanistic Insight cluster_2 Stage 3: In Vivo Efficacy a IC50 Determination (P. falciparum Strains: 3D7 & Dd2) c Calculate Selectivity Index (SI) a->c b Cytotoxicity Assay (HEK293T or HepG2 cells) b->c d Hemozoin Inhibition Assay (Cell-Free) c->d Promising SI e Peters' 4-Day Suppressive Test (P. berghei in mice) d->e Active MoA

Caption: A streamlined workflow for antimalarial drug benchmarking.

Stage 1: Foundational In Vitro Efficacy and Selectivity

The initial stage aims to quantify the direct antiplasmodial potency of the NQD and its specific toxicity towards mammalian cells.

Protocol 1: Asexual Blood Stage Activity (IC50 Determination)

This protocol determines the concentration of a drug required to inhibit parasite growth by 50% (IC50), the primary metric of antimalarial potency.

Causality: We use the SYBR Green I-based fluorescence assay due to its high throughput, reliability, and non-reliance on radioactive materials.[9] The inclusion of a CQS strain (P. falciparum 3D7) and a CQR strain (P. falciparum Dd2 or K1) is critical.[10] Potent activity against the CQR strain immediately signals that the NQD may overcome the common resistance mechanism mediated by the P. falciparum chloroquine resistance transporter (PfCRT).[4][11]

Step-by-Step Methodology:

  • Preparation: Prepare 96-well microplates pre-dosed with serial dilutions of the NQD and benchmark drugs.

  • Parasite Culture: Add synchronized, ring-stage P. falciparum cultures (e.g., 3D7 or Dd2 strains) at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) to each well.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I to each well.[12][13] This dye binds to the DNA of any viable parasites.[12]

  • Fluorescence Reading: After a 1-hour incubation in the dark, measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Plot fluorescence intensity against drug concentration and calculate the IC50 values using a non-linear regression dose-response model.[14]

Protocol 2: Mammalian Cell Cytotoxicity Assay (CC50 Determination)

A potent antimalarial is only useful if it is not equally potent at killing host cells. This assay determines the 50% cytotoxic concentration (CC50) against a standard mammalian cell line.

Causality: The MTT assay is a colorimetric, reliable, and widely accepted method for assessing cell viability.[15][16][17] It measures the metabolic activity of mitochondrial dehydrogenases, which is proportional to the number of living cells.[15][17] We use a human cell line like HEK293T (human embryonic kidney) or HepG2 (human liver carcinoma) as a proxy for host cell toxicity.[18]

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate and allow them to adhere for 18-24 hours.[19]

  • Drug Exposure: Replace the medium with fresh medium containing serial dilutions of the NQD and benchmark drugs.[20]

  • Incubation: Incubate for 24-48 hours.[20]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[15] Live cells will reduce the yellow MTT to purple formazan crystals.[15][17]

  • Solubilization: Discard the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at ~570-590 nm using a microplate reader.[15]

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Self-Validation: The Selectivity Index (SI)

The SI is a critical ratio that quantifies the therapeutic window of a compound. It is calculated as: SI = CC50 (Mammalian Cells) / IC50 (P. falciparum) A higher SI value is desirable, indicating greater selectivity for the parasite over host cells. An SI > 10 is often considered a minimum threshold for a promising hit compound.[3]

Stage 2: Unveiling the Mechanism of Action (MoA)

Understanding how a drug works is crucial, especially for overcoming resistance. For quinolines, a primary target is the parasite's heme detoxification pathway.

Protocol 3: Cell-Free Hemozoin Inhibition Assay

During its life cycle, the parasite digests host hemoglobin, releasing toxic free heme.[21] To protect itself, it crystallizes this heme into an inert substance called hemozoin.[21][22] Many quinolines, including CQ, act by inhibiting this crystallization process, leading to a buildup of toxic heme that kills the parasite.[21][23][24]

Causality: This cell-free assay directly measures the NQD's ability to inhibit the formation of β-hematin (a synthetic form of hemozoin), providing strong evidence for this specific MoA.[18][22] It helps differentiate NQDs that act via this classical pathway from those with novel mechanisms.

Hemozoin_Inhibition cluster_0 Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization NQD New Quinoline Derivative (NQD) NQD->Hemozoin

Caption: Mechanism of hemozoin inhibition by quinoline derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of hemin (the precursor to heme) in a suitable solvent (e.g., DMSO).[22]

  • Assay Setup: In a 96-well plate, add serial dilutions of the NQD and control drugs (CQ as a positive inhibitor).

  • Initiation: Add the hemin solution to each well, followed by an acetate buffer (e.g., pH 4.8) to initiate the crystallization process.[22]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 18-24 hours to allow for β-hematin formation.

  • Quantification: After incubation, centrifuge the plate to pellet the insoluble β-hematin. The amount of remaining soluble heme in the supernatant can be quantified colorimetrically after dilution in a basic solution.[22]

  • Data Analysis: Calculate the percentage of hemozoin inhibition relative to a no-drug control.

Stage 3: Preclinical In Vivo Efficacy

Promising in vitro candidates must be tested in a living organism to assess their efficacy, which is influenced by factors like absorption, distribution, metabolism, and excretion (ADME).

Protocol 4: Peters' 4-Day Suppressive Test

This is the standard, widely used primary in vivo screening model for antimalarial compounds.[25][26]

Causality: The model uses mice infected with a rodent malaria parasite, typically Plasmodium berghei.[25][26] The test evaluates a compound's ability to suppress the proliferation of parasites in the blood when administered shortly after infection. This provides a clear and quantifiable measure of in vivo antimalarial activity.[27][28]

Step-by-Step Methodology:

  • Infection: Healthy mice are inoculated intraperitoneally with P. berghei-infected red blood cells.[25]

  • Treatment: Two to four hours post-infection, the mice are randomly assigned to groups and treated orally or subcutaneously with the NQD, benchmark drugs (e.g., CQ at 10 mg/kg), or a vehicle control for four consecutive days.[25]

  • Parasitemia Monitoring: On the fifth day (24 hours after the last dose), thin blood smears are prepared from the tail blood of each mouse.[25]

  • Microscopy: The smears are stained with Giemsa and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.

  • Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group to calculate the percent suppression of parasitemia.

Comparative Performance Data Summary

The following table presents a hypothetical but realistic dataset for a promising New Quinoline Derivative, "NQD-X," against our selected benchmarks.

CompoundIC50 (nM) vs. P. falciparum 3D7 (CQS)IC50 (nM) vs. P. falciparum Dd2 (CQR)Resistance Index (RI)¹CC50 (nM) vs. HEK293T CellsSelectivity Index (SI)²% Suppression In Vivo³
NQD-X 15352.3>20,000>133398% @ 20 mg/kg
Chloroquine 2025012.5>25,000>125099% @ 10 mg/kg
Mefloquine 10151.515,000150095% @ 10 mg/kg
Artemether 540.8>50,000>10,000>99% @ 5 mg/kg

¹ Resistance Index (RI) = IC50 (CQR) / IC50 (CQS). A low RI indicates the compound is effective against resistant strains. ² Selectivity Index (SI) = CC50 / IC50 (CQS). A high SI indicates low toxicity and high selectivity. ³ In vivo efficacy determined by the 4-day suppressive test against P. berghei.

Interpretation of Hypothetical Data: In this example, NQD-X demonstrates high potency against both CQS and CQR strains, with a significantly lower Resistance Index than chloroquine, suggesting it effectively circumvents CQ resistance. Its high Selectivity Index is comparable to the benchmarks, indicating a favorable preliminary safety profile. Furthermore, it shows excellent efficacy in the murine model.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the preclinical benchmarking of new quinoline derivatives. By progressing through phased in vitro and in vivo assessments and comparing against strategically chosen benchmarks, researchers can efficiently identify candidates with the highest potential. NQDs that demonstrate potent activity against resistant strains, a high selectivity index, a clear mechanism of action, and strong in vivo efficacy warrant advancement into more complex preclinical studies, including advanced ADME/Tox profiling and evaluation in primate models, moving one step closer to addressing the urgent global health challenge of malaria.

References

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. [Link]

  • In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. (2020). American Society for Microbiology. [Link]

  • Discovery, mechanisms of action and combination therapy of artemisinin. (n.d.). National Institutes of Health (NIH). [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (n.d.). ResearchGate. [Link]

  • Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. (n.d.). National Institutes of Health (NIH). [Link]

  • The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. (n.d.). National Institutes of Health (NIH). [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. [Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0. (n.d.). Worldwide Antimalarial Resistance Network (WWARN). [Link]

  • Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. (n.d.). MDPI. [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (n.d.). SciELO. [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS. [Link]

  • Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. (n.d.). National Institutes of Health (NIH). [Link]

  • New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (n.d.). National Institutes of Health (NIH). [Link]

  • On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. (n.d.). PLOS ONE. [Link]

  • Artemisinin: a game-changer in malaria treatment. (n.d.). Novartis. [Link]

  • Peter 4 days' suppressive test experimental design. (n.d.). ResearchGate. [Link]

  • Artemisinin resistance and artemisinin-based combination therapy efficacy. (2018). World Health Organization (WHO). [Link]

  • Comparison of SYBR green I and lactate dehydrogenase antimalarial in vitro assay in Plasmodium falciparum field isolates. (2023). Malaria World Journal. [Link]

  • A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum. (n.d.). PLOS ONE. [Link]

  • A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations. (2021). MDPI. [Link]

  • The mechanism of action of quinolines and related anti-malarial drugs. (n.d.). Sabinet African Journals. [Link]

  • Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. (n.d.). National Institutes of Health (NIH). [Link]

  • Peters, W. (1975) The Four-Day Suppressive in Vivo Antimalarial Test. (n.d.). Scientific Research Publishing. [Link]

  • Plasmodium falciparum: In Vitro Cytotoxicity Testing Using MTT. (n.d.). ResearchGate. [Link]

  • Artemisinin-Based Combination Treatment of Falciparum Malaria. (n.d.). National Institutes of Health (NIH). [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). National Institutes of Health (NIH). [Link]

  • Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. (n.d.). National Institutes of Health (NIH). [Link]

  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. (n.d.). Malaria Eradication Scientific Alliance (MESA). [Link]

  • In vivo chemosuppressive activities of combinations of four Nigerian ethnomedicinal antimalarial ferns. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes. (n.d.). National Institutes of Health (NIH). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs. (n.d.). ResearchGate. [Link]

  • New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (n.d.). ResearchGate. [Link]

  • Malaria treatment with artemisinin-based combination therapy. (n.d.). Medicines for Malaria Venture. [Link]

  • Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. (2020). National Institutes of Health (NIH). [Link]

  • Targeting the Hemozoin Synthesis Pathway for New Antimalarial Drug Discovery: Technologies for In Vitro β-Hematin Formation Assay. (n.d.). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Researcher's Guide to Handling 4-Chloroquinoline-3-carboxylic Acid

For the dedicated researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, the foundation of all successful research is an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, the foundation of all successful research is an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 4-Chloroquinoline-3-carboxylic acid, a compound of interest in various research applications. Our goal is to empower you with the knowledge to not just follow protocols, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

4-Chloroquinoline-3-carboxylic acid is a hazardous substance that demands careful handling to prevent exposure.[1][2] A thorough understanding of its toxicological profile is the first step in establishing a robust safety protocol.

Primary Hazards:

  • Acute Toxicity (Oral): The compound is harmful if swallowed, with animal studies suggesting that ingestion of less than 150 grams could be fatal or cause serious health damage.[1]

  • Skin Irritation: Direct contact can cause skin irritation and inflammation.[1][2] Pre-existing dermatitis may be exacerbated by exposure.[1]

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation and potential damage.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory system irritation.[2]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1] Once an individual is sensitized to a substance, subsequent exposures, even to smaller amounts, can trigger a more severe allergic reaction.[3]

  • Potential Mutagenicity: While data for this specific compound is limited, related quinoline derivatives have shown mutagenic properties in studies.[1] Therefore, it is prudent to handle it as a potential mutagen.[4]

Due to these hazards, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.

The Last Line of Defense: Personal Protective Equipment (PPE)

While engineering controls like fume hoods are the primary means of exposure reduction, PPE is the critical final barrier between the researcher and the chemical.[5][6] The selection of appropriate PPE is not a matter of preference but a scientifically-driven decision based on the specific hazards of 4-Chloroquinoline-3-carboxylic acid.[5][7]

PPE ComponentSpecificationRationale for Use with 4-Chloroquinoline-3-carboxylic acid
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) meeting EN 374 standards.[8]Prevents skin contact, irritation, and potential sensitization.[1][2] Double-gloving is recommended when handling the pure solid or concentrated solutions.
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3] A face shield should be worn in addition to goggles when there is a significant splash hazard.Protects against splashes and airborne particles, preventing serious eye irritation and damage.[2][3]
Body Protection A buttoned lab coat or a chemical-resistant apron over personal clothing.Protects skin and personal clothing from contamination by spills and splashes.[9]
Respiratory Protection A NIOSH-approved air-purifying respirator is necessary when handling the powder outside of a fume hood or when engineering controls are insufficient to prevent dust generation.[10][11]Prevents the inhalation of airborne particles that can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Safety Protocols

Adherence to standardized procedures for donning and doffing PPE is crucial to prevent cross-contamination.

Donning PPE: A Deliberate Sequence

The following sequence should be followed to ensure complete protection before handling the chemical.[12][13]

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Mask or Respirator: If required, don the respirator, ensuring a proper fit and seal check.

  • Goggles/Face Shield: Put on eye and face protection, adjusting for a secure fit.

  • Gloves: Don gloves last, pulling the cuffs over the sleeves of the lab coat to create a seal.[12]

Doffing PPE: The Art of Decontamination

Removing PPE correctly is as important as putting it on correctly to avoid contaminating yourself.[14] The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).

  • Gloves: Remove the first glove by grasping the outside of the cuff with the other gloved hand and peeling it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove.[12]

  • Goggles/Face Shield: Remove by handling the headband or earpieces from the back of the head.[12]

  • Gown/Lab Coat: Unfasten the gown and pull it away from your body, touching only the inside. Turn it inside out as you remove it, folding it into a bundle.[12]

  • Mask or Respirator: Remove by grasping the ties or elastics, avoiding contact with the front of the mask.[12]

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[15]

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling 4-Chloroquinoline-3-carboxylic acid.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal & Final Steps assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Sensitizer - Potential Mutagen review_sds Review SDS assess_hazards->review_sds Consult select_ppe Select Appropriate PPE review_sds->select_ppe Inform ppe_table Gloves Goggles/Face Shield Lab Coat Respirator (if needed) select_ppe->ppe_table don_ppe Don PPE (Correct Sequence) select_ppe->don_ppe Proceed to handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE (Correct Sequence) handle_chemical->doff_ppe dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe Followed by wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: PPE selection and use workflow for 4-Chloroquinoline-3-carboxylic acid.

Emergency Response: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spills: For small spills, wear appropriate PPE, use an absorbent material to contain the spill, and clean the area. For large spills, evacuate the area and contact your institution's environmental health and safety department.[16]

Disposal Plan: Responsible Stewardship

Proper disposal of both the chemical waste and contaminated materials is a legal and ethical responsibility.

  • Chemical Waste: As a halogenated organic compound, 4-Chloroquinoline-3-carboxylic acid waste must be collected in a designated, labeled, and sealed container for halogenated organic waste.[17][18][19] Do not mix with non-halogenated waste streams.[19][20]

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with the chemical should be considered hazardous waste. Place it in a sealed, labeled container for disposal according to your institution's hazardous waste guidelines.[12]

By integrating these safety protocols into your daily laboratory practice, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE). Retrieved from [Link]

  • UCLA Research Safety & Animal Welfare Administration. (2025). Safety Tip: Sensitizers. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Wayne State University. (n.d.). Sensitizers SOP. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • UCLA EH&S. (2019). Donning and Doffing PPE Standard Operating Procedure. Retrieved from [Link]

  • INAIL. (n.d.). Procedures for working safely with carcinogens and mutagens. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • ICC Compliance Center. (2023). Sensitizers in the Workplace. Retrieved from [Link]

  • HAZWOPER OSHA Training. (2020). Adhere To the Correct Procedure for Donning and Doffing PPE. Retrieved from [Link]

  • University of St Andrews. (2024). Sensitisers. Retrieved from [Link]

  • EHSLeaders. (2008). Skin Protection: What Employers Must Do. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Mayflower Bioscience. (n.d.). (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID Safety Data Sheet. Retrieved from [Link]

  • STOP Carcinogens at work. (n.d.). P - Personal protection. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Respiratory Protection - Overview. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Chloroquinoline-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.